Product packaging for 1H-1,2,4-triazol-4-amine(Cat. No.:CAS No. 124213-98-5)

1H-1,2,4-triazol-4-amine

Cat. No.: B054108
CAS No.: 124213-98-5
M. Wt: 86.1 g/mol
InChI Key: VFCMBMAAENUIEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-1,2,4-triazol-4-amine is a versatile and fundamental nitrogen-containing heterocyclic scaffold of significant importance in medicinal chemistry and agrochemical research. Its structure, featuring multiple nitrogen atoms and an exocyclic amine group, allows it to act as a critical pharmacophore and a key synthetic intermediate. Researchers primarily utilize this compound as a building block for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals such as antifungal agents, anticancer compounds, and enzyme inhibitors, where it can participate in key hydrogen bonding and coordination interactions with biological targets. In agrochemical science, it serves as a precursor to novel herbicides and pesticides. The mechanism of action for derivatives of this compound often involves mimicking purine bases or acting as a metal-chelating agent, thereby disrupting critical enzymatic processes in pathogens or specific cellular pathways. This high-purity compound is offered to support innovative drug discovery programs and the development of new active ingredients, providing researchers with a reliable and high-quality starting material for complex synthetic routes. Handle with appropriate safety precautions in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6N4 B054108 1H-1,2,4-triazol-4-amine CAS No. 124213-98-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

124213-98-5

Molecular Formula

C2H6N4

Molecular Weight

86.1 g/mol

IUPAC Name

1,5-dihydro-1,2,4-triazol-4-amine

InChI

InChI=1S/C2H6N4/c3-6-1-4-5-2-6/h1,5H,2-3H2

InChI Key

VFCMBMAAENUIEG-UHFFFAOYSA-N

SMILES

C1NN=CN1N

Canonical SMILES

C1NN=CN1N

Synonyms

4H-1,2,4-Triazol-4-amine,1,5-dihydro-(9CI)

Origin of Product

United States

Foundational & Exploratory

1H-1,2,4-triazol-4-amine fundamental properties and characteristics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fundamental properties, synthesis, and reactivity of 1H-1,2,4-triazol-4-amine. The information is curated for professionals in research and drug development who utilize this versatile heterocyclic compound as a building block for novel therapeutic agents and other advanced materials.

Core Properties and Characteristics

This compound, also known as 4-amino-4H-1,2,4-triazole, is a white crystalline solid with the molecular formula C₂H₄N₄. It serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes. Its structure features a five-membered di-unsaturated ring with three nitrogen atoms and an exocyclic amino group at the 4-position, which imparts unique chemical reactivity.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for experimental design and implementation.

PropertyValueReferences
Molecular Formula C₂H₄N₄[1]
Molecular Weight 84.08 g/mol [1]
Appearance White crystalline powder[2]
Melting Point 84-86 °C[2]
Boiling Point 255 °C[2]
pKa of Conjugate Acid 2.45[3]
Solubility in Water Soluble[4]
Solubility in Organic Solvents Soluble in alcohols[4]
Spectral Data

The spectral characteristics of this compound are essential for its identification and characterization.

Spectrum TypeKey Peaks/ShiftsReferences
¹H NMR δ 8.25 (s, 2H, triazole-H), shifts for the amino protons can be broad and variable.[2][5]
¹³C NMR Signals corresponding to the triazole ring carbons.[6][7]
IR (cm⁻¹) ~3211 (N-H stretching), ~1595 (N=N stretching), ~1531, 1472 (C=C aromatic stretching), ~1045 (C-N-C stretching).[1][8][9]
Mass Spectrum (m/z) Molecular ion peak corresponding to the molecular weight.[1][10]

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the cyclization of a hydrazine derivative with a formic acid equivalent. The following protocol is a representative method.

Experimental Protocol: Synthesis of this compound

Materials:

  • Hydrazine hydrate (99.5%)

  • Formic acid (96%)

  • Isopropanol

Procedure:

  • In a reaction vessel, slowly add 29.25 mol of formic acid to 30 mol of hydrazine hydrate. The temperature should be monitored and allowed to rise to approximately 85°C.

  • Heat the reaction mixture for 7 hours, during which time water is distilled off, and the temperature is gradually increased to 170°C.

  • Maintain the reaction mixture at 170°C for 2 hours under a reduced pressure of 50 mm Hg to drive the reaction to completion.

  • Cool the mixture to 80°C and add 1740 g of isopropanol to dissolve the crude product.

  • Heat the solution to approximately 75°C until complete dissolution is achieved.

  • Allow the solution to cool slowly with gentle stirring to facilitate crystallization.

  • Filter the product at approximately 5°C and wash the crystals with 150 g of cold isopropanol.

  • Dry the product to obtain this compound.[11]

Purification

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and ether to yield a product with a melting point of 77–78°C.[12]

Chemical Reactivity and Applications

The reactivity of this compound is dominated by the nucleophilicity of the exocyclic amino group and the nitrogen atoms within the triazole ring. This allows for a variety of chemical transformations, making it a versatile building block in organic synthesis.

Reactivity with Electrophiles

This compound readily reacts with a range of electrophiles. The site of attack is influenced by the nature of the electrophile. Hard electrophiles tend to react at the N-4 position of the triazole ring, while softer electrophiles may react at the N-2 position or the exocyclic amino group.[13][14][15] This differential reactivity allows for the selective synthesis of various substituted triazoles.

Condensation Reactions

The amino group of this compound can undergo condensation reactions with aldehydes and ketones to form Schiff bases. These imine derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems.[16]

Vicarious Nucleophilic Substitution

In the presence of a strong base, this compound can act as a nucleophile in vicarious nucleophilic substitution (VNS) reactions, particularly with nitroaromatic compounds. This provides a direct method for the amination of electron-deficient aromatic rings.[17]

Visualizing Workflows and Pathways

To better illustrate the synthesis and utility of this compound, the following diagrams are provided.

synthesis_workflow reagents Hydrazine Hydrate + Formic Acid reaction Reaction at 85°C, then heat to 170°C reagents->reaction distillation Distill off Water reaction->distillation crude_product Crude Product distillation->crude_product dissolution Dissolve in Isopropanol at 75°C crude_product->dissolution crystallization Cool to 5°C dissolution->crystallization filtration Filter and Wash with Cold Isopropanol crystallization->filtration pure_product Pure this compound filtration->pure_product

Caption: A generalized workflow for the synthesis and purification of this compound.

reactivity_diagram start This compound electrophiles Electrophiles (e.g., Alkyl Halides) start->electrophiles Alkylation aldehydes_ketones Aldehydes/Ketones start->aldehydes_ketones Condensation nitroaromatics Nitroaromatics + Strong Base start->nitroaromatics Vicarious Nucleophilic Substitution substitution_products N-Substituted Triazoles electrophiles->substitution_products schiff_bases Schiff Bases aldehydes_ketones->schiff_bases aminated_aromatics Aminated Aromatics nitroaromatics->aminated_aromatics

Caption: Key reaction pathways of this compound.

drug_synthesis_pathway start This compound intermediate1 Intermediate A (e.g., Schiff Base Formation) start->intermediate1 Step 1 intermediate2 Intermediate B (e.g., Cyclization) intermediate1->intermediate2 Step 2 bioactive_scaffold Bioactive Triazole Scaffold intermediate2->bioactive_scaffold Step 3 drug_candidate Potential Drug Candidate (e.g., Antifungal, Anticancer) bioactive_scaffold->drug_candidate Lead Optimization biological_target Biological Target (e.g., Enzyme, Receptor) drug_candidate->biological_target Binding cellular_response Cellular Response (e.g., Inhibition of Fungal Growth) biological_target->cellular_response Modulation

Caption: A logical pathway from this compound to a potential drug candidate and its biological action.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the crystal structure of 1H-1,2,4-triazol-4-amine, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Understanding the solid-state architecture of this compound is crucial for elucidating its physicochemical properties and informing the design of novel therapeutics. This document outlines the key crystallographic parameters, details the experimental methodologies for its synthesis and structural determination, and presents a visual representation of the analytical workflow.

Crystallographic Data Summary

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic system. Key crystallographic data are summarized in the table below for clear comparison and reference.

ParameterValue
Chemical FormulaC₂H₄N₄
Formula Weight84.08 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)5.783(2)
b (Å)11.234(4)
c (Å)6.723(2)
α (°)90
β (°)110.13(3)
γ (°)90
Volume (ų)409.9(2)
Z4
Density (calculated) (g/cm³)1.362
Absorption Coefficient (mm⁻¹)0.101
F(000)176

Experimental Protocols

Synthesis of this compound

The synthesis of 4-amino-1,2,4-triazole suitable for single crystal growth can be achieved through the reaction of hydrazine hydrate with formic acid. A typical procedure is as follows:

  • Reaction Setup: A mixture of formic acid and an excess of hydrazine hydrate is prepared in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • Work-up: After the reaction is complete, the excess hydrazine hydrate and water are removed under reduced pressure.

  • Crystallization: The resulting crude product is then recrystallized from a suitable solvent, such as ethanol or isopropanol, to yield single crystals of this compound suitable for X-ray diffraction analysis. Slow evaporation of the solvent at room temperature is often employed to promote the growth of high-quality crystals.

Single-Crystal X-ray Diffraction Analysis

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The general experimental workflow is as follows:

  • Crystal Mounting: A suitable single crystal of this compound was selected and mounted on a goniometer head.

  • Data Collection: The crystal was placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations. X-ray diffraction data were collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images were collected by rotating the crystal.

  • Data Processing: The collected diffraction images were processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption.

  • Structure Solution and Refinement: The crystal structure was solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in the difference Fourier map and refined isotropically.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental process from synthesis to the final crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_output Final Output s1 Reactants (Formic Acid + Hydrazine Hydrate) s2 Reflux Reaction s1->s2 s3 Work-up & Purification s2->s3 s4 Recrystallization (Single Crystal Growth) s3->s4 x1 Crystal Mounting s4->x1 High-Quality Crystal x2 Data Collection (Diffractometer) x1->x2 x3 Data Processing (Integration & Correction) x2->x3 x4 Structure Solution (Direct Methods) x3->x4 x5 Structure Refinement x4->x5 o1 Crystallographic Data (CIF File) x5->o1 Refined Model o2 Structural Analysis o1->o2

Tautomeric Forms of 4-Amino-1,2,4-triazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tautomeric forms of 4-amino-1,2,4-triazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The document elucidates the structural diversity arising from prototropic tautomerism, presenting quantitative data on the relative stabilities of the different tautomers based on computational studies of closely related analogs. Detailed experimental protocols for the characterization of these forms using nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and single-crystal X-ray diffraction are provided. Furthermore, this guide illustrates the critical interplay between tautomerism and biological activity, offering a conceptual framework for drug design and development. Visual diagrams generated using Graphviz are included to clarify tautomeric equilibria, experimental workflows, and the molecular basis of biological interactions.

Introduction to Tautomerism in 4-Amino-1,2,4-triazole

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a fundamental concept in organic chemistry with profound implications for the chemical and biological properties of molecules.[1] In heterocyclic systems like 1,2,4-triazoles, prototropic tautomerism, which involves the migration of a proton, is particularly prevalent. 4-Amino-1,2,4-triazole can exist in three primary annular tautomeric forms: the 1H, 2H, and 4H tautomers. The position of the mobile proton on the triazole ring dictates the electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape of the molecule, thereby influencing its reactivity and interactions with biological macromolecules.

The unsubstituted 1,2,4-triazole exists predominantly as the 1H-tautomer, which is more stable than the 4H-tautomer.[2][3] The introduction of substituents, such as the amino group in 4-amino-1,2,4-triazole, significantly influences the relative stabilities of the possible tautomers. Understanding the tautomeric landscape of this compound is crucial for predicting its physicochemical properties, designing synthetic routes for its derivatives, and elucidating its mechanism of action in biological systems.

The Tautomeric Forms of 4-Amino-1,2,4-triazole

The three principal tautomers of 4-amino-1,2,4-triazole are depicted below. The equilibrium between these forms is influenced by factors such as the physical state (gas, solution, solid), solvent polarity, and temperature.

Figure 1: Annular tautomeric forms of 4-amino-1,2,4-triazole.

Quantitative Analysis of Tautomer Stability

A theoretical study on 3-amino-1,2,4-triazole revealed that in the gas phase, the 1H and 2H tautomers are nearly isoenergetic, while the 4H tautomer is significantly less stable by approximately 7 kcal/mol.[4][5] This suggests that the 4H tautomer would be a minor component in the gas-phase equilibrium mixture. The polarity of the solvent can influence the tautomeric equilibrium; however, for 3-amino-1,2,4-triazole, the relative energies are not dramatically altered in aqueous solution according to some models.[4][5]

Table 1: Calculated Relative Energies of 3-Amino-1,2,4-triazole Tautomers (Gas Phase)

TautomerRelative Energy (kcal/mol)Computational MethodReference
3-Amino-1H-1,2,4-triazole0.06-31G(CCSD)//6-31G (HF)[4][5]
3-Amino-2H-1,2,4-triazole~0.06-31G(CCSD)//6-31G (HF)[4][5]
3-Amino-4H-1,2,4-triazole+7.06-31G(CCSD)//6-31G (HF)[4][5]

Note: These values are for 3-amino-1,2,4-triazole and serve as an illustrative example. The relative stabilities of the 4-amino-1,2,4-triazole tautomers may differ due to the different position of the amino group.

Experimental Protocols for Tautomer Characterization

The characterization of tautomeric forms relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution. The chemical shifts of both protons (¹H) and carbon-13 (¹³C) are sensitive to the electronic environment, which differs between tautomers.

Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-amino-1,2,4-triazole in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 400 MHz or higher for protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

    • Observe the chemical shifts and integration of the triazole ring protons and the amino protons. Separate sets of signals may be observed for different tautomers if the rate of interconversion is slow on the NMR timescale.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

    • The chemical shifts of the triazole ring carbons will be indicative of the predominant tautomeric form.

  • Data Analysis: Compare the observed chemical shifts with those predicted by DFT calculations for each tautomer to aid in signal assignment. The integration of signals in the ¹H NMR spectrum can provide a quantitative measure of the tautomer population ratios in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying functional groups and can help distinguish between tautomers, particularly in the solid state. The N-H stretching and bending vibrations, as well as the ring vibrations, are characteristic of each tautomeric form.

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: Place a small amount of solid 4-amino-1,2,4-triazole directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Analyze the N-H stretching region (typically 3500-3100 cm⁻¹). The number and position of these bands can provide information about the hydrogen bonding environment and the specific N-H bonds present in the dominant tautomer.

    • Examine the fingerprint region (below 1600 cm⁻¹) for characteristic ring stretching and deformation modes, which will differ between the tautomers.

Single-Crystal X-ray Diffraction

X-ray crystallography provides unambiguous structural information in the solid state, including the precise location of protons, thereby definitively identifying the tautomeric form present in the crystal.

Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of 4-amino-1,2,4-triazole suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent (e.g., ethanol, water, or a mixture).

  • Crystal Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Data Collection:

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to determine the initial positions of the non-hydrogen atoms.

    • Refine the structural model against the experimental data. Hydrogen atoms can often be located from the difference Fourier map, confirming the tautomeric form.

  • Data Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding), which provide a detailed picture of the solid-state structure of the dominant tautomer.

Visualizing Tautomerism and Its Implications

Workflow for Tautomer Investigation

The comprehensive study of tautomerism in a molecule like 4-amino-1,2,4-triazole involves a multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling.

Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_computational Computational Modeling cluster_analysis Data Analysis & Interpretation synthesis Synthesis of 4-Amino-1,2,4-triazole purification Purification (Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (Solution-phase equilibrium) purification->nmr ir IR Spectroscopy (Solid-state structure) purification->ir xray X-ray Crystallography (Definitive solid-state structure) purification->xray interpretation Correlation of Experimental & Computational Data nmr->interpretation ir->interpretation xray->interpretation dft DFT/Ab Initio Calculations (Tautomer geometries & energies) spec_sim Spectra Simulation (NMR, IR) dft->spec_sim spec_sim->interpretation conclusion Identification of Dominant Tautomers & Equilibrium Factors interpretation->conclusion

Figure 2: Integrated workflow for the investigation of tautomerism.
Tautomerism and Biological Activity

The biological activity of a drug molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target, such as an enzyme or a receptor. Tautomerism can significantly impact this interaction. Different tautomers present distinct hydrogen bond donor/acceptor patterns and dipole moments, which can lead to different binding affinities and modes of interaction with a protein's active site.

For instance, one tautomer may be able to form a crucial hydrogen bond with an amino acid residue in the active site that another tautomer cannot, leading to a significant difference in biological activity. Therefore, considering the tautomeric state of a molecule is a critical aspect of rational drug design.

BiologicalActivity cluster_molecule Drug Molecule cluster_target Biological Target (e.g., Enzyme Active Site) cluster_outcome Biological Outcome TautomerA Tautomer A (e.g., H-bond donor at N1) TautomerB Tautomer B (e.g., H-bond acceptor at N1) TautomerA->TautomerB Equilibrium ActiveSite Active Site Residues (H-bond donors/acceptors) TautomerA->ActiveSite Strong Binding (Complementary H-bonds) TautomerB->ActiveSite Weak/No Binding (Steric clash or repulsive interactions) HighActivity High Biological Activity ActiveSite->HighActivity LowActivity Low/No Biological Activity ActiveSite->LowActivity

Figure 3: Influence of tautomerism on drug-target interactions.

Conclusion

The tautomerism of 4-amino-1,2,4-triazole is a multifaceted phenomenon with significant implications for its chemical and biological properties. While the 1H, 2H, and 4H tautomers are theoretically possible, their relative populations are governed by subtle energetic differences and environmental factors. A comprehensive understanding of this tautomeric landscape, achieved through the integrated application of advanced spectroscopic, crystallographic, and computational methods, is paramount for the successful design and development of novel therapeutic agents and functional materials based on this important heterocyclic scaffold. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to effectively investigate and harness the tautomeric properties of 4-amino-1,2,4-triazole and its derivatives.

References

An In-Depth Technical Guide to the Synthesis and Reactions of 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with diverse therapeutic applications, including antifungal, antiviral, and anticancer agents. This technical guide provides a comprehensive overview of the principal synthetic routes to 1,2,4-triazoles and their key chemical reactions, intended to serve as a valuable resource for researchers in drug discovery and development.

Synthesis of the 1,2,4-Triazole Core

The construction of the 1,2,4-triazole ring can be achieved through several established and modern synthetic methodologies. This section details the most prominent methods, including classical named reactions and contemporary approaches that offer improved efficiency and versatility.

Classical Synthetic Methods

Discovered by Guido Pellizzari in 1911, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[1] The reaction typically requires high temperatures and can result in modest yields, but it remains a fundamental method for the synthesis of symmetrically and unsymmetrically substituted 1,2,4-triazoles.[2] The use of microwave irradiation has been shown to significantly shorten reaction times and improve yields.[2]

Reaction Mechanism:

The mechanism of the Pellizzari reaction proceeds through the initial nucleophilic attack of the hydrazide on the amide carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic 1,2,4-triazole ring.[2]

Pellizzari_Mechanism Amide Amide (R1-C(=O)NH2) Intermediate1 Acyl Amidrazone Intermediate Amide->Intermediate1 + Hydrazide Hydrazide Hydrazide (R2-C(=O)NHNH2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Triazole 1,2,4-Triazole Intermediate2->Triazole - H2O

Caption: Mechanism of the Pellizzari Reaction.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

A mixture of benzamide and benzoyl hydrazide is heated, leading to the formation of 3,5-diphenyl-1,2,4-triazole.[3]

  • Combine equimolar amounts of benzamide and benzoyl hydrazide.

  • Heat the mixture at a high temperature (typically >200 °C) for several hours.

  • Cool the reaction mixture and recrystallize the solid product from a suitable solvent, such as ethanol.

The Einhorn-Brunner reaction, reported by Alfred Einhorn and Karl Brunner in the early 20th century, is the condensation of an imide with an alkyl or aryl hydrazine to yield an isomeric mixture of 1,2,4-triazoles.[4] The regioselectivity of the reaction is influenced by the nature of the substituents on the imide.[4]

Reaction Mechanism:

The reaction is typically acid-catalyzed and involves the initial formation of a hydrazone-like intermediate, which then undergoes cyclization and dehydration.[4]

Einhorn_Brunner_Mechanism Imide Imide Intermediate1 Initial Adduct Imide->Intermediate1 + Hydrazine, H+ Hydrazine Hydrazine (R-NHNH2) Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Attack Triazole Isomeric Mixture of 1,2,4-Triazoles Intermediate2->Triazole - H2O

Caption: Mechanism of the Einhorn-Brunner Reaction.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

The reaction of N-formylbenzamide with phenylhydrazine in the presence of a weak acid yields 1,5-diphenyl-1,2,4-triazole.[3]

  • Dissolve N-formylbenzamide and phenylhydrazine in a suitable solvent such as ethanol.

  • Add a catalytic amount of a weak acid (e.g., acetic acid).

  • Reflux the mixture for several hours.

  • Cool the reaction mixture and isolate the product by filtration, followed by recrystallization.

Modern Synthetic Methods

Modern synthetic chemistry has introduced several efficient and versatile methods for the construction of the 1,2,4-triazole ring system.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions.[5] This technique has been successfully applied to classical reactions like the Pellizzari synthesis, as well as to novel multicomponent reactions.[2]

Experimental Protocol: Microwave-Assisted Synthesis of 1-Substituted-1,2,4-triazoles

A simple and efficient method for the synthesis of 1-substituted-1,2,4-triazoles involves the microwave-assisted reaction of hydrazines with formamide.[6]

  • In a microwave reaction vessel, combine the desired hydrazine (1 mmol) and formamide (20 equiv.).

  • Seal the vessel and irradiate in a microwave reactor at 160 °C for 10 minutes.[6]

  • After cooling, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation for 1,2,4-Triazole Synthesis

Reaction TypeConventional Method (Time, Yield)Microwave Method (Time, Yield)Reference
Piperazine-azole-fluoroquinolone synthesis27 hours, lower yield30 minutes, 96%[5]
1,3,5-Trisubstituted-1,2,4-triazole synthesis>4 hours, lower yield1 minute, 85%[5]
N-substituted propenamide derivative synthesisSeveral hours, lower yield33-90 seconds, 82%[5]

Multi-component reactions, where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and atom-economical approach to complex molecules. Several MCRs have been developed for the synthesis of 1,2,4-triazoles.

Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted-1,2,4-triazoles

A highly regioselective one-pot process for the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines.[6]

  • To a solution of the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in DMF, add DIPEA (3.0 equiv) and stir for 5 minutes.

  • Add the amidine hydrochloride (1.1 equiv) and stir for 2 hours at room temperature.

  • Add the hydrazine (1.5 equiv) and heat the mixture at 120 °C for 12 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash chromatography.

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the hallmark of "click chemistry" for 1,2,3-triazoles, analogous principles of catalyst control can be applied to achieve regioselective synthesis of 1,2,4-triazoles. A notable example is the [3+2] cycloaddition of isocyanides with aryl diazonium salts, where the choice of metal catalyst dictates the resulting regioisomer.[7]

Experimental Protocol: Catalyst-Dependent Synthesis of 1,3- and 1,5-Disubstituted-1,2,4-triazoles

  • For 1,3-Disubstituted-1,2,4-triazoles (Ag(I) catalysis):

    • To a solution of the aryl diazonium salt (0.5 mmol) in dichloroethane (DCE) at 0 °C, add the isocyanide (0.6 mmol) and Ag₂CO₃ (10 mol%).[3]

    • Stir the reaction mixture at 0 °C until the starting material is consumed (monitored by TLC).

    • Filter the reaction mixture and concentrate the filtrate. Purify the residue by column chromatography.[3]

  • For 1,5-Disubstituted-1,2,4-triazoles (Cu(II) catalysis):

    • To a solution of the aryl diazonium salt (0.5 mmol) in THF, add the isocyanide (0.6 mmol) and Cu(OAc)₂ (10 mol%).[3]

    • Stir the reaction mixture at room temperature.

    • Upon completion, quench the reaction with water and extract with an organic solvent.

    • Dry, concentrate, and purify the product by column chromatography.

Catalyst_Control Reactants Isocyanide + Aryl Diazonium Salt Ag_cat Ag(I) Catalyst Reactants->Ag_cat Cu_cat Cu(II) Catalyst Reactants->Cu_cat Product_1_3 1,3-Disubstituted-1,2,4-triazole Ag_cat->Product_1_3 Product_1_5 1,5-Disubstituted-1,2,4-triazole Cu_cat->Product_1_5

Caption: Catalyst-controlled regioselective synthesis of 1,2,4-triazoles.

Key Reactions of the 1,2,4-Triazole Core

The 1,2,4-triazole ring exhibits a rich and diverse reactivity, allowing for its functionalization at various positions.

N-Alkylation and N-Arylation

The nitrogen atoms of the 1,2,4-triazole ring are nucleophilic and readily undergo alkylation and arylation. In unsubstituted 1,2,4-triazole, a mixture of N-1 and N-4 substituted products is often obtained. The regioselectivity of these reactions is influenced by factors such as the nature of the electrophile, the base, and the solvent.

Regioselectivity:

Alkylation of 1,2,4-triazole with alkyl halides in the presence of a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) in THF consistently affords a mixture of N-1 and N-4 isomers, with a regioselectivity of approximately 90:10 in favor of the N-1 isomer.[8]

Experimental Protocol: N-Alkylation of 1,2,4-triazole

  • To a solution of 1,2,4-triazole (1.0 equiv) in THF, add DBU (1.1 equiv).

  • Add the alkyl halide (1.0 equiv) dropwise at room temperature.

  • Stir the reaction mixture until the starting material is consumed.

  • Quench the reaction with water and extract with an organic solvent.

  • Separate the isomers by column chromatography.

Table 2: Regioselectivity of N-Alkylation of 1,2,4-Triazole

Alkylating AgentBaseSolventN-1:N-4 RatioYield (%)Reference
4-Nitrobenzyl bromideDBUTHF~90:10High[8]
Methyl iodideK₂CO₃DMFPredominantly N-197[9]
Various alkyl halidesK₂CO₃Ionic Liquid (MW)Regioselective for N-188[10]
Electrophilic Substitution

Due to the presence of three nitrogen atoms, the 1,2,4-triazole ring is electron-deficient at the carbon atoms. Consequently, electrophilic substitution reactions predominantly occur at the nitrogen atoms.

Nucleophilic Substitution

The carbon atoms of the 1,2,4-triazole ring are susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

This guide provides a foundational understanding of the synthesis and reactivity of the 1,2,4-triazole core. For more specific applications and detailed procedures, consulting the primary literature is recommended. The versatility of this heterocyclic system ensures its continued importance in the development of new therapeutic agents.

References

The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including metabolic stability, hydrogen bonding capability, and polarity, allow it to serve as a versatile pharmacophore that can interact with various biological targets.[3] Consequently, 1,2,4-triazole derivatives exhibit a remarkable breadth of biological activities and are core components of numerous clinically approved drugs for treating a wide range of diseases.[1][4] This technical guide provides an in-depth overview of the principal biological activities of 1,2,4-triazole derivatives, focusing on their anticancer, anti-inflammatory, antifungal, antibacterial, and antiviral properties, complete with quantitative data, experimental protocols, and mechanistic diagrams.

Anticancer Activity

1,2,4-triazole derivatives have shown significant potential as anticancer agents, acting through various mechanisms, including enzyme inhibition and disruption of cellular processes essential for cancer cell proliferation and survival.[3][5][6]

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of selected 1,2,4-triazole derivatives against various human cancer cell lines.

CompoundTarget/MechanismCell LineIC50 (µM)Reference DrugIC50 (µM)Citation
Compound 8c EGFR, Tubulin, BRAFNCI-H460 (Lung)1.8Erlotinib2.9[7]
Compound 8d Tubulin, BRAFMCF-7 (Breast)2.1Erlotinib4.6[7]
Compound 4g Not specifiedHT-29 (Colon)12.69Cisplatin14.01[8]
Compound 4b Not specifiedCaCo2 (Colorectal)26.15Cisplatin25.22[8]
Compound TP6 Not specifiedB16F10 (Melanoma)41.12-61.11 (range)--[9]
Compound 12d STAT3 EnzymeMCF7 (Breast)1.5--[10]
Mechanism of Action: Inhibition of Kinase Signaling Pathways

A primary mechanism for the anticancer effect of many 1,2,4-triazole derivatives is the inhibition of protein kinases, which are critical enzymes in signaling pathways that control cell growth, proliferation, and survival.[6][11] For example, certain derivatives act as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key kinase in many cancers. By blocking EGFR, these compounds halt downstream signaling, leading to cell cycle arrest and apoptosis.[7]

EGFR_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds RAS_RAF RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation Triazole 1,2,4-Triazole Derivative Triazole->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[7]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The synthesized 1,2,4-triazole derivatives are dissolved in DMSO and then diluted with culture medium to various concentrations. The cells are treated with these compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the resulting formazan crystals.

  • Absorbance Measurement: The plate is gently shaken, and the absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity

1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties, primarily by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).[12][13]

Quantitative Data: Anti-inflammatory Activity

The table below presents the inhibitory concentrations of various 1,2,4-triazole derivatives against COX-1 and COX-2 enzymes.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference DrugCitation
Derivative 4 117.81.7666.9Indomethacin[12]
Compound 14 13.50.04337.5Celecoxib[12]
Hybrid 18a 9.810.9110.8Celecoxib[12]
Hybrid 18b 5.230.559.5Celecoxib[12]
Hybrid 21a 9.152.134.3Celecoxib[12]
Mechanism of Action: Inhibition of Prostaglandin Synthesis

Inflammation is mediated by prostaglandins, which are synthesized from arachidonic acid by COX enzymes. 1,2,4-triazole derivatives can selectively inhibit COX-2, the isoform predominantly expressed at inflammatory sites, thereby reducing prostaglandin production and alleviating inflammation with potentially fewer gastrointestinal side effects than non-selective inhibitors.[12]

COX_Pathway_Inhibition Membrane Cell Membrane Phospholipids Arachidonic Arachidonic Acid Membrane->Arachidonic PLA2 PLA2 Phospholipase A2 Prostaglandins Prostaglandins Arachidonic->Prostaglandins COX COX COX-1 / COX-2 Enzymes Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Triazole 1,2,4-Triazole Derivative Triazole->COX Inhibits

Caption: Inhibition of the Cyclooxygenase (COX) pathway by a 1,2,4-triazole derivative.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to screen for acute anti-inflammatory activity.[14]

  • Animal Grouping: Wistar rats are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the 1,2,4-triazole compounds.

  • Compound Administration: The test compounds and standard drug are administered intraperitoneally (IP) or orally 30-60 minutes before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 0.1 mL injection of 1% carrageenan solution is made into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured immediately after the injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average paw volume in the control group and Vt is the average paw volume in the treated group.

Antifungal Activity

The 1,2,4-triazole scaffold is the cornerstone of the azole class of antifungal agents, which are widely used to treat fungal infections.[11][15] Drugs like fluconazole and itraconazole are prominent examples.[4]

Quantitative Data: Antifungal Activity

The following table shows the Minimum Inhibitory Concentration (MIC) of novel 1,2,4-triazole derivatives against pathogenic fungi.

CompoundFungal StrainMIC (µg/mL)Reference DrugMIC (µg/mL)Citation
Benzotriazine HybridCandida albicans0.0156 - 2.0Fluconazole-[15]
Benzotriazine HybridCryptococcus neoformans0.0156 - 2.0Fluconazole-[15]
Compound 37 C. albicans200--[4]
Compound 37 A. niger200--[4]
Synthesized SeriesMicrosporum gypseumSuperior to standardKetoconazole-[16]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Azole antifungals function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a vital component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death.[11]

Ergosterol_Pathway_Inhibition Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 CYP51 Lanosterol 14α-demethylase (CYP51) Membrane Fungal Cell Membrane (Integrity) Ergosterol->Membrane Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibits

Caption: Inhibition of the ergosterol biosynthesis pathway by a 1,2,4-triazole antifungal.

Experimental Protocol: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the fungal strain is prepared in a suitable broth medium (e.g., RPMI-1640) to a concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Compound Dilution: The 1,2,4-triazole compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A positive control (no compound) and a negative control (no inoculum) are included.

  • Incubation: The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Antibacterial and Antiviral Activities

The versatility of the 1,2,4-triazole scaffold extends to antibacterial and antiviral applications.[17][18][19] Many derivatives are designed as hybrid molecules, combining the triazole ring with other known antimicrobial pharmacophores to enhance activity and overcome resistance.[18][20]

Quantitative Data: Antibacterial & Antiviral Activity
CompoundActivityOrganism/VirusMIC / EC50Citation
Ofloxacin Hybrid 13 AntibacterialS. aureus, E. coli0.25 - 1 µg/mL[20]
4-Amino DerivativeAntibacterialP. aeruginosa5 µg/mL[20]
Compound 6u AntibacterialXanthomonas oryzaeEC50 = 18.8 µg/mL[21]
RibavirinAntiviralBroad SpectrumVaries[22]
Mechanism of Action: Antiviral Nucleoside Analogs

Ribavirin, a well-known antiviral drug, is a 1,2,4-triazole-carboxamide derivative that functions as a guanosine analog. Once inside the cell, it is phosphorylated into its active forms, which can inhibit viral RNA-dependent RNA polymerase and interfere with viral mRNA processing, thus preventing viral replication.[22][23]

Antiviral_Workflow Ribavirin Ribavirin (1,2,4-Triazole Nucleoside) Active Ribavirin-Mono/Di/Triphosphate Ribavirin->Active Phosphorylation Phosphorylation Cellular Kinases Inhibition Inhibition of Viral RNA Polymerase Active->Inhibition Incorporation Incorporation into Viral RNA Active->Incorporation Replication Viral Replication Blocked Inhibition->Replication Incorporation->Replication Causes Mutations

Caption: General mechanism of action for the antiviral drug Ribavirin.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method for measuring the efficacy of an antiviral compound.

  • Cell Monolayer: A confluent monolayer of susceptible host cells is grown in multi-well plates.

  • Virus Infection: The cell monolayer is infected with a known quantity of virus for 1-2 hours.

  • Compound Treatment: The virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the 1,2,4-triazole compound.

  • Incubation: The plates are incubated for several days to allow for the formation of plaques (localized areas of cell death caused by the virus).

  • Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), and the plaques are counted.

  • Data Analysis: The number of plaques in the treated wells is compared to the number in untreated control wells. The concentration of the compound that reduces the number of plaques by 50% (EC50) is then calculated.

References

Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-amino-4H-1,2,4-triazole is a pivotal nitrogen-rich heterocyclic compound utilized as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and energetic materials. A thorough understanding of its thermal stability and decomposition characteristics is paramount for ensuring safe handling, processing, and storage, as well as for predicting its behavior under thermal stress. This technical guide provides a comprehensive overview of the thermal properties of 4-amino-4H-1,2,4-triazole, including a summary of available thermal analysis data, detailed experimental protocols for its characterization, and an exploration of its decomposition pathways.

Introduction

4-amino-4H-1,2,4-triazole, with the chemical formula C₂H₄N₄, is a white crystalline solid. Its structure, featuring a five-membered ring with three nitrogen atoms and an amino group, imparts it with high nitrogen content and a propensity for energetic decomposition. The thermal behavior of this compound is a critical parameter for its application in various fields. This guide aims to consolidate the available scientific information on its thermal stability and decomposition, providing a valuable resource for professionals working with this versatile molecule.

Thermal Properties of 4-amino-4H-1,2,4-triazole

The thermal stability of 4-amino-4H-1,2,4-triazole is typically investigated using thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These methods provide quantitative data on the material's response to heating.

Summary of Quantitative Thermal Data

While specific, detailed quantitative data from DSC and TGA analyses for pure 4-amino-4H-1,2,4-triazole is not extensively available in the public domain, some key thermal properties have been reported. It is important to note that the thermal behavior of energetic materials can be influenced by factors such as purity, crystal size, and the experimental conditions of the analysis.

PropertyValueSource(s)
Melting Point84-86 °C
Decomposition Temperature165-170 °C (decomposition begins)
Flash Point> 149 °C

Note: The decomposition temperature can vary depending on the heating rate used in the thermal analysis.

For illustrative purposes, the thermal behavior of a related compound, 4,4′-azobis-1,2,4-triazole (ATRZ), has been studied in detail and provides insight into the type of data expected from a thorough thermal analysis. In a study on ATRZ, DSC analysis at a heating rate of 5 °C·min⁻¹ showed an exothermic decomposition peak in the range of 282.0–310.5 °C.[1] As the heating rate was increased, the decomposition temperatures shifted to higher values.[1]

Experimental Protocols for Thermal Analysis

To ensure accurate and reproducible data on the thermal stability of 4-amino-4H-1,2,4-triazole, standardized experimental protocols are essential. The following provides a general methodology for conducting DSC and TGA analyses on nitrogen-rich heterocyclic compounds.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, decomposition onset temperature, and enthalpy of decomposition.

Methodology:

  • Sample Preparation: A small amount of the 4-amino-4H-1,2,4-triazole sample (typically 1-5 mg) is accurately weighed into an aluminum or copper crucible. For energetic materials, vented or pinhole crucibles are often used to allow for the release of gaseous decomposition products.

  • Instrument Setup:

    • Apparatus: A calibrated Differential Scanning Calorimeter.

    • Purge Gas: High-purity nitrogen or argon at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

    • Heating Rate: A series of experiments are typically run at different linear heating rates (e.g., 5, 10, 15, and 20 °C/min) to enable kinetic analysis.

    • Temperature Program: The sample is heated from ambient temperature to a final temperature well above the decomposition point (e.g., 300 °C).

  • Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine:

    • The onset temperature of melting (endothermic peak).

    • The peak temperature of melting.

    • The enthalpy of fusion (area under the melting peak).

    • The onset temperature of decomposition (exothermic peak).

    • The peak temperature of decomposition.

    • The enthalpy of decomposition (area under the decomposition peak).

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the material begins to lose mass and the kinetics of this mass loss.

Methodology:

  • Sample Preparation: A slightly larger sample (typically 5-10 mg) of 4-amino-4H-1,2,4-triazole is weighed into a ceramic or platinum crucible.

  • Instrument Setup:

    • Apparatus: A calibrated Thermogravimetric Analyzer.

    • Purge Gas: High-purity nitrogen or argon at a constant flow rate.

    • Heating Rate: The same heating rates as in the DSC experiments should be used for direct correlation of data.

    • Temperature Program: The sample is heated over the same temperature range as in the DSC analysis.

  • Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

    • The initial decomposition temperature (temperature at which mass loss begins).

    • The temperatures of maximum mass loss rates (peaks in the DTG curve).

    • The residual mass at the end of the experiment.

Visualization of Experimental Workflow and Decomposition Pathway

Experimental Workflow

The logical flow of a typical thermal analysis study for 4-amino-4H-1,2,4-triazole is illustrated in the diagram below.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Acquisition cluster_interpretation Data Interpretation & Analysis cluster_conclusion Conclusion Sample 4-amino-4H-1,2,4-triazole DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC_Data Heat Flow vs. Temperature Data DSC->DSC_Data TGA_Data Mass vs. Temperature Data TGA->TGA_Data Thermal_Properties Melting Point, Decomposition Onset, Enthalpy of Decomposition DSC_Data->Thermal_Properties Kinetic_Analysis Activation Energy, Reaction Model TGA_Data->Kinetic_Analysis Stability_Assessment Thermal Stability Assessment Thermal_Properties->Stability_Assessment Kinetic_Analysis->Stability_Assessment

Diagram 1: Experimental workflow for thermal analysis.
Proposed Decomposition Pathway

The precise decomposition mechanism of 4-amino-4H-1,2,4-triazole has not been definitively elucidated in the available literature. However, based on the thermal decomposition studies of its salts and other related nitrogen-rich heterocyclic compounds, a plausible decomposition pathway can be proposed. The decomposition of 4-amino-1,2,4-triazolium nitrate is suggested to initiate via a proton transfer, leading to the formation of nitric acid and 4-amino-4H-1,2,4-triazole, which then undergo further decomposition.[2] For the pure compound, the decomposition is likely initiated by the cleavage of the weakest bonds in the molecule, which are the N-N bonds within the triazole ring and the exocyclic C-N bond of the amino group. The initial step could be the homolytic cleavage of the N1-N2 bond, leading to the formation of radical intermediates. These highly reactive species would then undergo a cascade of further reactions, including ring-opening, fragmentation, and recombination, to produce a variety of smaller, more stable gaseous products.

Decomposition_Pathway cluster_initial Initial Compound cluster_initiation Decomposition Initiation (Heat) cluster_intermediates Reactive Intermediates cluster_products Final Decomposition Products AT 4-amino-4H-1,2,4-triazole Initiation Bond Cleavage (N-N, C-N) AT->Initiation Intermediates Radical Fragments Ring-Opened Species Initiation->Intermediates Products N₂, HCN, NH₃, and other small molecules Intermediates->Products

Diagram 2: Proposed decomposition pathway of 4-amino-4H-1,2,4-triazole.

Kinetic Analysis of Decomposition

To gain a deeper understanding of the decomposition process, kinetic parameters such as the activation energy (Ea) and the pre-exponential factor (A) can be calculated from the thermal analysis data obtained at multiple heating rates. Common methods for kinetic analysis include the Kissinger, Ozawa-Flynn-Wall, and Freeman-Carroll methods. While specific kinetic data for 4-amino-4H-1,2,4-triazole is scarce, studies on its picrate salt have reported an average apparent activation energy of 112.0 ± 1.1 kJ mol⁻¹.[3] This value provides an estimate of the energy barrier that must be overcome for the decomposition to occur.

Safety Considerations

Given its energetic nature, handling 4-amino-4H-1,2,4-triazole requires strict adherence to safety protocols. It should be stored in a cool, dry, and well-ventilated area away from sources of heat, ignition, and incompatible materials such as strong oxidizing agents. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling the compound.

Conclusion

This technical guide has provided a summary of the current knowledge on the thermal stability and decomposition of 4-amino-4H-1,2,4-triazole. While some fundamental thermal properties are known, there is a clear need for more detailed, publicly available quantitative data from DSC and TGA analyses, as well as in-depth studies on its decomposition mechanism and kinetics. Such information is crucial for optimizing its use in various applications and for ensuring the safety of personnel involved in its handling and processing. Further research in this area would be highly beneficial to the scientific and industrial communities.

References

An In-Depth Technical Guide to the Solubility of 1H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 1H-1,2,4-triazol-4-amine (also known as 4-amino-1,2,4-triazole), a crucial parameter for its application in pharmaceutical and chemical synthesis. Due to the limited availability of comprehensive public data, this guide presents the currently accessible quantitative solubility information and offers detailed, established experimental protocols for researchers to determine solubility in their own laboratory settings.

Data Presentation: Quantitative Solubility of this compound

Table 1: Solubility in Water

Temperature (°C)Solubility (g/L)Molar Concentration (mol/L)
20810[1][2]9.63

Table 2: Solubility in Methanol

Temperature (°C)Solubility (g/mL)Molar Concentration (mol/L)
Not Specified0.1[1][2]1.19

Table 3: Qualitative Solubility in Various Solvents

SolventSolubility Description
WaterHighly soluble[3]
MethanolSoluble[4]
EthanolSoluble[5]
Dimethyl sulfoxideSoluble[5]
Vegetal oilsVery little soluble[5]

Experimental Protocols

Given the scarcity of comprehensive solubility data for this compound, the following section provides detailed experimental protocols based on established methods. These protocols can be adapted by researchers to determine the solubility of this compound in various solvents and at different temperatures.

Method 1: Isothermal Saturation Shake-Flask Method

This is a widely recognized and reliable method for determining thermodynamic (equilibrium) solubility.[6][7]

1. Principle: An excess amount of the solid solute (this compound) is equilibrated with a specific solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined.

2. Materials and Apparatus:

  • This compound (solid)

  • Solvent of interest

  • Glass vials or flasks with screw caps

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Filtration device (e.g., syringe filters with appropriate membrane)

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)

3. Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of the solvent to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a thermostatically controlled shaker set at the desired temperature.

  • Agitate the vials for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.[6]

  • After equilibration, allow the vials to stand in the thermostatic bath to allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a pre-equilibrated syringe filter of a suitable pore size (e.g., 0.45 µm) to remove any undissolved solid.

  • Dilute the filtrate with a known volume of the solvent to a concentration within the analytical instrument's linear range.

  • Analyze the concentration of this compound in the diluted filtrate using a validated analytical method.

4. Data Analysis: Calculate the solubility using the following formula:

Solubility (g/L) = (Concentration of analyte in diluted sample) x (Dilution factor)

The solubility can then be converted to other units such as mole fraction or mass fraction.

Method 2: Gravimetric Method

This is a classical and straightforward method for determining solubility, particularly for solutes that are non-volatile and thermally stable.[8][9][10]

1. Principle: A known volume of a saturated solution is evaporated to dryness, and the mass of the remaining solute is determined.

2. Materials and Apparatus:

  • Saturated solution of this compound (prepared as in Method 1)

  • Evaporating dish or beaker

  • Analytical balance

  • Pipettes

  • Oven

3. Procedure:

  • Prepare a saturated solution of this compound at a specific temperature as described in the Isothermal Saturation Shake-Flask Method.

  • Carefully weigh a clean and dry evaporating dish.

  • Pipette a known volume of the clear, saturated supernatant into the evaporating dish.

  • Weigh the evaporating dish with the solution.

  • Evaporate the solvent in a fume hood or a well-ventilated area. Gentle heating may be applied if the compound is stable at elevated temperatures.

  • Once the solvent has evaporated, dry the evaporating dish containing the solid residue in an oven at an appropriate temperature until a constant weight is achieved.

  • Allow the evaporating dish to cool in a desiccator before weighing it again.

4. Data Analysis:

  • Mass of the solute = (Mass of the dish + solid residue) - (Mass of the empty dish)

  • Mass of the solvent = (Mass of the dish + solution) - (Mass of the dish + solid residue)

  • Solubility ( g/100 g solvent) = (Mass of the solute / Mass of the solvent) x 100

Mandatory Visualization

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_gravimetric Gravimetric Analysis (Alternative) A Add excess this compound to solvent B Seal container A->B C Agitate at constant temperature (24-72h) B->C D Allow solids to settle C->D E Withdraw supernatant D->E F Filter supernatant E->F G Dilute filtrate F->G I Weigh known volume of filtered supernatant F->I Alternative Path H Measure concentration (e.g., HPLC, UV-Vis) G->H J Evaporate solvent I->J K Dry and weigh residue J->K

Caption: Experimental workflow for solubility determination.

References

A Historical Overview of 1,2,4-Triazole Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms at positions 1, 2, and 4, stands as a cornerstone in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique structural features, including its aromaticity, hydrogen bonding capability, and metabolic stability, have made it a privileged scaffold in the design of bioactive compounds and functional materials. This technical guide provides a historical overview of 1,2,4-triazole chemistry, detailing its discovery, key synthetic milestones, and the evolution of its applications, with a focus on drug development.

Discovery and Early Developments

The journey of 1,2,4-triazole chemistry began in the late 19th century. In 1885, Swedish chemist J. A. Bladin reported the first synthesis of a 1,2,4-triazole derivative. His work laid the foundation for understanding the fundamental structure and reactivity of this heterocyclic system. Early research focused on the synthesis of various substituted triazoles and the characterization of their basic chemical properties. These foundational studies established the aromatic nature of the 1,2,4-triazole ring and its ability to act as a stable scaffold.

Foundational Synthetic Methodologies

The expansion of 1,2,4-triazole chemistry has been heavily influenced by the development of robust synthetic methods for the construction of the triazole ring. Several named reactions have become classics in the field, each offering a unique pathway to this important heterocycle.

One of the earliest methods for synthesizing 1,2,4-triazoles is the Pellizzari reaction, first described by Guido Pellizzari in 1911. This reaction typically involves the condensation of a carboxylic acid hydrazide with a compound containing a single carbon atom, such as a derivative of formamide or thioformamide.

Experimental Protocol: A General Procedure for the Pellizzari Reaction

A typical experimental protocol for the Pellizzari reaction involves the following steps:

  • Mixing of Reactants: Equimolar amounts of a carboxylic acid hydrazide and an amide are mixed in a suitable solvent, such as ethanol or dioxane.

  • Heating: The reaction mixture is heated to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 3,5-disubstituted-1,2,4-triazole.

The Einhorn-Brunner reaction provides an alternative route to 1,2,4-triazoles, particularly for the synthesis of N-substituted derivatives. This method involves the reaction of an acyl-hydrazine with a primary amine in the presence of an acid catalyst.

Experimental Workflow: Einhorn-Brunner Reaction

Einhorn_Brunner_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Step cluster_workup Purification AcylHydrazine Acyl-Hydrazine Mixing Mix with Acid Catalyst AcylHydrazine->Mixing PrimaryAmine Primary Amine PrimaryAmine->Mixing Reflux Heat/Reflux Mixing->Reflux Monitor by TLC Cooling Cool Reaction Mixture Reflux->Cooling Purification Purify Product (Recrystallization/ Chromatography) Cooling->Purification Product N-Substituted 1,2,4-Triazole Purification->Product

Caption: Workflow for the Einhorn-Brunner synthesis of 1,2,4-triazoles.

The Rise of 1,2,4-Triazoles in Medicinal Chemistry

The mid-20th century marked a significant turning point for 1,2,4-triazole chemistry, with the discovery of its widespread biological activities. This led to an explosion of research in the development of 1,2,4-triazole-containing pharmaceuticals.

Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal drugs. The "azole" class of antifungals, which includes prominent members like fluconazole and itraconazole, revolutionized the treatment of systemic fungal infections.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The antifungal activity of these azoles stems from their ability to inhibit the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol production, azole antifungals compromise the integrity of the fungal cell membrane, leading to cell death.

Signaling Pathway: Azole Antifungal Action

Azole_Antifungal_Pathway cluster_fungal_cell Fungal Cell Azole 1,2,4-Triazole Antifungal (e.g., Fluconazole) P450 Lanosterol 14α-demethylase (Cytochrome P450 enzyme) Azole->P450 inhibition Ergosterol Ergosterol P450->Ergosterol Disruption Membrane Disruption & Fungal Cell Death P450->Disruption Lanosterol Lanosterol Lanosterol->P450 conversion Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation

Caption: Mechanism of action of 1,2,4-triazole antifungal agents.

Beyond their antifungal properties, 1,2,4-triazoles have been successfully incorporated into a wide array of other therapeutic agents, including:

  • Antiviral drugs: Ribavirin, a broad-spectrum antiviral agent, features a 1,2,4-triazole-carboxamide moiety.

  • Anticancer agents: Letrozole and anastrozole are non-steroidal aromatase inhibitors used in the treatment of hormone-responsive breast cancer.

  • Anxiolytics: Alprazolam, a benzodiazepine derivative containing a fused triazole ring, is widely prescribed for anxiety disorders.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 1,2,4-triazole compounds, illustrating the structure-activity relationships and physicochemical properties that have been explored over the years.

Table 1: Physicochemical Properties of Key 1,2,4-Triazole Drugs

CompoundMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
FluconazoleC₁₃H₁₂F₂N₆O306.27138-140
ItraconazoleC₃₅H₃₈Cl₂N₈O₄705.64166-170
LetrozoleC₁₇H₁₁N₅285.30181-183
AnastrozoleC₁₇H₁₉N₅293.3781-82
RibavirinC₈H₁₂N₄O₅244.21166-168

Table 2: Biological Activity of Selected 1,2,4-Triazole Antifungals

CompoundTarget OrganismIC₅₀ (μg/mL)
FluconazoleCandida albicans0.25 - 1.0
ItraconazoleAspergillus fumigatus0.03 - 0.25
VoriconazoleCandida krusei0.12 - 0.5

Note: IC₅₀ values can vary depending on the specific strain and testing conditions.

Conclusion

From its initial discovery in the late 19th century to its current status as a privileged scaffold in drug discovery and materials science, the 1,2,4-triazole ring system has had a rich and impactful history. The development of versatile synthetic methods has enabled the exploration of a vast chemical space, leading to the identification of numerous compounds with significant biological activities. The ongoing research into novel 1,2,4-triazole derivatives ensures that this remarkable heterocycle will continue to play a vital role in addressing challenges in medicine and technology for the foreseeable future.

Methodological & Application

Synthesis of 1H-1,2,4-triazol-4-amine from Hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 1H-1,2,4-triazol-4-amine, a crucial heterocyclic compound with applications in pharmaceuticals and materials science. The primary synthetic routes starting from hydrazine are outlined, focusing on the reaction with formic acid and ethyl formate. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a comparative overview of different methodologies, quantitative data, and step-by-step procedures to ensure reproducible and efficient synthesis.

Introduction

This compound, also known as 4-amino-1,2,4-triazole (4-ATA), is a pivotal building block in the synthesis of a wide range of biologically active molecules. Its derivatives exhibit diverse pharmacological properties, including antimicrobial, antifungal, and anticonvulsant activities. The synthesis of 4-ATA from readily available starting materials like hydrazine is a topic of significant interest. This document details established protocols for its preparation, providing a foundation for laboratory-scale synthesis and further research.

Comparative Synthesis Data

The following table summarizes quantitative data from various established protocols for the synthesis of this compound from hydrazine, allowing for easy comparison of methodologies.

MethodKey ReagentsCatalystTemperature (°C)Reaction Time (hours)Yield (%)Purity (%)Reference
Method 1: Formic Acid 91% Formic acid, 100% Hydrazine hydrateAmberlyst 15150680 - 9199.4 - 99.5[1][2][3]
Method 2: Formic Acid (Catalyst-Free) 96% Formic acid, 99.5% Hydrazine hydrateNoneUp to 1707 + 2~85>99.5[4]
Method 3: Ethyl Formate Ethyl formate, 85% Hydrazine hydrateNoneUp to 20018 + 365 - 71>95[5]
Method 4: Ethyl Formate with Resin Ethyl formate, 99% Hydrazine hydrateAmberlyst 1575 then 130-1333 + 3Not specifiedNot specified[1]

Reaction Pathway

The synthesis of this compound from hydrazine and a one-carbon source, such as formic acid or its derivatives, proceeds through the formation of intermediate formylhydrazide and N,N'-diformylhydrazine, followed by cyclization.

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine Hydrazine (N₂H₄) Formylhydrazide Formylhydrazide Hydrazine->Formylhydrazide + HCOOH - H₂O FormicAcid Formic Acid (HCOOH) or Ethyl Formate (HCOOEt) Diformylhydrazine N,N'-Diformylhydrazine Formylhydrazide->Diformylhydrazine + HCOOH - H₂O Triazole This compound Diformylhydrazine->Triazole Cyclization - H₂O

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Method 1: Synthesis using Formic Acid and Amberlyst 15 Resin

This method utilizes an acidic ion-exchange resin as a catalyst to promote the reaction under milder conditions compared to the uncatalyzed process.[2][3]

Materials:

  • 91% Formic acid (e.g., 357.3 g, 7.05 mol)

  • 100% Hydrazine hydrate (e.g., 359.9 g, 7.19 mol)

  • Amberlyst 15 resin (e.g., 42 g)

  • Isopropanol

Procedure:

  • To a mixture of 100% hydrazine hydrate and Amberlyst 15 resin in a suitable reaction vessel, slowly add 91% formic acid at a controlled rate to manage the exothermic reaction. The temperature at the end of the addition should be around 105°C.[2][3]

  • Heat the reaction mixture to distill off water until the reaction temperature reaches 150°C.[2][3]

  • Maintain the reaction temperature at 150°C for 6 hours, collecting any distillate.[2][3]

  • After the reaction is complete, cool the mixture to 80°C.[2]

  • Add isopropanol (e.g., 400-500 ml) to dissolve the product, maintaining the temperature between 75-80°C.[2]

  • Filter the hot solution to remove the resin. The resin can be washed with hot isopropanol.

  • Cool the combined filtrates to precipitate the this compound.

  • Isolate the product by filtration, wash with cold isopropanol, and dry. The expected yield is around 85-91% with a purity of 99.4-99.5%.[2][3]

Method 2: Catalyst-Free Synthesis using Formic Acid

This protocol describes the synthesis without the use of an ion-exchange resin, which can simplify the work-up procedure.[4]

Materials:

  • 96% Formic acid (29.25 mol)

  • 99.5% Hydrazine hydrate (30 mol)

  • Isopropanol

Procedure:

  • Over a period of 1 hour, add the 96% formic acid solution to the 99.5% hydrazine hydrate, allowing the temperature to rise to 85°C due to the exothermic nature of the reaction.[4]

  • Heat the reaction mixture for 7 hours, distilling off the water until the temperature reaches 170°C.[4]

  • Maintain the temperature at 170°C for an additional 2 hours under reduced pressure (e.g., 50 mm Hg) to ensure complete reaction and removal of water.[4]

  • Cool the reaction mixture to 80°C and add isopropanol (e.g., 1740 g).[4]

  • Heat the mixture to approximately 75°C until the product is completely dissolved.

  • Allow the solution to cool slowly with gentle stirring to facilitate crystallization.

  • Filter the product at approximately 5°C, wash with cold isopropanol, and dry.[4]

Method 3: Synthesis using Ethyl Formate

This classic method involves the reaction of hydrazine hydrate with an ester of formic acid.[5]

Materials:

  • Ethyl formate (148 g, 2 moles)

  • 85% Hydrazine hydrate (120 g, 2 moles)

  • 95% Ethanol

  • Ether

  • Activated carbon (Norite)

Procedure:

  • In a round-bottomed flask, prepare a solution of ethyl formate in 95% ethanol (150 ml).[5]

  • Cautiously add 85% hydrazine hydrate to the solution over 10 minutes with shaking.[5]

  • Once the initial reaction subsides, reflux the solution on a steam bath for 18 hours.[5]

  • Remove the bulk of the water and ethanol by evaporation under reduced pressure until the volume is approximately 150 ml.[5]

  • Heat the resulting syrup (crude formhydrazide) under atmospheric pressure for 3 hours, gradually increasing the bath temperature from 150°C to 200°C.[5]

  • Cool the resulting oil to about 100°C and dissolve it in 50 ml of 95% ethanol.

  • Add activated carbon (5 g), and filter the hot solution.

  • Dilute the filtrate with 75 ml of ether and cool in an icebox to induce crystallization.[5]

  • Filter the crystalline product, wash with a 1:2 ethanol-ether mixture, and dry. The yield is typically between 65-71%.[5]

Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

Workflow Reactants Mixing of Hydrazine and Formic Acid/Ester Reaction Heating and Refluxing Reactants->Reaction Distillation Removal of Water/Ethanol Reaction->Distillation Crystallization Cooling and Precipitation Distillation->Crystallization Filtration Isolation of Product Crystallization->Filtration Drying Drying of Final Product Filtration->Drying

Caption: Generalized experimental workflow for 4-ATA synthesis.

Safety Precautions

  • Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.

  • The initial reaction between hydrazine and formic acid is exothermic and should be controlled by slow addition and cooling if necessary.

  • High temperatures are employed in these syntheses; ensure proper temperature control and use appropriate heating mantles or oil baths.

Conclusion

The synthesis of this compound from hydrazine can be achieved through several reliable methods. The choice of protocol may depend on the available starting materials, desired purity, and scale of the reaction. The use of an acidic resin catalyst can offer a higher yield and purity under milder conditions, while catalyst-free methods simplify the purification process. The ethyl formate route provides a viable alternative, though it may require more stringent temperature control. The detailed protocols and comparative data presented herein serve as a comprehensive guide for the successful laboratory synthesis of this important heterocyclic compound.

References

Application Notes and Protocols for the Preparation of 4-amino-4H-1,2,4-triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed procedures for the synthesis of various 4-amino-4H-1,2,4-triazole derivatives and summarize their biological activities. The protocols are intended for use by qualified personnel in a laboratory setting.

Introduction

4-amino-4H-1,2,4-triazole and its derivatives represent a versatile class of heterocyclic compounds with a wide range of pharmacological activities.[1][2] This scaffold is a key pharmacophore in numerous clinically used drugs and serves as a privileged structure in medicinal chemistry for the development of new therapeutic agents.[3] The derivatives of 4-amino-4H-1,2,4-triazole have demonstrated significant potential as anticonvulsant, antitumor, antibacterial, and antifungal agents.[4][5][6][7] This document outlines detailed protocols for the synthesis of various derivatives and presents their biological activity data in a structured format to facilitate comparison and further research.

I. Synthesis Protocols

The following section details the experimental procedures for the synthesis of different classes of 4-amino-4H-1,2,4-triazole derivatives.

Protocol 1: General Synthesis of 4-amino-4H-1,2,4-triazole

A common method for the preparation of the core 4-amino-4H-1,2,4-triazole nucleus involves the reaction of hydrazine hydrate with a carboxylic acid or its ester, followed by cyclization.[8]

Experimental Protocol:

  • To a mixture of 100% hydrazine hydrate (359.9g, 7.19 mol) and Amberlyst 15 resin (42 g), add 91% formic acid (357.3 g, 7.05 mol) at a controlled rate, ensuring the reaction temperature does not exceed 105°C.

  • Heat the reaction mixture to distill off water until the reaction temperature reaches 150°C.

  • Maintain the reaction mixture at 150°C for 6 hours.

  • After 6 hours, cool the mixture to 80°C and add isopropanol (400 ml) to dissolve the product.

  • Separate the isopropanol solution from the resin while maintaining the temperature at 75°-80°C.

  • Cool the isopropanol solution to precipitate the 4-amino-1,2,4(4H)-triazole.

  • Filter the precipitate, wash with additional isopropanol, and dry to obtain the final product. An overall yield of 91% with 99.4% purity can be achieved.[8]

Protocol 2: Synthesis of Schiff Bases of 4-amino-4H-1,2,4-triazole

Schiff bases are synthesized by the condensation of 4-amino-4H-1,2,4-triazole with various aromatic aldehydes.[9][10]

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-amino-4H-1,2,4-triazole (0.01 mol) and a substituted aromatic aldehyde (0.01 mol) in absolute ethanol (10 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 8 hours.[11]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and recrystallize from hot ethanol to obtain the pure Schiff base.[10]

Example: Synthesis of (4-chlorophenyl)-N-(4H-1,2,4-triazol-4-yl)methanimine: This compound was prepared using 4-amino-4H-1,2,4-triazole (0.30 g, 0.003 mol) and 4-chlorobenzaldehyde.[9]

Protocol 3: Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols

These derivatives are synthesized through a multi-step process starting from a substituted benzoic acid.[1][7]

Experimental Protocol:

  • Synthesis of Potassium dithiocarbazinate salt: React a substituted benzoic acid hydrazide with carbon disulfide in an alkaline solution of potassium hydroxide in ethanol.

  • Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol: Cyclize the potassium dithiocarbazinate salt by refluxing with hydrazine hydrate.[1]

  • Example: Synthesis of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol can be achieved from furan-2-carboxylic acid hydrazide.[12]

II. Data Presentation

The following tables summarize the quantitative data for the biological activities of various 4-amino-4H-1,2,4-triazole derivatives.

Table 1: Anticonvulsant Activity of 4-amino-4H-1,2,4-triazole Derivatives

The anticonvulsant activity was evaluated using the maximal electroshock (MES) seizure model.

CompoundSubstituent on Phenyl Ring% Protection in MES TestED₅₀ (mg/kg)Reference
3b 4-Chloro100-[9]
5d 4-Chloro (from ketone)100-[9]
32a 4-Chloro-2-phenoxy (on triazole)-1.4[4]
63 Coumarin incorporatedActive at 30 mg/kg-[4]

Note: ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.

Table 2: Antitumor Activity of 4-amino-4H-1,2,4-triazole Derivatives

The antitumor activity was determined using the MTT assay against various cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)Reference
4-amino-1,2,4-triazole Schiff base derivativeA549 (Lung)144.1 ± 4.68[5]
4-amino-1,2,4-triazole Schiff base derivativeBel7402 (Hepatoma)195.6 ± 1.05[5]
TP1-TP7 (pyridine derivatives)B16F10 (Melanoma)41.12 - 61.11 µM[13]
6 (amino acid conjugate)MCF7 (Breast)<10 µM[14]
7 (amino acid conjugate)HepG2 (Liver)<10 µM[14]

Note: IC₅₀ is the half-maximal inhibitory concentration.

Table 3: Antibacterial Activity of 4-amino-4H-1,2,4-triazole Derivatives

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC).

CompoundBacterial StrainMIC (µg/mL)Reference
Derivative with 4-trichloromethylphenylE. coli, B. subtilis, P. aeruginosa5[6]
4c S. aureus16[15]
4c B. subtilis20[15]
4e E. coli25[15]
Compound II E. coli, S. aureus0.039 - 1.25[16]

Note: MIC is the lowest concentration of a substance that prevents visible growth of a bacterium.

III. Visualizations

The following diagrams illustrate the synthesis workflow and a proposed mechanism of action for anticonvulsant activity.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 4-amino-4H-1,2,4-triazole 4-amino-4H-1,2,4-triazole Condensation Condensation 4-amino-4H-1,2,4-triazole->Condensation Aryl Aldehyde/Ketone Aryl Aldehyde/Ketone Aryl Aldehyde/Ketone->Condensation Schiff Base Derivative Schiff Base Derivative Condensation->Schiff Base Derivative Ethanol, Acetic Acid

Caption: General workflow for the synthesis of 4-amino-4H-1,2,4-triazole Schiff base derivatives.

Anticonvulsant_Mechanism cluster_drug Drug Action cluster_target Molecular Targets cluster_effect Cellular Effect cluster_outcome Therapeutic Outcome Triazole Derivative Triazole Derivative VGSCs Voltage-Gated Sodium Channels Triazole Derivative->VGSCs Inhibition BZD Site Benzodiazepine Binding Site (GABA-A Receptor) Triazole Derivative->BZD Site Binding Reduced Neuronal Excitability Reduced Neuronal Excitability VGSCs->Reduced Neuronal Excitability BZD Site->Reduced Neuronal Excitability Enhanced GABAergic Inhibition Anticonvulsant Activity Anticonvulsant Activity Reduced Neuronal Excitability->Anticonvulsant Activity

Caption: Proposed mechanism of action for the anticonvulsant activity of 1,2,4-triazole derivatives.[4]

References

Application Notes and Protocols: Synthesis and Application of Schiff Bases Derived from 1H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and applications of Schiff bases derived from 1H-1,2,4-triazol-4-amine. The protocols detailed herein are intended to serve as a guide for the synthesis of these versatile compounds, which have garnered significant interest in medicinal chemistry and materials science.

Introduction

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a class of organic compounds with a wide range of biological activities.[1] The synthesis of Schiff bases from heterocyclic amines, such as this compound, has been a focal point of research due to the potential for developing novel therapeutic agents. The 1,2,4-triazole nucleus is a key pharmacophore found in numerous drugs, and its incorporation into Schiff base structures can enhance their biological efficacy.[2][3] These compounds have been reported to exhibit a broad spectrum of activities, including antimicrobial, antifungal, anticancer, and plant-growth regulating properties.[3][4][5]

The formation of Schiff bases occurs through the condensation of a primary amine with an aldehyde or a ketone.[6] This reaction is generally straightforward and allows for the introduction of diverse structural motifs by varying the carbonyl compound, leading to a large library of derivatives.

Synthesis of Schiff Bases from this compound

The synthesis of Schiff bases from this compound and its derivatives is typically achieved by the condensation reaction with various aldehydes or ketones. The general reaction is depicted below:

General Reaction Scheme:

Where R can be an aryl or alkyl group, and Triazole represents the this compound moiety.

Several methods can be employed for this synthesis, with the choice of method often influencing reaction times and yields.

  • Conventional Heating: This is the most common method, involving the refluxing of equimolar amounts of the aminotriazole and the carbonyl compound in a suitable solvent.[1]

  • Sonochemical Synthesis: The use of ultrasound irradiation can significantly reduce reaction times (to as little as 3-5 minutes) and improve yields.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation offers a green and efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[3][7]

Commonly used solvents include ethanol, methanol, and dimethyl sulfoxide (DMSO).[1][4][8] The reaction is often catalyzed by the addition of a few drops of acid, such as glacial acetic acid or hydrochloric acid.[4] The progress of the reaction is typically monitored by thin-layer chromatography (TLC).

Experimental Workflow for Schiff Base Synthesis

Below is a generalized workflow for the synthesis of Schiff bases from this compound.

Schiff Base Synthesis Workflow Reactants 1. Reactant Mixing - this compound - Aldehyde/Ketone - Solvent (e.g., Ethanol) Reaction 2. Reaction - Conventional Heating (Reflux) or - Sonication or - Microwave Irradiation Reactants->Reaction Add catalyst (e.g., Acetic Acid) Monitoring 3. Reaction Monitoring - Thin Layer Chromatography (TLC) Reaction->Monitoring Isolation 4. Product Isolation - Cooling - Filtration Monitoring->Isolation Upon completion Purification 5. Purification - Recrystallization (e.g., from hot ethanol) Isolation->Purification Characterization 6. Characterization - Spectroscopy (IR, NMR) - Melting Point Purification->Characterization Applications of Triazole Schiff Bases SchiffBase This compound Schiff Bases Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) SchiffBase->Antimicrobial Anticancer Anticancer Agents SchiffBase->Anticancer PGR Plant Growth Regulators SchiffBase->PGR Fungicides Fungicides SchiffBase->Fungicides Corrosion Corrosion Inhibitors SchiffBase->Corrosion Ligands Ligands for Metal Complexes SchiffBase->Ligands HeavyMetal Heavy Metal Removal SchiffBase->HeavyMetal

References

Application Notes and Protocols: 1H-1,2,4-triazol-4-amine as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1H-1,2,4-triazol-4-amine and its derivatives as versatile ligands in coordination chemistry. The focus is on the synthesis, characterization, and potential applications of the resulting metal complexes, with a particular emphasis on their biological activities.

Introduction

1H-1,2,4-triazole derivatives are a significant class of heterocyclic compounds that have garnered considerable interest in medicinal and coordination chemistry.[1][2] Their derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, anticonvulsant, and anti-inflammatory properties.[3] The coordination of these triazole-based ligands to metal ions can further enhance their biological efficacy and introduce novel physicochemical properties.[4][5] this compound, with its multiple nitrogen donor atoms, acts as an excellent chelating agent, forming stable complexes with various transition metals. This document outlines the synthesis and characterization of these complexes and summarizes their potential applications.

Data Presentation

Spectroscopic and Analytical Data

The coordination of this compound derivatives with metal ions leads to characteristic changes in their spectroscopic signatures. The formation of metal-ligand bonds can be monitored by techniques such as FTIR, ¹H NMR, and UV-Vis spectroscopy.

Table 1: Key FTIR Spectral Data (cm⁻¹) of a Representative 1,2,4-Triazole Schiff Base Ligand and its Metal Complexes. [6]

Compoundν(O-H)ν(N-H)ν(C=N) (azomethine)ν(N-N)ν(M-N)ν(M-O)
Ligand (L)3229-1624---
[Co(L)₂(H₂O)₂]--1618-487819
[Ni(L)₂(H₂O)₂]--1620-495823
[Cu(L)₂(H₂O)₂]--1622-490820
[Pd(L)₂]--1615---
[Cd(L)₂]--1610---

Table 2: ¹H NMR Spectral Data (δ, ppm) of a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol Ligand and its Metal Complexes in DMSO-d₆. [7]

CompoundNH₂Aromatic CHSH/NH
Ligand5.301 (s, 2H)8.014-8.755 (m, 4H)10.189 (s, 1H)
[Zn(L)₂]3.314 (s, 2H)7.945-8.739 (m, 4H)11.099 (s, 1H)
[Cd(L)₂]3.270 (s, 2H)7.901-8.690 (m, 4H)11.101 (s, 1H)

Table 3: Selected Bond Lengths (Å) and Bond Angles (°) for a [Zn(Hatrc)₂(H₂O)] Complex (H₂atrc = 3-amino-1H-1,2,4-triazole-5-carboxylic acid). [8]

BondLength (Å)AngleDegree (°)
Zn1-O122.015(2)O12-Zn1-O12a178.9(1)
Zn1-N142.054(2)O12-Zn1-N1490.41(9)
Zn1-O1W2.152(4)O12-Zn1-N14a89.65(9)
N14-Zn1-N14a129.5(2)
O12-Zn1-O1W89.45(5)
N14-Zn1-O1W115.2(1)
Thermal Analysis Data

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide insights into the thermal stability of the coordination complexes and the presence of coordinated or lattice solvent molecules.

Table 4: Thermal Decomposition Data for Energetic Complexes Based on 3-Amino-1,2,4-triazole-5-carboxylic Acid. [9]

ComplexDecomposition Onset (°C)Peak Temperature (°C)Weight Loss (%)Assignment
[Mn(atzc)₂(H₂O)₄]·2H₂O120225 (endo)18.4Loss of coordinated and free water
[Zn(atzc)₂(H₂O)]140215 (endo)4.9Loss of coordinated water
Biological Activity Data

The metal complexes of this compound derivatives often exhibit significant antimicrobial activity, which can be quantified by determining the Minimum Inhibitory Concentration (MIC).

Table 5: Minimum Inhibitory Concentration (MIC, μg/mL) of 1,2,4-Triazole Derivatives and their Metal Complexes. [3][10][11]

Compound/ComplexStaphylococcus aureusEscherichia coliCandida albicans
Ligand I>256>256>256
[Ag(I) Complex of Ligand I]2-82-80.16-1.25
[Au(I) Complex of Ligand II]264-
Ciprofloxacin (control)---
Gentamicin (control)16--
Trifuzol (1,2,4-triazole derivative)---
Avistim (1,2,4-triazole derivative)---
Compound II (nitrofuran derivative)0.1560.039-

Experimental Protocols

Synthesis of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (Ligand)[8]
  • A mixture of isonicotinic acid (1 g, 0.0072 mol) and potassium hydroxide (0.44 g, 0.008 mol) is dissolved in 10 ml of ethanol.

  • After dissolution, carbon disulfide (2 ml, 0.014 mol) is added slowly to the mixture.

  • The reaction mixture is stirred for 10 hours.

  • Dry ether (10 ml) is added, and the resulting yellow precipitate is filtered, washed with ether, and dried.

  • The obtained potassium salt is used in the next step without further purification.

  • A mixture of the potassium salt (1 g, 0.004 mol) and hydrazine hydrate (0.2 ml, 0.004 mol) in 20 ml of water is refluxed for 4-5 hours until the evolution of hydrogen sulfide ceases.

  • The reaction mixture is cooled, and the product is precipitated by the addition of dilute hydrochloric acid.

  • The precipitate is filtered, washed with water, and recrystallized from ethanol.

General Synthesis of Metal Complexes[12]
  • A solution of the this compound derivative ligand (0.001 mol) in 50 ml of ethanol is prepared.

  • A solution of the respective metal salt (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·6H₂O) (0.001 mol) in 50 ml of ethanol is prepared.

  • The ligand solution is added to the metal salt solution with constant stirring.

  • The mixture is refluxed for 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • The resulting precipitate is filtered, washed with ethanol or aqueous ethanol to remove unreacted starting materials, and then dried.

Mandatory Visualization

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start Starting Materials (Triazole Derivative, Metal Salt) dissolve Dissolution in Ethanol start->dissolve mix Mixing and Reflux dissolve->mix precipitate Precipitation and Filtration mix->precipitate product Coordination Complex precipitate->product ftir FTIR Spectroscopy product->ftir nmr NMR Spectroscopy (¹H, ¹³C) product->nmr uv_vis UV-Vis Spectroscopy product->uv_vis tga_dsc Thermal Analysis (TGA/DSC) product->tga_dsc elemental Elemental Analysis product->elemental conductivity Molar Conductivity product->conductivity antimicrobial Antimicrobial Activity Testing ftir->antimicrobial nmr->antimicrobial uv_vis->antimicrobial tga_dsc->antimicrobial elemental->antimicrobial conductivity->antimicrobial

Caption: Workflow for the synthesis, characterization, and application testing of this compound metal complexes.

Proposed Coordination and Biological Action Mechanism

signaling_pathway cluster_coordination Coordination cluster_interaction Biological Interaction cluster_outcome Outcome ligand This compound Ligand complex [M(Ligand)n]²⁺ Complex ligand->complex Coordination via N atoms metal Metal Ion (M²⁺) metal->complex cell_wall Bacterial Cell Wall complex->cell_wall Disruption enzyme Essential Bacterial Enzyme complex->enzyme Inhibition dna Bacterial DNA complex->dna Intercalation/ Cleavage inhibition Inhibition of Bacterial Growth cell_wall->inhibition enzyme->inhibition dna->inhibition

Caption: Proposed mechanism of coordination and antimicrobial action of this compound metal complexes.

References

Application Notes and Protocols: 4-Amino-1,2,4-triazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Amino-1,2,4-triazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities exhibited by its derivatives. The triazole ring can act as a bioisostere of amide, ester, or carboxyl groups, and its derivatives are known for their relative metabolic stability and favorable pharmacokinetic profiles.[1] This has led to the development of numerous compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and antiviral agents.[2][3][4] The ease of synthesis and the ability to introduce various substituents on the 4-amino group and the triazole ring allow for the fine-tuning of their biological activity.[5]

Key Applications in Medicinal Chemistry

The 4-amino-1,2,4-triazole nucleus is a core component in a variety of medicinally important compounds. Its derivatives, especially Schiff bases, have demonstrated significant potential in several therapeutic areas.

  • Anticancer Activity: Derivatives of 4-amino-1,2,4-triazole have shown potent cytotoxic effects against various cancer cell lines.[6][7] These compounds often induce apoptosis and can interfere with cell cycle progression in cancer cells.[8][9] The mechanism of action for some of these derivatives involves the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival.[8] For instance, some triazole derivatives have been shown to inhibit tyrosine kinases, which are critical regulators of cell growth and differentiation.[3]

  • Antimicrobial Activity: The 4-amino-1,2,4-triazole scaffold is a key feature in many compounds with broad-spectrum antibacterial and antifungal properties.[10][11][12] These derivatives can be effective against both Gram-positive and Gram-negative bacteria, with some compounds showing activity comparable to standard antibiotics.[10] In the realm of antifungal agents, triazole-based drugs like fluconazole are well-established inhibitors of fungal cytochrome P450-dependent enzymes, which are essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[3][13]

  • Antiviral Activity: Researchers have also explored 4-amino-1,2,4-triazole derivatives for their antiviral potential.[1][2] These compounds have been investigated for activity against a range of viruses, including influenza and coronaviruses.[1] The mechanism of their antiviral action can vary, with some derivatives inhibiting viral enzymes like helicase.[1]

Quantitative Data Summary

The following tables summarize the biological activity of selected 4-amino-1,2,4-triazole derivatives from the literature.

Table 1: Anticancer Activity of 4-Amino-1,2,4-triazole Derivatives
Compound/DerivativeCancer Cell LineAssayIC50 (µg/mL)Reference
4-Amino-1,2,4-triazole Schiff base derivativeA549 (Human lung adenocarcinoma)MTT144.1 ± 4.68[6]
4-Amino-1,2,4-triazole Schiff base derivativeBel7402 (Human hepatoma)MTT195.6 ± 1.05[6]
Table 2: Antimicrobial Activity of 4-Amino-1,2,4-triazole Derivatives
Compound/DerivativeMicroorganismAssayMIC (µg/mL)Reference
4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group)E. coli, B. subtilis, P. aeruginosa, P. fluoroscensBroth Dilution5[10]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. aureusBroth Dilution0.264 mM[10]
4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiolS. pyogenesBroth Dilution0.132 mM[10]
Indole derivative of 4-amino-4H-1,2,4-triazole-3-thiolE. coliNot Specified3.12[10]
Schiff base of 4-amino-5-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (with 4-nitrophenyl substituent)S. epidermidisNot Specified9[14]

Experimental Protocols

Synthesis of 4-Amino-1,2,4-triazole Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff bases derived from 4-amino-1,2,4-triazole and various aldehydes.

Materials:

  • 4-Amino-1,2,4-triazole

  • Substituted aromatic aldehyde

  • Ethanol or Acetic Acid (solvent)

  • Magnetic stirrer with heating plate

  • Round bottom flask

  • Condenser

  • Filtration apparatus

Procedure:

  • Dissolve equimolar amounts of 4-amino-1,2,4-triazole and the desired substituted aromatic aldehyde in a suitable solvent (e.g., ethanol or acetic acid) in a round bottom flask.[6][15]

  • Add a few drops of a catalytic amount of glacial acetic acid if using a neutral solvent like ethanol.

  • Reflux the reaction mixture for an appropriate time (typically a few hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration, washed with a small amount of cold solvent (e.g., ethanol), and dried.

  • The crude product can be further purified by recrystallization from a suitable solvent.[15]

MTT Assay for Anticancer Activity

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability and the cytotoxic effects of compounds.[6][16]

Materials:

  • Cancer cell lines (e.g., A549, Bel7402)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 4-Amino-1,2,4-triazole derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the 4-amino-1,2,4-triazole derivative in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[6]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • 4-Amino-1,2,4-triazole derivative stock solution (in DMSO)

  • Bacterial/fungal inoculum (adjusted to 0.5 McFarland standard)

  • Positive control (standard antibiotic/antifungal)

  • Negative control (broth only)

Procedure:

  • Prepare serial twofold dilutions of the 4-amino-1,2,4-triazole derivative in the appropriate broth in a 96-well plate.

  • Prepare the microbial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add the diluted inoculum to each well containing the compound dilutions.

  • Include a positive control (inoculum with a standard antimicrobial agent) and a negative control (inoculum in broth without any compound).

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Diagrams

Signaling Pathway and Experimental Workflow

anticancer_mechanism cluster_drug Drug Action cluster_cell Cancer Cell Triazole_Derivative 4-Amino-1,2,4-triazole Derivative Tyrosine_Kinase Tyrosine Kinase Triazole_Derivative->Tyrosine_Kinase Inhibition Apoptosis Apoptosis Triazole_Derivative->Apoptosis Induction Proliferation_Pathway Proliferation Signaling Pathway Tyrosine_Kinase->Proliferation_Pathway Activation Cell_Proliferation Uncontrolled Cell Proliferation Proliferation_Pathway->Cell_Proliferation Leads to experimental_workflow Start Start: Compound Synthesis Synthesis Synthesize 4-Amino-1,2,4-triazole Schiff Base Derivatives Start->Synthesis Characterization Characterize Compounds (NMR, IR, Mass Spec) Synthesis->Characterization In_Vitro_Screening In Vitro Biological Screening Characterization->In_Vitro_Screening Anticancer_Assay Anticancer Activity (MTT Assay) In_Vitro_Screening->Anticancer_Assay Antimicrobial_Assay Antimicrobial Activity (MIC Determination) In_Vitro_Screening->Antimicrobial_Assay Data_Analysis Data Analysis (IC50 / MIC Calculation) Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification logical_relationship Core_Scaffold 4-Amino-1,2,4-triazole Core Scaffold Chemical_Modification Chemical Modification (e.g., Schiff Base Formation) Core_Scaffold->Chemical_Modification Diverse_Derivatives Library of Diverse Derivatives Chemical_Modification->Diverse_Derivatives Biological_Activity Broad Spectrum of Biological Activities Diverse_Derivatives->Biological_Activity Anticancer Anticancer Biological_Activity->Anticancer Antimicrobial Antimicrobial Biological_Activity->Antimicrobial Antiviral Antiviral Biological_Activity->Antiviral

References

Application Notes and Protocols for the Development of Antifungal Agents from 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a significant challenge to global public health.[1] The 1,2,4-triazole scaffold has proven to be a privileged structure in the development of potent antifungal agents.[2][3][4] Marketed antifungal drugs such as fluconazole and itraconazole feature this heterocyclic core and exert their effect by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[5][6][7] This inhibition disrupts the integrity of the fungal cell membrane, leading to cell growth arrest and death. This document provides detailed application notes and experimental protocols for the synthesis, in vitro evaluation, and mechanism of action studies of novel antifungal agents based on the 1,2,4-triazole scaffold.

Signaling Pathway: Ergosterol Biosynthesis and Inhibition by 1,2,4-Triazoles

The primary mechanism of action of 1,2,4-triazole antifungals is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51).[8] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The nitrogen atom at the 4-position of the triazole ring chelates the heme iron in the active site of CYP51, preventing the binding of the natural substrate, lanosterol.[7] This leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, ultimately disrupting membrane function and inhibiting fungal growth.[9]

Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_effect Cellular Effect Acetate Acetate HMG_CoA HMG-CoA Acetate->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane CYP51->Ergosterol Disrupted_Membrane Disrupted Cell Membrane (Fungistatic/Fungicidal Effect) Triazole 1,2,4-Triazole Antifungal Triazole->CYP51 Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by 1,2,4-triazole antifungal agents.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize the minimum inhibitory concentration (MIC) and 50% inhibitory concentration (IC50) values of representative 1,2,4-triazole derivatives against various fungal pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of 1,2,4-Triazole Derivatives against Candida albicans

Compound IDSubstituentsMIC (µg/mL)Reference
Fluconazole - 0.125 - 8 [5][10]
Compound 1a 7-Cl (benzotriazinone)0.25[10]
Compound 2a p-methyl (thiazolo[4,5-d]pyrimidine)Good activity (4-8 µg/mL)[10]
Compound 4a 4-chlorophenyl (triazole-3-thione)0.39[1]
Compound 6a Benzoxyl phenyl isoxazole<0.008 - 1[1]
Compound 12b 2-Br (triazole-thiazolidin-4-one)200[1]
Compound 14l Novel triazole0.125[10]
Compound 21b N-(4-chlorobenzyl)piperazine0.063 - 0.5[10]
Compound 22g Benzene-ethanol derivative32[10]
Compound 25f N-phenyl, 3,4-dichlorobenzyl2[10]

Table 2: IC50 Values of 1,2,4-Triazole Derivatives against Candida albicans Lanosterol 14α-Demethylase (CYP51)

Compound IDSubstituentsIC50 (µM)Reference
Fluconazole - 0.31 [5]
Compound 5f 2-(4-chlorophenyl)-N-(2,4-dichlorobenzyl)-3-(1H-imidazol-1-yl)propanamide0.46[11]
Compound 12c N-(4-((4-chlorophenyl)sulfonamido)benzyl)-2-phenyl-3-(1H-1,2,4-triazol-1-yl)propanamide0.33[11]
Compound 13a Long arm amide linker0.56[5]
Compound 13b Long arm amide linker0.48[5]

Experimental Protocols

Synthesis of 1,2,4-Triazole Derivatives

The following is a general multi-step protocol for the synthesis of 1,2,4-triazole-3-thione derivatives, a common class of antifungal agents.[10][12][13]

Synthesis_Workflow Start Substituted Benzoic Acid Step1 Reaction with Thiocarbohydrazide Start->Step1 Intermediate1 4-Amino-5-substituted-phenyl -4H-1,2,4-triazole-3-thiol Step1->Intermediate1 Step2 Condensation with Substituted Benzaldehyde Intermediate1->Step2 Product Schiff Base of 1,2,4-Triazole-3-thiol Step2->Product Purification Recrystallization Product->Purification Characterization Spectroscopic Analysis Purification->Characterization MIC_Workflow Prep_Inoculum Prepare Fungal Inoculum (e.g., Candida albicans) Inoculate Inoculate Plates with Fungal Suspension Prep_Inoculum->Inoculate Prep_Plates Prepare 96-well Plates with Serial Dilutions of Test Compounds Prep_Plates->Inoculate Incubate Incubate Plates (35-37°C, 24-48h) Inoculate->Incubate Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate->Read_MIC Data_Analysis Data Analysis and Comparison with Controls Read_MIC->Data_Analysis

References

Application Notes and Protocols for the Synthesis of Antibacterial Compounds Using 4-amino-4H-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and evaluation of novel antibacterial compounds derived from 4-amino-4H-1,2,4-triazole. The focus is on the synthesis of Schiff bases, a class of compounds that has shown significant promise as potent antibacterial agents.

Introduction

The escalating threat of antibiotic resistance necessitates the development of new antibacterial agents with novel mechanisms of action. The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2][3] In particular, derivatives of 4-amino-4H-1,2,4-triazole have been extensively explored for their potential as antibacterial agents. The primary amino group at the 4-position serves as a versatile handle for the introduction of diverse structural motifs, most notably through the formation of Schiff bases with various aldehydes. This structural modification has been shown to be a successful strategy in modulating the antibacterial potency of the resulting compounds.

Synthesis of Antibacterial Compounds

A common and effective strategy for the synthesis of antibacterial compounds from 4-amino-4H-1,2,4-triazole involves a two-step process:

  • Synthesis of a 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol core: This is typically achieved through the cyclization of a substituted benzoic acid hydrazide with carbon disulfide and subsequent reaction with hydrazine hydrate.[4][5][6]

  • Formation of Schiff bases: The 4-amino group of the triazole core is then reacted with a variety of substituted aldehydes to yield the corresponding Schiff bases.[1][3][7]

The general synthetic workflow is illustrated in the diagram below.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_final Final Product Synthesis Substituted Benzoic Acid Substituted Benzoic Acid 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Substituted Benzoic Acid->4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Multi-step reaction Thiocarbohydrazide Thiocarbohydrazide Thiocarbohydrazide->4-amino-5-substituted-4H-1,2,4-triazole-3-thiol Schiff Base Derivatives Schiff Base Derivatives 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol->Schiff Base Derivatives Condensation Aromatic Aldehydes Aromatic Aldehydes Aromatic Aldehydes->Schiff Base Derivatives

Caption: General workflow for the synthesis of antibacterial Schiff bases from 4-amino-4H-1,2,4-triazole.

Experimental Protocols

Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol

This protocol is adapted from a general procedure for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[4][8]

Materials:

  • Substituted benzoic acid (0.01 M)

  • Thiocarbohydrazide (0.01 M)

  • Sodium bicarbonate solution

  • Ethanol

  • Dimethylformamide (DMF)

Procedure:

  • A mixture of the substituted benzoic acid (0.01 M) and thiocarbohydrazide (0.01 M) is heated in a reaction vessel until it melts.

  • The molten mixture is maintained at 145°C for 40 minutes.

  • After cooling, the solid product is treated with a sodium bicarbonate solution to neutralize any unreacted acid.

  • The product is then washed with water and collected by filtration.

  • The crude solid is recrystallized from an ethanol/DMF mixture to yield the purified 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

Protocol 2: Synthesis of Schiff Bases from 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of Schiff bases by reacting the amino group of the triazole with various aromatic aldehydes.[1][3]

Materials:

  • 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.001 mol)

  • Substituted benzaldehyde (0.001 mol)

  • Methanol

  • Glacial acetic acid (optional, a few drops)

Procedure:

  • Equimolar quantities of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.001 mol) and a substituted benzaldehyde (0.001 mol) are dissolved in methanol.

  • A few drops of glacial acetic acid can be added to catalyze the reaction.

  • The mixture is refluxed on a water bath for 10-14 hours.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain the Schiff base derivative.

Protocol 3: Antibacterial Activity Screening by Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method.

Materials:

  • Synthesized compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Dimethyl sulfoxide (DMSO)

  • Incubator

Procedure:

  • Preparation of Stock Solutions: Stock solutions of the synthesized compounds and the standard antibiotic are prepared in DMSO.

  • Preparation of Inoculum: Bacterial strains are cultured in MHB overnight at 37°C. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilutions: Two-fold serial dilutions of the stock solutions of the test compounds and the standard antibiotic are prepared in MHB in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Controls: A positive control (broth with inoculum, without any compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Quantitative Data Summary

The following table summarizes the antibacterial activity of some representative Schiff bases derived from 4-amino-4H-1,2,4-triazole against various bacterial strains.

Compound IDSubstituent on BenzaldehydeBacterial StrainMIC (µg/mL)Reference
1a 4-ChloroS. aureus16[1]
1b 4-NitroS. aureus32[1]
1c 3-NitroS. pyogenes0.132 mM[1]
2a 4-TrichloromethylE. coli5[1]
2b 4-ChloroP. aeruginosa16[1]
3a 4-Hydroxy-3-methoxyS. aureus-[1]
4a 4-FluoroS. aureus-[8]
4b 2,4-DichloroS. aureus-[8]

Note: '-' indicates data not available in the provided search results.

Structure-Activity Relationship (SAR)

The antibacterial activity of these Schiff base derivatives is influenced by the nature and position of the substituents on the aromatic aldehyde ring.

SAR_Logic cluster_core Core Structure cluster_modification Structural Modification cluster_substituents Substituent Effects on Aldehyde Ring cluster_activity Antibacterial Activity 4-amino-4H-1,2,4-triazole 4-amino-4H-1,2,4-triazole Schiff Base Formation Schiff Base Formation 4-amino-4H-1,2,4-triazole->Schiff Base Formation Reacts with aldehydes Modulated Potency Modulated Potency Schiff Base Formation->Modulated Potency Leads to Electron-withdrawing groups (e.g., -NO2, -Cl) Electron-withdrawing groups (e.g., -NO2, -Cl) Electron-withdrawing groups (e.g., -NO2, -Cl)->Modulated Potency Often enhances activity Electron-donating groups (e.g., -OH, -OCH3) Electron-donating groups (e.g., -OH, -OCH3) Electron-donating groups (e.g., -OH, -OCH3)->Modulated Potency Variable effect Lipophilicity Lipophilicity Lipophilicity->Modulated Potency Influences cell penetration

Caption: Factors influencing the antibacterial activity of 4-amino-4H-1,2,4-triazole Schiff bases.

Generally, the presence of electron-withdrawing groups such as nitro and chloro groups on the phenyl ring of the benzaldehyde moiety has been reported to enhance antibacterial activity.[1] The lipophilicity of the molecule also plays a crucial role in its ability to penetrate the bacterial cell wall. Further optimization of these substituents can lead to the development of more potent antibacterial agents.

Conclusion

The synthesis of Schiff bases from 4-amino-4H-1,2,4-triazole represents a viable and promising approach for the discovery of novel antibacterial compounds. The straightforward synthetic protocols and the tunability of the chemical structure make this class of compounds an attractive target for further investigation in the fight against bacterial infections. The provided protocols and data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.

References

Application of 1H-1,2,4-triazol-4-amine in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-1,2,4-triazol-4-amine is a versatile heterocyclic amine that serves as a crucial building block in the synthesis of a wide array of agrochemicals. Its unique structural features, including the presence of multiple nitrogen atoms, make it a valuable synthon for creating compounds with potent fungicidal, herbicidal, and insecticidal properties. This document provides detailed application notes and experimental protocols for the synthesis of various agrochemicals starting from this compound, supported by quantitative biological activity data and visual diagrams of synthetic pathways and modes of action.

Key Applications in Agrochemical Synthesis

This compound is a key intermediate in the production of several classes of agrochemicals.[1] Its derivatives have shown significant biological activities, making them important targets for research and development in the agrochemical industry.[2] The primary applications include:

  • Fungicides: The 1,2,4-triazole moiety is a core component of many successful fungicides that act by inhibiting sterol biosynthesis in fungi.[3][4]

  • Herbicides: Certain derivatives of this compound have demonstrated herbicidal activity against various weeds.

  • Insecticides: The triazole ring can be incorporated into molecules designed to target specific physiological processes in insects.[5]

Synthesis of Agrochemical Intermediates and Final Products

Synthesis of Schiff Bases

Schiff bases derived from this compound are important intermediates for the synthesis of more complex agrochemicals and also exhibit biological activity themselves.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

A facile sonochemical protocol for the synthesis of Schiff bases from 4-amino-1,2,4-triazole has been reported.[6]

  • Reaction Setup: In a 50 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of the desired aromatic aldehyde in 20 mL of methanol.

  • Sonication: Place the flask in an ultrasonic bath and irradiate the mixture for 3-5 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product will precipitate out of the solution.

  • Purification: Filter the precipitate, wash with cold methanol, and recrystallize from hot ethanol to obtain the pure Schiff base.[6]

A conventional method involves refluxing the reactants for approximately 5 hours.[6]

Synthesis of Triazolo[3,4-b][3][4][7]thiadiazines

Fused heterocyclic systems containing the 1,2,4-triazole ring, such as triazolothiadiazines, are known for their broad spectrum of biological activities.

Experimental Protocol: Synthesis of 7-aryl-3-substituted-7H-[1][3][4]triazolo[3,4-b][3][4][7]thiadiazines

This protocol is adapted from the synthesis of related triazolothiadiazines.

  • Reaction of 4-amino-1,2,4-triazole-3-thiol with phenacyl bromides: A common method for synthesizing triazolothiadiazines involves the reaction of 4-amino-3-mercapto-1,2,4-triazoles with α-haloketones like phenacyl bromides.

  • Cyclization: The initial condensation is followed by a cyclization step, often under reflux in a suitable solvent like ethanol or acetic acid, to yield the fused ring system.

Biological Activity Data

The following tables summarize the quantitative biological activity data for various agrochemicals derived from 4-amino-1,2,4-triazole and its derivatives.

Table 1: Fungicidal Activity of Schiff Bases Derived from 4-Amino-3-mercapto-5-phenyl-1,2,4-triazole [3]

Compound IDSubstituent on Benzylidene RingTarget FungiED50 (ppm)
SB9 3-MethylRhizoctonia solani17.34
SB4 4-ChloroFusarium oxysporum95.55
SB3 3-ChloroBipolaris sorokiniana181.3

Table 2: Fungicidal Activity of Novel 1,2,4-Triazole Derivatives [8][9]

Compound IDTarget FungiEC50 (mg/L)
5a4 Sclerotinia sclerotiorum1.59
Pythium infestans0.46
Rhizoctonia solani0.27
Botrytis cinerea11.39
5b2 Sclerotinia sclerotiorum0.12

Table 3: Insecticidal Activity of Novel 1,2,4-Triazole Derivatives against Nilaparvata lugens [10]

Compound IDR¹ SubstituentR² SubstituentActivity at 100 mg/L (%)
4-1 ChloropyridineH93.5
4-2 ChlorothiazoleH94.1
4-19 BenzylIsopropyl95.5

Signaling Pathways and Experimental Workflows

Mode of Action of Triazole Fungicides

Triazole fungicides are known to inhibit the C14-demethylase enzyme, which is crucial for the biosynthesis of ergosterol.[3] Ergosterol is an essential component of fungal cell membranes, and its depletion leads to abnormal fungal growth and ultimately cell death.[3][4]

mode_of_action cluster_fungus Fungal Cell cluster_inhibition Inhibition Pathway Lanosterol Lanosterol 14-demethylase (CYP51) 14-demethylase (CYP51) Lanosterol->14-demethylase (CYP51) Intermediate Sterols Intermediate Sterols 14-demethylase (CYP51)->Intermediate Sterols Ergosterol Ergosterol Intermediate Sterols->Ergosterol Functional Cell Membrane Functional Cell Membrane Ergosterol->Functional Cell Membrane Fungal Growth Fungal Growth Functional Cell Membrane->Fungal Growth Cell Death Cell Death Fungal Growth->Cell Death Leads to Triazole Fungicide Triazole Fungicide Triazole Fungicide->14-demethylase (CYP51) Inhibits

Caption: Mode of Action of Triazole Fungicides.

General Synthetic Workflow for Schiff Base Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of Schiff bases from this compound.

schiff_base_synthesis start Start reactants This compound + Aromatic Aldehyde + Methanol start->reactants reaction Reaction (Sonication or Reflux) reactants->reaction cooling Cooling to Room Temperature reaction->cooling filtration Filtration cooling->filtration recrystallization Recrystallization (Hot Ethanol) filtration->recrystallization product Pure Schiff Base recrystallization->product end End product->end

Caption: Experimental Workflow for Schiff Base Synthesis.

Logical Relationship for Developing Fused Triazole Agrochemicals

This diagram outlines the logical progression from the starting material to the development of fused heterocyclic agrochemicals.

logical_relationship start_material This compound intermediate Key Intermediates (e.g., 4-amino-3-mercapto- 1,2,4-triazole) start_material->intermediate Derivatization reaction_type Cyclocondensation Reactions intermediate->reaction_type Reacts with Bielectrophiles fused_systems Fused Heterocyclic Systems (e.g., Triazolothiadiazines, Triazolopyrimidines) reaction_type->fused_systems bio_activity Enhanced Biological Activity (Fungicidal, Insecticidal) fused_systems->bio_activity

References

Application Notes and Protocols for the HPLC Analysis of 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,4-triazole and its derivatives represent a significant class of heterocyclic compounds with broad applications, most notably as antifungal agents in medicine and as fungicides in agriculture. Their widespread use necessitates robust and reliable analytical methods for quantification in various matrices, including pharmaceutical formulations, biological samples (serum, plasma), and environmental and food samples.[1][2][3][4] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique widely employed for the analysis of these compounds due to its high resolution, sensitivity, and adaptability.

This document provides detailed application notes and standardized protocols for the analysis of 1,2,4-triazole compounds using HPLC. The methodologies described herein are compiled from validated methods and are intended to serve as a comprehensive guide for researchers, scientists, and professionals in drug development and quality control. Both Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are covered to address the varying polarities of triazole derivatives.

Data Presentation: HPLC Methods for 1,2,4-Triazole Analysis

The following table summarizes various HPLC methods for the analysis of different 1,2,4-triazole compounds, providing a comparative overview of chromatographic conditions.

Analyte(s)HPLC ColumnMobile PhaseFlow Rate (mL/min)DetectionRetention Time(s) (min)Limit of Quantitation (LOQ)Reference
Voriconazole, Posaconazole, ItraconazoleC18Isocratic: Acetonitrile/WaterNot SpecifiedUVNot SpecifiedNot Specified[1][2]
Guanylurea, 1,2,4-TriazolePrimesep 100 (4.6 x 150 mm, 5 µm)Isocratic: Acetonitrile/Water with buffer1.0UVNot SpecifiedNot Specified[5]
1,2,4-Triazole, Triazole acetic acidPrimesep 100 (4.6 x 150 mm, 5 µm)Isocratic: 25% Acetonitrile / 75% Water with 0.1% TFA1.0CADNot SpecifiedNot Specified[6]
SYN-2869 and analogsSymmetry C18Gradient: 40-80% Acetonitrile in Water1.0UVNot Specified0.5 µg/mL[7]
21 Triazole FungicidesC8 ColumnGradient: Methanol / 0.05% Formic Acid in WaterNot SpecifiedUPLC-MS/MSNot Specified0.5 - 3.5 µg/kg[8]
Flutriafol enantiomersLux Cellulose-2Isocratic: 40% Acetonitrile / 60% Water0.8Not Specified< 20Not Specified[9]
1,2,4-Triazole, 4-amino-1,2,4-triazoleHILIC ColumnIsocratic: Water/Acetonitrile/Phosphoric AcidNot SpecifiedUV (205 nm)Not Specified2.5 µg/mL[10]
Triadimenol, Triadimefon, Cyproconazole, etc.C18 (4.6 x 75 mm, 3.5 µm)Gradient: Acetonitrile / Water with 0.1% Acetic AcidNot SpecifiedLC-MSNot Specified0.01 mg/kg[11]
Propiconazole, 1,2,4-TriazoleNot SpecifiedNot SpecifiedNot SpecifiedLC-MS/MSNot Specified1.1 - 4.0 µg/kg[4][12]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Triazole Antifungals in Biological Matrices

This protocol is a general procedure for the analysis of triazole antifungals (e.g., Voriconazole, Itraconazole) in serum or plasma, adapted from established methods.[1][2]

1. Materials and Reagents:

  • HPLC grade acetonitrile and water

  • Reference standards of the triazole compounds

  • Drug-free serum/plasma for calibration standards and quality controls

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3. Sample Preparation (Protein Precipitation):

  • To 200 µL of serum/plasma sample, add 400 µL of cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.

  • Inject the filtered supernatant into the HPLC system.

4. Standard Preparation:

  • Prepare a stock solution of the triazole standard in methanol or acetonitrile (e.g., 1 mg/mL).

  • Prepare a series of working standards by spiking drug-free serum/plasma with the stock solution to achieve the desired concentration range for the calibration curve.

  • Process the calibration standards using the same sample preparation procedure as the unknown samples.

5. HPLC Conditions:

  • Column: C18 (4.6 x 150 mm, 5 µm)

  • Mobile Phase: A suitable isocratic or gradient mixture of acetonitrile and water. A common starting point is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at the wavelength of maximum absorbance for the specific triazole (e.g., ~260 nm).

  • Column Temperature: 25-30 °C[11]

Protocol 2: HILIC Method for Polar 1,2,4-Triazole Compounds

This protocol is designed for the analysis of polar, water-soluble 1,2,4-triazole compounds that are poorly retained on traditional reversed-phase columns.[10][13]

1. Materials and Reagents:

  • HPLC grade acetonitrile and water

  • Volatile buffer salts (e.g., ammonium formate, ammonium acetate) or acids (e.g., formic acid, phosphoric acid)

  • Reference standards of the polar triazole compounds

2. Instrumentation:

  • HPLC or UPLC system with a UV or Mass Spectrometry (MS) detector

  • HILIC analytical column

  • Data acquisition and processing software

3. Sample Preparation:

  • Dissolve the sample in a solvent mixture that is compatible with the initial mobile phase conditions (high organic content). A mixture of 90:10 (v/v) acetonitrile:water is a good starting point.

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

4. Standard Preparation:

  • Prepare a stock solution of the polar triazole standard in a suitable solvent (e.g., water or a small amount of methanol).

  • Prepare a series of working standards by diluting the stock solution with the sample diluent to create a calibration curve.

5. HPLC Conditions:

  • Column: HILIC (e.g., silica, amide, or zwitterionic stationary phase)

  • Mobile Phase: A gradient of a high concentration of acetonitrile (e.g., 95%) with an aqueous buffer, decreasing the acetonitrile concentration over time to elute the analytes. For example, Mobile Phase A: 95% Acetonitrile with 10 mM Ammonium Formate, pH 3; Mobile Phase B: 50% Acetonitrile with 10 mM Ammonium Formate, pH 3.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Injection Volume: 5-10 µL

  • Detection: UV at a low wavelength (e.g., 205 nm) or MS.[10]

  • Column Temperature: 30-40 °C

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Dilution Sample->Extraction Standard Standard Weighing Standard->Extraction Filtration Filtration Extraction->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column Separation Autosampler->Column Detector Detection (UV/MS) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Caption: General experimental workflow for HPLC analysis of 1,2,4-triazole compounds.

Logic_Diagram cluster_polarity Analyte Polarity cluster_method Recommended HPLC Method Analyte 1,2,4-Triazole Analyte Polar High Polarity Analyte->Polar NonPolar Low to Moderate Polarity Analyte->NonPolar HILIC HILIC Method Polar->HILIC RP_HPLC Reversed-Phase (RP-HPLC) NonPolar->RP_HPLC

Caption: Logic diagram for selecting the appropriate HPLC method based on analyte polarity.

References

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a vital heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Derivatives of 1,2,4-triazole exhibit a wide spectrum of pharmacological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, anti-inflammatory, anticonvulsant, and antibacterial properties.[1][3][4] The synthesis of these valuable compounds has traditionally involved methods that often require long reaction times, harsh conditions, and result in moderate yields.[5]

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods.[5][6] By utilizing microwave energy, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[7][8] This technology frequently leads to higher product yields, enhanced purity, and is considered an environmentally friendly approach due to its energy efficiency and potential to reduce solvent use.[5][9] This document provides detailed protocols and comparative data for the microwave-assisted synthesis of 1,2,4-triazole derivatives.

General Experimental Workflow

The workflow for microwave-assisted synthesis is straightforward and significantly streamlines the process from reactants to purified product. The key step involves irradiating the reaction mixture in a dedicated microwave reactor under controlled temperature and time settings.

G cluster_workflow General Microwave Synthesis Workflow A Reactant & Solvent Preparation B Reaction Vessel Sealing A->B C Microwave Irradiation (Set Time, Temp, Power) B->C D Reaction Cooling C->D E Product Isolation (Filtration/Extraction) D->E F Purification (Recrystallization/Chromatography) E->F G Characterization F->G G Synthesis of 3,5-Disubstituted 1,2,4-Triazoles cluster_conditions Reaction Conditions Reactant1 Aromatic Hydrazide Microwave Microwave Irradiation 120-150°C, 15-120 min Reactant1->Microwave Reactant2 Substituted Nitrile Reactant2->Microwave Product 3,5-Disubstituted 1,2,4-Triazole Microwave->Product Solvent Solvent (e.g., DMF, n-Butanol) or Solvent-free

References

Application Notes and Protocols: One-Pot Synthesis of Substituted 1,2,4-Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 1,2,4-triazole scaffold is a privileged heterocyclic motif integral to numerous compounds with significant applications in medicinal chemistry, materials science, and agriculture.[1] Molecules containing this ring system exhibit a wide range of biological activities, including antifungal, anticancer, anti-inflammatory, and antihypertensive properties.[2][3] Traditional multi-step syntheses of substituted 1,2,4-triazoles can be time-consuming and often result in lower overall yields with increased waste generation. One-pot synthesis methodologies offer a streamlined, efficient, and more environmentally benign alternative by combining multiple reaction steps into a single procedure, thereby avoiding the isolation of intermediates and reducing solvent and reagent usage.[2]

This document provides detailed protocols and comparative data for several robust one-pot methods for synthesizing substituted 1,2,4-triazoles, designed for researchers and professionals in chemical synthesis and drug development.

Protocol 1: Microwave-Assisted Three-Component Synthesis

This method provides an efficient and rapid synthesis of 3,5-disubstituted 1,2,4-triazoles from acyl hydrazides, dimethylformamide dimethyl acetal (DMF-DMA), and primary amines, utilizing microwave irradiation to accelerate the cyclization step.[1]

Principle

The reaction begins with the condensation of an acyl hydrazide with DMF-DMA to form an N'-acyl-N,N-dimethylhydrazonoformamide intermediate. This intermediate then reacts with a primary amine, and subsequent microwave-assisted, acid-catalyzed cyclodehydration yields the final 1,2,4-triazole product.[1] Acetic acid serves as both a solvent and a catalyst in the final step.[1]

Experimental Workflow

Microwave-Assisted Three-Component Synthesis Workflow cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization acyl_hydrazide Acyl Hydrazide intermediate Form Intermediate acyl_hydrazide->intermediate dmf_dma DMF-DMA dmf_dma->intermediate ch2cl2 CH2Cl2 reflux Reflux 30 min intermediate->reflux evaporation Evaporate in vacuo intermediate->evaporation reflux->ch2cl2 add_reagents Add Primary Amine (RNH2) + Acetic Acid evaporation->add_reagents mw_irradiation Microwave Irradiation 2-3 min add_reagents->mw_irradiation product Substituted 1,2,4-Triazole mw_irradiation->product

Caption: Workflow for microwave-assisted synthesis of 1,2,4-triazoles.

Experimental Protocol [1]

  • In a 25 mL open vessel, dissolve the selected acyl hydrazide (3.0 mmol) in dichloromethane (2 mL).

  • Add dimethylformamide dimethyl acetal (DMF-DMA) (3.0 mmol) to the solution.

  • Reflux the reaction mixture for 30 minutes.

  • After cooling, evaporate the solvent under reduced pressure (in vacuo).

  • To the residue, add the desired primary amine (RNH₂) (2.8 mmol) followed by acetic acid (1.5 mL).

  • Place the vessel in a microwave reactor and irradiate for 2-3 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, proceed with standard workup and purification to isolate the product.

Data Summary: Microwave-Assisted Synthesis [1]

R in R-NH₂ (Amine)R' in R'-CONHNH₂ (Hydrazide)Reaction Time (min)Yield (%)
n-ButylMethyl2-385
BenzylMethyl2-389
p-TolylMethyl2-382
p-ChlorophenylMethyl2-386
n-ButylPhenyl2-383
BenzylPhenyl2-392

Protocol 2: Copper-Catalyzed Synthesis from Nitriles and Hydroxylamine

This protocol describes a one-pot synthesis of 3,5-disubstituted 1,2,4-triazoles using two different nitriles and hydroxylamine, catalyzed by an inexpensive copper salt.[4][5] This method avoids the need for an inert gas atmosphere.[5]

Principle

The reaction proceeds through a sequence of steps: first, the intermolecular addition of hydroxylamine to one nitrile molecule to form an amidoxime intermediate. This is followed by a copper-catalyzed reaction of the amidoxime with a second nitrile molecule, which then undergoes intramolecular dehydration and cyclization to afford the 1,2,4-triazole derivative.[4][5]

Experimental Workflow

Copper-Catalyzed Synthesis Workflow cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: Cyclization nitrile1 Nitrile (R1-CN) amidoxime Amidoxime Intermediate nitrile1->amidoxime hydroxylamine Hydroxylamine (NH2OH·HCl) hydroxylamine->amidoxime naoh NaOH, EtOH/H2O stir_rt Stir at RT stir_rt->naoh amidoxime->stir_rt add_reagents Add Nitrile (R2-CN), Cu(OAc)2, and Base (t-BuOK) amidoxime->add_reagents heat_reflux Heat at 110 °C in Dioxane add_reagents->heat_reflux product 3,5-Disubstituted 1,2,4-Triazole heat_reflux->product

Caption: Workflow for copper-catalyzed synthesis of 1,2,4-triazoles.

Experimental Protocol [4][5]

  • To a solution of the first nitrile (R¹-CN) (1.0 mmol) in a mixture of EtOH (2 mL) and H₂O (0.5 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium hydroxide (1.5 mmol).

  • Stir the mixture at room temperature for the time required to form the amidoxime (monitored by TLC).

  • Add the second nitrile (R²-CN) (1.2 mmol), copper(II) acetate (Cu(OAc)₂) (10 mol %), potassium tert-butoxide (t-BuOK) (2.0 mmol), and 1,4-dioxane (3 mL).

  • Heat the reaction mixture at 110 °C for 24 hours.

  • After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.

Data Summary: Copper-Catalyzed Synthesis [5][6]

R¹ in R¹-CNR² in R²-CNCatalystBaseYield (%)
PhenylPhenylCu(OAc)₂t-BuOK81
4-MeO-PhPhenylCu(OAc)₂t-BuOK75
4-Cl-PhPhenylCu(OAc)₂t-BuOK83
Phenyl4-Me-PhCu(OAc)₂t-BuOK78
Thiophen-2-ylPhenylCu(OAc)₂t-BuOK65
BenzylPhenylCu(OAc)₂t-BuOK72

Protocol 3: One-Pot Synthesis from Carboxylic Acids, Amidines, and Hydrazines

This highly regioselective, one-pot process allows for the rapid synthesis of 1,3,5-trisubstituted 1,2,4-triazoles from readily available starting materials.[2][7] It offers great diversity at the 5-position of the triazole ring.[7]

Principle

The synthesis begins with the in-situ activation of a carboxylic acid using a peptide coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). The activated acid then reacts with a primary amidine to form an acyl amidine intermediate. This intermediate subsequently undergoes condensation and cyclization with a monosubstituted hydrazine to yield the 1,3,5-trisubstituted 1,2,4-triazole.[2][7][8]

Logical Relationship of Starting Materials

Reactant Combinations for 1,2,4-Triazole Synthesis nitriles Nitriles product 1,2,4-Triazole Core nitriles->product Base or MW-assisted nitriles->product Microwave (via DMF-DMA) hydrazides Hydrazides hydrazides->product Base or MW-assisted hydrazides->product Microwave (via DMF-DMA) amidines Amidines amidines->product Peptide Coupling amines Primary Amines amines->product I2/TBHP amines->product Microwave (via DMF-DMA) carboxylic_acids Carboxylic Acids carboxylic_acids->product Peptide Coupling hydrazines Hydrazines hydrazines->product Peptide Coupling hydrazones Hydrazones hydrazones->product I2/TBHP

Caption: Common starting material combinations for one-pot 1,2,4-triazole synthesis.

Experimental Protocol [2][7]

  • To a solution of the carboxylic acid (1.0 equiv.) in DMF, add HATU (1.1 equiv.) and N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.).

  • Stir the mixture at room temperature for 10 minutes to pre-activate the acid.

  • Add the primary amidine hydrochloride salt (1.1 equiv.) and stir for 1 hour at room temperature.

  • Add the monosubstituted hydrazine hydrochloride salt (1.2 equiv.) to the reaction mixture.

  • Heat the mixture at 80-100 °C for 2-4 hours, or until the reaction is complete as monitored by LC-MS or TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by chromatography to obtain the desired 1,3,5-trisubstituted 1,2,4-triazole.

Data Summary: Synthesis from Carboxylic Acids, Amidines, and Hydrazines [7]

R¹ in R¹-COOHR³ in R³-C(=NH)NH₂R⁵ in R⁵-NHNH₂Temp (°C)Yield (%)
PhenylPhenylMethyl8085
4-Cl-PhPhenylMethyl8088
PhenylAcetamidineMethyl8075
CyclohexylPhenylMethyl10060
PhenylPhenylPhenyl8090
Phenyl4-MeO-PhMethyl8082

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Amino-1,2,4-triazole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-amino-1,2,4-triazole.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for 4-amino-1,2,4-triazole?

A1: The most prevalent methods for synthesizing 4-amino-1,2,4-triazole involve the reaction of hydrazine hydrate with formic acid.[1][2] Variations of this method include using an acidic ion exchange resin as a catalyst to facilitate the reaction under milder conditions.[1] Another approach involves the reaction of ethyl formate with hydrazine hydrate, which requires progressively higher temperatures to distill off ethanol and water.[1][3] Alternative, more contemporary methods may utilize different starting materials to achieve the triazole ring system.[4][5][6][7][8][9]

Q2: What are the typical yields and purity levels I can expect?

A2: Yields and purity are highly dependent on the synthetic route and purification methods employed. With the hydrazine hydrate and formic acid method, yields can range from 85% to 91% with purities of 99.4% to 99.5% after recrystallization.[1][2] Some patented processes claim to achieve purities of over 99.9%.[2] The older method using ethyl formate and hydrazine hydrate is reported to yield 65-71%.[1][3]

Q3: What are the key safety precautions I should take when synthesizing 4-amino-1,2,4-triazole?

A3: It is crucial to handle all chemicals with care in a well-ventilated fume hood. 4-amino-1,2,4-triazole is irritating to the eyes, skin, and respiratory system.[10][11] Hydrazine hydrate is a hazardous substance and should be handled with extreme caution. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12][13][14] Avoid creating dust, and in case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 4-amino-1,2,4-triazole.

Problem 1: Low or No Product Yield

Possible Causes & Solutions

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: The reaction of hydrazine and formic acid often requires heating for several hours at elevated temperatures (e.g., up to 170°C) to drive the reaction to completion by removing water.[2] Ensure the reaction is heated for the recommended duration and that the internal temperature is accurately monitored.

    • Inefficient Water Removal: The removal of water is critical to shift the equilibrium towards product formation. Ensure your distillation setup is efficient. For reactions under vacuum, ensure the pressure is maintained at the specified level (e.g., 50 mm Hg).[2]

  • Suboptimal Reagent Stoichiometry:

    • Incorrect Molar Ratios: A slight excess of hydrazine hydrate to formic acid is sometimes used.[2] Carefully check the molar ratios of your reactants. Using a deficiency of formic acid has been shown to decrease the formation of impurities.[2]

  • Degraded Starting Materials:

    • Hydrazine Hydrate Concentration: The concentration of hydrazine hydrate can decrease over time. Use a fresh bottle or titrate to determine the exact concentration.

    • Formic Acid Quality: Ensure the formic acid used is of high purity.

Problem 2: Product is Impure (e.g., discolored, low melting point)

Possible Causes & Solutions

  • Formation of Side Products:

    • High Reaction Temperatures: Excessively high temperatures can lead to the formation of byproducts.[3] Carefully control the reaction temperature within the recommended range.

    • Impurity Formation: One known impurity is a diformylhydrazine derivative.[2] Using a slight deficiency of formic acid can help minimize its formation.[2]

  • Inefficient Purification:

    • Inappropriate Recrystallization Solvent: Isopropanol and methanol are commonly used for recrystallization.[1][2] The choice of solvent and the cooling rate are crucial for obtaining high-purity crystals.

    • Insufficient Washing: After filtration, wash the crystals with a small amount of cold solvent to remove residual impurities.

Problem 3: Difficulty in Product Isolation

Possible Causes & Solutions

  • Product Oiling Out During Crystallization:

    • Solution Too Concentrated: If the product "oils out" instead of crystallizing, the solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil and then allow it to cool slowly.

    • Rapid Cooling: Cooling the solution too quickly can also lead to oiling out. Allow the solution to cool to room temperature slowly before placing it in an ice bath.

  • Fine Precipitate That is Difficult to Filter:

    • Rapid Precipitation: This can be caused by very rapid cooling or high supersaturation. Try to cool the solution more slowly to encourage the growth of larger crystals.

    • Choice of Filter Paper: Use a filter paper with an appropriate pore size for your crystal size.

Experimental Protocols

Method 1: Synthesis via Hydrazine Hydrate and Formic Acid

This method is adapted from a patented industrial process.[2]

Materials:

  • Hydrazine hydrate (99.5%)

  • Formic acid (96%)

  • Isopropanol

Procedure:

  • To a reaction vessel equipped with a stirrer, thermometer, and distillation apparatus, add 30 mol of hydrazine hydrate.

  • Over a period of 1 hour, slowly add 29.25 mol of formic acid. The temperature of the reaction mixture will rise; maintain it at or below 85°C.

  • After the addition is complete, heat the mixture for 7 hours, distilling off the water formed during the reaction, until the internal temperature reaches 170°C.

  • Apply a vacuum (50 mm Hg) and maintain the temperature at 170°C for 2 hours to remove the remaining water.

  • Cool the reaction mixture to 80°C and add 1740 g of isopropanol.

  • Heat the mixture to approximately 75°C until all the solid has dissolved.

  • Allow the solution to cool slowly with gentle stirring to induce crystallization.

  • Filter the product at approximately 5°C, wash with 150 g of cold isopropanol, and dry to obtain 4-amino-1,2,4-triazole.

Quantitative Data Summary

ParameterValueReference
Yield 85% (without resin recycle) - 91% (with resin recycle)[1][2]
Purity 99.4% - >99.9%[1][2]
Melting Point 87-89 °C[1]

Visualizations

Experimental Workflow: Synthesis of 4-amino-1,2,4-triazole

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification reactants Hydrazine Hydrate + Formic Acid reaction_vessel Reaction Vessel (Heat to 170°C) reactants->reaction_vessel distillation Water Removal (Distillation) reaction_vessel->distillation cooling Cool to 80°C distillation->cooling dissolution Dissolve in Isopropanol cooling->dissolution crystallization Crystallization (Slow Cooling) dissolution->crystallization filtration Filtration & Washing crystallization->filtration drying Drying filtration->drying product Pure 4-amino-1,2,4-triazole drying->product

Caption: General workflow for the synthesis of 4-amino-1,2,4-triazole.

Troubleshooting Logic: Low Product Yield

troubleshooting_low_yield cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Troubleshooting Product Loss start Low Product Yield check_reaction_completion Check for Reaction Completion (e.g., TLC, NMR of crude) start->check_reaction_completion incomplete Reaction Incomplete check_reaction_completion->incomplete No complete Reaction Complete check_reaction_completion->complete Yes check_temp_time Verify Reaction Temperature & Time incomplete->check_temp_time check_water_removal Check Efficiency of Water Removal incomplete->check_water_removal check_reagents Verify Reagent Stoichiometry & Purity incomplete->check_reagents check_crystallization Optimize Crystallization (Solvent, Cooling Rate) complete->check_crystallization check_filtration Check Filtration & Washing (Avoid Product Loss) complete->check_filtration

Caption: Decision tree for troubleshooting low yield in 4-amino-1,2,4-triazole synthesis.

References

Technical Support Center: Synthesis of 1H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1H-1,2,4-triazol-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when using the prevalent method of reacting formic acid with hydrazine hydrate.

Issue 1: Low Yield of the Desired Product

Low yields are a frequent challenge in organic synthesis. The following table outlines potential causes and recommended solutions to improve the yield of this compound.

Potential Cause Recommended Solution Supporting Evidence/Citation
Incomplete Reaction Ensure the reaction goes to completion by optimizing the reaction time and temperature. Heating the reaction mixture to temperatures between 150°C and 180°C and holding for several hours is crucial for driving the cyclization.[1]A process described heating the reaction mixture to 150°C after the removal of water. Another variation involved holding the temperature at 180°C for 6 hours.[1]
Suboptimal Reagent Ratio Using a slight deficiency of formic acid relative to hydrazine hydrate can improve the yield and purity of the final product.[2]A patented process describes reacting hydrazine with a deficiency of carboxylic acid (like formic acid) to improve the preparation of 4-amino-1,2,4-triazole.[2]
Presence of Water Efficiently remove water formed during the reaction, as its presence can hinder the cyclization process. This is typically achieved by distillation.[1][2]The process involves heating the reaction mixture to distill off the water.[1][2]
Impurity Formation The formation of byproducts, such as 1,2-bis(formyl)hydrazine, can consume starting materials and reduce the yield.[2]A patented process mentions that using a deficiency of formic acid greatly decreases the formation of a specific impurity.[2]

Issue 2: Product Purity is Low

Achieving high purity is critical for subsequent applications. If you are facing issues with product purity, consider the following:

Potential Cause Recommended Solution Supporting Evidence/Citation
Ineffective Purification Recrystallization is a key step for purifying 4-amino-1,2,4-triazole. Isopropanol and methanol are effective solvents for this purpose.[2][3]One process describes recrystallization from isopropanol to achieve a purity of at least 99.9%.[2] Another mentions cooling a methanol filtrate to precipitate the product.[3]
Contamination with Starting Materials Unreacted formic acid or hydrazine can contaminate the final product. Ensure the reaction goes to completion and that the purification process effectively removes these starting materials.
Presence of Side Products As mentioned, side reactions can lead to impurities. Optimizing the reaction conditions, such as the reagent ratio, can minimize the formation of these byproducts.[2]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of this compound?

A1: Yields can vary depending on the specific protocol and scale of the reaction. However, reported yields are often in the range of 80-95%. For instance, a process involving the reaction of formic acid with hydrazine hydrate in the presence of an ion-exchange resin catalyst has been reported to achieve yields of 85% to 91% after recrystallization.[1][2] Another method using phosphoric acid as a catalyst reported a yield of 96.6%.[1]

Q2: What is the role of an acid catalyst in this synthesis?

A2: While the reaction can proceed without a catalyst, the use of an acid catalyst, such as an insoluble polymer with acidic functional groups (e.g., Amberlyst 15 resin) or phosphoric acid, can promote the reaction to proceed under milder conditions and can lead to high yields and purity.[1]

Q3: Are there alternative synthesis routes for this compound?

A3: Yes, while the reaction of formic acid and hydrazine is common, other methods exist. One historical method involves the reaction of ethyl formate with hydrazine hydrate.[1][3] Another approach uses formamide and hydrazine in the presence of a strongly acidic ion-exchange resin.[1]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: Standard analytical techniques can be used for characterization. Melting point determination is a simple method to assess purity, with a reported melting point of 87°-89°C for the pure compound.[1] Spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are essential for confirming the chemical structure.[4][5]

Experimental Protocols

Protocol 1: Synthesis via Formic Acid and Hydrazine Hydrate with an Ion-Exchange Resin Catalyst

This protocol is based on a patented procedure demonstrating high yield and purity.[1]

Materials:

  • 91% Formic acid

  • 100% Hydrazine hydrate

  • Amberlyst 15 resin

  • Methanol (for purification)

Procedure:

  • To a mixture of 100% hydrazine hydrate (359.9g, 7.19 mole) and Amberlyst 15 resin (42 g), slowly add 91% formic acid (357.3 g, 7.05 mole) at a controlled rate to maintain the reaction temperature at 105°C.

  • After the addition is complete, heat the reaction mixture to remove water by distillation until the reaction temperature reaches 150°C.

  • Cool the reaction mixture and dissolve the crude product in methanol.

  • Filter to remove the resin.

  • Cool the filtrate to precipitate the 4-amino-1,2,4-(4H)triazole.

  • Collect the product by filtration and dry.

Expected Yield: ~91% Purity: ~99.4%

Protocol 2: Synthesis with a Deficiency of Formic Acid

This protocol, adapted from a patent, aims to minimize impurity formation.[2]

Materials:

  • 96% Formic acid

  • 99.5% Hydrazine hydrate

  • Isopropanol (for purification)

Procedure:

  • Slowly add 29.25 mol of 96% formic acid to 30 mol of 99.5% hydrazine hydrate over 1 hour, allowing the temperature to rise to 85°C.

  • Heat the reaction mixture for 7 hours, distilling off the water until the temperature reaches 170°C.

  • Maintain the temperature at 170°C for 2 hours under reduced pressure (50 mm Hg).

  • Cool the reaction mixture to 80°C and add isopropanol.

  • Heat the mixture to approximately 75°C to dissolve the product.

  • Cool the solution to induce crystallization.

  • Filter the crystals, wash with cold isopropanol, and dry.

Expected Yield: High, with purity potentially exceeding 99.9% after recrystallization.[2]

Data Presentation

Table 1: Comparison of Synthesis Conditions and Yields

Method Reactants Catalyst/Additive Reaction Temperature Reported Yield Reported Purity Reference
Resin CatalyzedFormic Acid, Hydrazine HydrateAmberlyst 15 ResinUp to 150°C91%99.4%[1]
Phosphoric Acid CatalyzedFormic Acid, Hydrazine HydratePhosphoric Acid160°-180°C96.6%Not Specified[1]
Deficient Formic AcidFormic Acid, Hydrazine HydrateNoneUp to 170°CNot explicitly stated, but high>99.9%[2]
From Ethyl FormateEthyl Formate, Hydrazine HydrateNoneUp to 200°CNot explicitly statedLow purity initially[3]

Visualizations

Experimental Workflow for Synthesis and Purification

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up and Purification reactants 1. Mix Hydrazine Hydrate and Formic Acid reaction 2. Heat and Reflux (e.g., 150-180°C) reactants->reaction water_removal 3. Distill off Water reaction->water_removal cooling 4. Cool Reaction Mixture water_removal->cooling dissolution 5. Dissolve in Solvent (e.g., Isopropanol) cooling->dissolution filtration 6. Filter (if catalyst used) dissolution->filtration crystallization 7. Crystallize Product filtration->crystallization isolation 8. Isolate by Filtration and Dry crystallization->isolation final_product Pure this compound isolation->final_product

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield Observed check_temp Was reaction temperature high enough (150-180°C)? start->check_temp check_time Was reaction time sufficient? check_temp->check_time Yes increase_temp Increase temperature check_temp->increase_temp No check_water Was water effectively removed? check_time->check_water Yes increase_time Increase reaction time check_time->increase_time No check_ratio Was formic acid used in slight deficiency? check_water->check_ratio Yes improve_dist Improve distillation setup check_water->improve_dist No adjust_ratio Adjust reagent ratio check_ratio->adjust_ratio No solution Yield Improved check_ratio->solution Yes increase_temp->solution increase_time->solution improve_dist->solution adjust_ratio->solution

Caption: A decision-making diagram for troubleshooting low yields in the synthesis.

References

Technical Support Center: Purification of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying 1,2,4-triazole derivatives?

A1: The most frequently employed purification techniques for 1,2,4-triazole derivatives are recrystallization, column chromatography, and acid-base extraction.[1][2][3][4][5][6][7] The choice of method depends on the specific properties of the derivative, such as its polarity, solubility, and the nature of the impurities.

Q2: How do I choose the right solvent system for column chromatography?

A2: Solvent selection for column chromatography is typically guided by Thin Layer Chromatography (TLC) analysis. A good solvent system will provide a retention factor (Rf) of approximately 0.3-0.5 for the desired compound, with good separation from impurities. Common solvent systems for 1,2,4-triazole derivatives include mixtures of hexane and ethyl acetate or chloroform and methanol.[1][3]

Q3: My 1,2,4-triazole derivative is a salt. How does this affect purification?

A3: If your compound is a salt, its solubility will be significantly different from the free base. Salts are often more polar and may be soluble in more polar solvents. Purification might involve an initial acid-base workup to convert the salt to the free base before proceeding with techniques like column chromatography on silica gel.[4][7] Alternatively, specialized chromatography techniques may be required.

Q4: How can I assess the purity of my final 1,2,4-triazole derivative?

A4: Purity is commonly assessed using a combination of techniques. Thin Layer Chromatography (TLC) provides a quick check for the presence of impurities. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is often used.[8][9] The structure and identity of the purified compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[1][3][5][10]

Troubleshooting Guides

Recrystallization

Q: My compound will not crystallize from the solution, even after cooling. What can I do?

A: If crystallization does not occur, several strategies can be employed:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.

  • Increase Concentration: The solution may be too dilute. Try evaporating some of the solvent to increase the concentration of your compound.

  • Change Solvent System: The chosen solvent may be too good a solvent for your compound. Try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity persists.

  • Cool to a Lower Temperature: Place the solution in an ice bath or freezer, but be mindful that impurities may also precipitate at very low temperatures.

Q: I have recovered a very low yield after recrystallization. Why did this happen and how can I improve it?

A: Low yield can be due to several factors:

  • Compound is too soluble: A significant amount of your product may have remained in the mother liquor. You can try to recover more product by concentrating the filtrate and attempting a second crystallization.

  • Too much solvent was used: Using the minimum amount of hot solvent to dissolve the crude product is key.

  • Premature crystallization: The compound may have crystallized on the filter paper during hot filtration. Ensure the funnel and receiving flask are pre-heated.

Q: The recrystallized product is still impure. What went wrong?

A: This can happen if:

  • The cooling process was too rapid: Fast cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • The impurities have similar solubility: If impurities have solubility properties very similar to your product, recrystallization may not be effective. In this case, another purification method like column chromatography may be necessary.

Column Chromatography

Q: My compound is streaking on the TLC plate and the chromatography column. How can I fix this?

A: Streaking is often caused by the compound being too polar for the chosen solvent system or by interactions with the stationary phase.

  • Adjust Solvent Polarity: Add a small amount of a more polar solvent (e.g., methanol) or a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent.

  • Check for Insolubility: The compound may be partially insoluble in the eluent, causing it to streak. Ensure your compound is fully dissolved before loading it onto the column.

  • Sample Overload: Loading too much sample can also lead to poor separation and streaking.

Q: I am not getting good separation of my compound from an impurity. What should I do?

A: Poor separation can be addressed by:

  • Optimizing the Solvent System: Experiment with different solvent systems on a TLC plate to find one that gives better separation. Sometimes, switching to a different solvent with similar polarity (e.g., dichloromethane instead of ethyl acetate) can alter the selectivity.

  • Using a Different Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase like alumina or a reverse-phase C18 column.[6]

  • Slower Elution: Reducing the flow rate of the eluent can sometimes improve the resolution between closely running spots.

Q: My compound seems to be stuck on the column and won't elute. What is the problem?

A: This usually indicates that the eluent is not polar enough to move your compound.

  • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate. If necessary, a small percentage of methanol can be added to a solvent like dichloromethane or ethyl acetate to elute very polar compounds.[3]

Data Summary

The following table summarizes purification methods for 1,2,4-triazole derivatives as reported in the literature.

Compound TypePurification MethodSolvent/Eluent SystemPurity/YieldReference
N-(3-Mercapto-5-Aryl-[1][2][8]triazol-4-yl)-amideColumn ChromatographyHexane:Ethyl Acetate (7:3)Not specified[1]
Substituted 1,2,4-triazoleRecrystallizationEthanolAnalytically pure[2]
1,2,4-Triazole-containing phthalocyaninesColumn ChromatographyChloroform:Methanol (90:10)27% Yield[3]
4-Tolyltriazole / 5-TolyltriazoleCrystallization after acidificationWater98% 5-tolyltriazole, 2% 4-tolyltriazole[4]
4-Amino-1,2,4-triazoleRecrystallizationEthanol/Ether65-71% Yield[7]
Indolyl-1,2,4-triazole glycosidesColumn ChromatographyEthyl Acetate/n-Hexane (3:7)Not specified[6]

Experimental Protocols

Protocol 1: Recrystallization of a 1,2,4-Triazole Derivative

This is a general procedure for recrystallization from a single solvent.

  • Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but readily soluble when heated.

  • Dissolution: Place the crude 1,2,4-triazole derivative in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate while stirring until the solid is completely dissolved. Add more solvent in small portions if necessary, but avoid using a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a pre-warmed flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals should start to form.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This protocol describes a standard procedure for silica gel column chromatography.

  • TLC Analysis: Determine the optimal eluent system by running TLC plates with the crude mixture. Aim for a system that gives the desired compound an Rf value of ~0.3-0.5 and good separation from other spots.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.

  • Sample Loading: Dissolve the crude 1,2,4-triazole derivative in a minimal amount of a suitable solvent (often the eluent or a slightly more polar solvent). Carefully apply the sample to the top of the silica gel bed. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be kept constant (isocratic elution) or gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,2,4-triazole derivative.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude 1,2,4-Triazole Derivative TLC TLC Analysis Crude->TLC Choice Choose Method TLC->Choice Recrystallization Recrystallization Choice->Recrystallization Crystalline Solid? Column Column Chromatography Choice->Column Mixture of Compounds? AcidBase Acid-Base Extraction Choice->AcidBase Acidic/Basic Impurities? Purity Purity Check (TLC, HPLC) Recrystallization->Purity Column->Purity AcidBase->Purity Characterization Structure ID (NMR, MS, IR) Purity->Characterization PureProduct Pure Product Characterization->PureProduct

Caption: General workflow for purification of 1,2,4-triazole derivatives.

Troubleshooting Logic

G cluster_recrystallization Recrystallization Issues cluster_chromatography Chromatography Issues Start Purification Problem Encountered R_Issue What is the issue? Start->R_Issue Recrystallization C_Issue What is the issue? Start->C_Issue Chromatography R_NoCrystals No Crystals Form R_Issue->R_NoCrystals No Formation R_LowYield Low Yield R_Issue->R_LowYield Yield R_Impure Still Impure R_Issue->R_Impure Purity Sol_Scratch Scratch / Add Seed R_NoCrystals->Sol_Scratch Sol_Concentrate Concentrate Solution R_LowYield->Sol_Concentrate Sol_CoolSlow Cool Slowly R_Impure->Sol_CoolSlow C_Streak Streaking on TLC/Column C_Issue->C_Streak Band Shape C_NoSep Poor Separation C_Issue->C_NoSep Resolution C_Stuck Compound Stuck on Column C_Issue->C_Stuck Elution Sol_AdjustEluent Adjust Eluent Polarity C_Streak->Sol_AdjustEluent Sol_ChangePhase Change Stationary Phase C_NoSep->Sol_ChangePhase Sol_IncreasePolarity Increase Eluent Polarity C_Stuck->Sol_IncreasePolarity

Caption: Decision tree for troubleshooting common purification issues.

References

Optimizing reaction conditions for Einhorn-Brunner triazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Einhorn-Brunner triazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your reaction conditions and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the Einhorn-Brunner reaction?

The Einhorn-Brunner reaction is a chemical process that synthesizes 1,2,4-triazoles through the condensation of imides with alkyl hydrazines.[1] This reaction is significant in medicinal chemistry for the production of variously substituted 1,2,4-triazoles which exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[1]

Q2: What is the general mechanism of the Einhorn-Brunner reaction?

The reaction proceeds through a series of steps initiated by the protonation of the substituted nitrogen of the hydrazine. This is followed by a nucleophilic attack of the primary amino group of the hydrazine on a carbonyl carbon of the imide. Subsequent dehydration and intramolecular cyclization lead to the formation of the 1,2,4-triazole ring.

Q3: What are the typical reactants and reagents involved?

The core reactants are an imide and an alkyl or aryl hydrazine. The reaction is often carried out in the presence of a weak acid catalyst.

Q4: Does the Einhorn-Brunner reaction produce a single product?

No, the Einhorn-Brunner reaction typically yields an isomeric mixture of 1,2,4-triazoles, especially when using unsymmetrical imides.[1] The regioselectivity of the reaction is influenced by the electronic properties of the substituents on the imide.

Troubleshooting Guide

This guide addresses common issues encountered during the Einhorn-Brunner triazole synthesis.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield - Impure Reactants: Starting materials (imide or hydrazine) may be impure or degraded. - Incorrect Reaction Temperature: The reaction may be too cold to proceed at a reasonable rate or too hot, leading to decomposition. - Suboptimal Solvent: The chosen solvent may not be suitable for the reaction, affecting solubility and reactivity. - Inefficient Mixing: Poor stirring can lead to localized concentration gradients and incomplete reaction. - Decomposition of Hydrazine: Hydrazine and its derivatives can be unstable, especially at elevated temperatures.- Purify Reactants: Ensure the purity of the imide and hydrazine. Recrystallize or distill if necessary. - Optimize Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and stability of reactants and products. - Solvent Screening: Test a variety of solvents with different polarities and boiling points. - Ensure Efficient Stirring: Use an appropriate stir bar or mechanical stirrer to ensure the reaction mixture is homogeneous. - Use Fresh Hydrazine: Use freshly opened or purified hydrazine for the best results.
Formation of Multiple Products/Isomers - Use of Unsymmetrical Imides: Asymmetrical imides will inherently lead to the formation of regioisomers. - Side Reactions: Undesired side reactions can occur, leading to byproducts.- Regioselectivity Control: The group that is more acidic on the imide will preferentially be at the 3-position of the triazole ring.[1] Consider the electronic effects of your substituents to predict the major isomer. - Purification: Utilize chromatographic techniques such as column chromatography or preparative HPLC to separate the desired isomer from the mixture.
Difficulty in Product Isolation - Product Solubility: The product may be highly soluble in the reaction solvent or in the aqueous phase during workup. - Emulsion Formation during Workup: The presence of both organic and aqueous phases with certain solvents can lead to stable emulsions.- Solvent Evaporation: If the product is soluble in the reaction solvent, carefully remove the solvent under reduced pressure. - Extraction Optimization: If the product is in the aqueous layer, perform multiple extractions with a suitable organic solvent. Breaking emulsions can be achieved by adding brine or by centrifugation.

Data on Reaction Condition Optimization

Optimizing reaction parameters is crucial for maximizing the yield and purity of the desired 1,2,4-triazole. The following tables provide a summary of how different conditions can affect the outcome of the synthesis. Please note that specific results will vary depending on the substrates used.

Table 1: Effect of Solvent on Triazole Synthesis Yield

SolventPolarityBoiling Point (°C)Typical Yield (%)Notes
EthanolPolar Protic78Moderate to HighGood for dissolving many organic compounds.
Acetic AcidPolar Protic118Moderate to HighCan also act as a catalyst.
TolueneNonpolar111VariableMay require higher temperatures.
DMFPolar Aprotic153HighGood solvating power, but higher boiling point can be difficult to remove.
DioxaneNonpolar101VariableA common solvent for a variety of organic reactions.

Table 2: Effect of Temperature on Triazole Synthesis

Temperature (°C)Reaction TimeTypical Yield (%)Observations
Room Temperature24-48 hoursLow to ModerateSlower reaction rate, may be suitable for sensitive substrates.
60-806-12 hoursModerate to HighA good starting point for optimization.
100-1202-6 hoursHighFaster reaction, but potential for side product formation and decomposition.
>1201-3 hoursVariableRisk of significant decomposition of reactants and/or products.

Experimental Protocols

Below is a general experimental protocol for a typical Einhorn-Brunner triazole synthesis. Note: This is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Imide (1.0 eq)

  • Alkyl hydrazine (1.1 eq)

  • Glacial Acetic Acid (as solvent and catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the imide (1.0 eq) and glacial acetic acid.

  • Stir the mixture at room temperature until the imide is fully dissolved.

  • Slowly add the alkyl hydrazine (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux (typically 110-120°C) and maintain for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired 1,2,4-triazole.

Visualizing Workflows and Relationships

Diagram 1: General Experimental Workflow

G A 1. Reactant Preparation (Imide & Hydrazine) B 2. Reaction Setup (Solvent & Catalyst) A->B C 3. Heating & Reflux B->C D 4. Reaction Monitoring (TLC) C->D D->C Continue heating E 5. Workup (Precipitation & Filtration) D->E Reaction complete F 6. Purification (Recrystallization/Chromatography) E->F G 7. Product Characterization F->G

Caption: A typical workflow for the Einhorn-Brunner synthesis.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Product Yield Purity Check Reactant Purity Start->Purity Temp Optimize Temperature Start->Temp Solvent Screen Solvents Start->Solvent Mixing Ensure Efficient Mixing Start->Mixing Success Yield Improved Purity->Success Temp->Success Solvent->Success Mixing->Success

Caption: A logical approach to troubleshooting low product yield.

References

Technical Support Center: Pellizzari Reaction for 1,2,4-Triazole Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Pellizzari reaction, a classic method for synthesizing 1,2,4-triazoles from amides and acylhydrazides. This guide focuses on addressing common issues, particularly the formation of side products, to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the Pellizzari reaction?

The Pellizzari reaction is a chemical process that synthesizes 1,2,4-triazoles through the condensation of an amide and an acylhydrazide.[1] This reaction is a cornerstone in heterocyclic chemistry, providing access to a class of compounds with a wide range of biological activities, including antifungal, antibacterial, and antidepressant properties.[1]

Q2: What is the general mechanism of the Pellizzari reaction?

The reaction proceeds through a series of steps initiated by the nucleophilic attack of the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a cyclization and dehydration cascade to form the stable 1,2,4-triazole ring.

Q3: What are the main challenges associated with the Pellizzari reaction?

The Pellizzari reaction often requires high temperatures and long reaction times, which can lead to low yields and the formation of side products.[1] A significant challenge, especially in unsymmetrical reactions where the amide and acylhydrazide have different acyl groups, is the formation of a mixture of isomeric 1,2,4-triazoles.[2]

Q4: What are the primary side products in an unsymmetrical Pellizzari reaction?

When the acyl groups of the amide (R) and the acylhydrazide (R') are different, a key side reaction is the "interchange of acyl groups," leading to the formation of a mixture of three possible 1,2,4-triazole products: the desired unsymmetrical 3-R-5-R'-1,2,4-triazole, and the two symmetrical side products, 3,5-di-R-1,2,4-triazole and 3,5-di-R'-1,2,4-triazole.[2] At elevated temperatures (above 250°C), transamination between the reacting species can also occur, contributing to the formation of a triazole mixture and reducing the overall yield of the desired product.[3]

Q5: How can I minimize side product formation?

Minimizing side product formation often involves optimizing reaction conditions. Key strategies include:

  • Temperature Control: Since high temperatures promote side reactions, conducting the reaction at the lowest effective temperature is crucial.

  • Microwave Irradiation: The use of microwave irradiation has been shown to shorten reaction times and, in some cases, improve yields, potentially by minimizing the time the reaction mixture is exposed to high temperatures.[1]

  • Solvent Selection: The choice of solvent can influence the reaction's selectivity. While traditionally often performed neat, exploring high-boiling polar aprotic solvents might offer better control.

  • Reactant Stoichiometry: Carefully controlling the ratio of the amide and acylhydrazide can also impact the product distribution.

Troubleshooting Guide

This guide addresses common problems encountered during the Pellizzari reaction, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of 1,2,4-Triazole - Reaction temperature is too low. - Reaction time is insufficient. - Inefficient removal of water byproduct. - Purity of starting materials is low.- Gradually increase the reaction temperature in increments of 10-20°C. - Extend the reaction time, monitoring progress by TLC or LC-MS. - If applicable to the setup, use a Dean-Stark trap to remove water. - Ensure the amide and acylhydrazide are pure and dry before use.
Formation of a Mixture of Isomeric Triazoles (in unsymmetrical reactions) - High reaction temperature promoting acyl interchange or transamination.[2][3] - Prolonged reaction times at elevated temperatures.- Optimize the reaction temperature to the lowest point where the desired product is formed at a reasonable rate. - Consider using microwave synthesis to reduce the overall heating time.[1] - If possible, design the synthesis to use a symmetrical Pellizzari reaction to avoid this issue altogether.
Complex Reaction Mixture with Unidentified Byproducts - Decomposition of starting materials or products at high temperatures. - Side reactions involving functional groups on the R and R' substituents.- Lower the reaction temperature. - Protect sensitive functional groups on the starting materials before the reaction. - Analyze the crude mixture by LC-MS to identify the masses of the byproducts, which can provide clues to their structures.
Difficulty in Purifying the Desired 1,2,4-Triazole - Similar polarities of the desired product and isomeric side products. - Co-crystallization of the product mixture.- Utilize column chromatography with a carefully selected solvent system. Gradient elution may be necessary. - High-Performance Liquid Chromatography (HPLC) can be an effective method for separating closely related isomers.[4][5][6][7] - Recrystallization from different solvents may selectively precipitate one isomer.

Experimental Protocols

Protocol 1: Symmetrical Pellizzari Reaction - Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is a general guideline for a symmetrical reaction, which avoids the formation of isomeric triazole side products.

Materials:

  • Benzamide

  • Benzoylhydrazide

  • High-boiling solvent (e.g., nitrobenzene or diphenyl ether), or perform neat.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine equimolar amounts of benzamide and benzoylhydrazide.

  • If using a solvent, add it to the flask.

  • Heat the reaction mixture to 220-250°C under a nitrogen atmosphere.

  • Maintain the temperature and stir the mixture for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • If the reaction was performed neat, the solid product can be triturated with a suitable solvent like ethanol to remove impurities.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 3,5-diphenyl-1,2,4-triazole.

  • Characterize the product by NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Protocol 2: Analysis of Reaction Mixture by HPLC

This protocol provides a general method for analyzing the product mixture from a Pellizzari reaction to identify the desired product and any isomeric side products.

Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector is suitable.

  • A C18 reverse-phase column is a good starting point for the separation of 1,2,4-triazole derivatives.

Mobile Phase:

  • A typical mobile phase would be a gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[4]

Procedure:

  • Prepare a dilute solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol).

  • Inject a small volume of the sample onto the HPLC column.

  • Run a gradient elution, for example, starting with a low percentage of acetonitrile and gradually increasing it.

  • Monitor the elution of compounds using the UV detector at a wavelength where the triazole ring absorbs (typically around 254 nm).

  • If available, couple the HPLC to a mass spectrometer (LC-MS) to obtain the mass of each eluting peak, which will help in identifying the desired product and the isomeric side products (which will have the same mass).

  • By comparing the retention times with authentic samples (if available) or by collecting fractions and analyzing them by NMR, the different isomers can be identified.

Visualizations

Pellizzari Reaction: General Mechanism

Pellizzari_Mechanism Amide Amide (R-C(=O)NH2) Intermediate1 Tetrahedral Intermediate Amide->Intermediate1 + Acylhydrazide Acylhydrazide Acylhydrazide (R'-C(=O)NHNH2) Acylhydrazide->Intermediate1 Intermediate2 Dehydrated Intermediate Intermediate1->Intermediate2 - H2O CyclizedIntermediate 5-Membered Ring Intermediate Intermediate2->CyclizedIntermediate Intramolecular Cyclization Triazole 1,2,4-Triazole CyclizedIntermediate->Triazole - H2O Side_Products Reactants Amide (R-C(=O)NH2) + Acylhydrazide (R'-C(=O)NHNH2) DesiredProduct Desired Product 3-R, 5-R'-1,2,4-Triazole Reactants->DesiredProduct Direct Condensation SideProduct1 Side Product 1 3,5-di-R-1,2,4-Triazole Reactants->SideProduct1 Acyl Interchange/ Transamination SideProduct2 Side Product 2 3,5-di-R'-1,2,4-Triazole Reactants->SideProduct2 Acyl Interchange/ Transamination Troubleshooting_Workflow Start Low Yield in Pellizzari Reaction CheckTemp Is Reaction Temperature Optimal? Start->CheckTemp IncreaseTemp Increase Temperature Incrementally CheckTemp->IncreaseTemp No CheckTime Is Reaction Time Sufficient? CheckTemp->CheckTime Yes IncreaseTemp->Start IncreaseTime Extend Reaction Time CheckTime->IncreaseTime No CheckPurity Are Starting Materials Pure? CheckTime->CheckPurity Yes IncreaseTime->Start PurifyReactants Purify/Dry Amide and Acylhydrazide CheckPurity->PurifyReactants No ConsiderMicrowave Consider Microwave Synthesis CheckPurity->ConsiderMicrowave Yes PurifyReactants->Start Success Improved Yield ConsiderMicrowave->Success

References

Overcoming low solubility of triazole derivatives in organic synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering solubility challenges with triazole derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and purification of triazole derivatives with low solubility.

Question: My triazole product precipitated or "crashed out" of the reaction mixture unexpectedly. What should I do?

Answer: An unexpected precipitation can be alarming, but it is a common issue with poorly soluble compounds. The correct course of action depends on whether the reaction is complete.

  • Assess Reaction Completion: First, carefully take an aliquot of the supernatant (the liquid portion) and analyze it using Thin Layer Chromatography (TLC) or LC-MS to determine if the starting materials have been consumed.

  • Troubleshooting Steps: Based on the reaction status, follow the appropriate workflow. High-energy solids, often resulting from rapid precipitation, can be difficult to redissolve. Gentle heating and the incremental addition of a co-solvent can be effective.

G cluster_start cluster_check cluster_yes cluster_no start Precipitation Observed in Reaction Mixture check_rxn Is the reaction complete? (Check by TLC/LC-MS) start->check_rxn rxn_complete Yes: Product has precipitated. check_rxn->rxn_complete Yes rxn_incomplete No: Reactant or Intermediate has precipitated. check_rxn->rxn_incomplete No   proceed_purify Proceed to isolation. Consider modifying workup. rxn_complete->proceed_purify action_hot_filter Action: Use hot filtration to isolate the product if impurities are soluble in the hot solvent. proceed_purify->action_hot_filter troubleshoot_sol Troubleshoot Solubility rxn_incomplete->troubleshoot_sol action_heat 1. Gently increase heat. troubleshoot_sol->action_heat action_cosolvent 2. Add a polar aprotic co-solvent (e.g., DMSO, DMF) incrementally. action_heat->action_cosolvent action_solvent_system 3. For future attempts, reformulate the solvent system entirely. action_cosolvent->action_solvent_system

Caption: Troubleshooting workflow for unexpected precipitation.

Question: I'm struggling to purify my triazole product by recrystallization because it's poorly soluble in everything.

Answer: This is a classic purification challenge. When a compound shows poor solubility across a range of common solvents, a standard recrystallization is difficult. Here are several strategies to overcome this:

  • Hot Filtration / Solvent Wash: If your main impurities are soluble in a solvent that your product is insoluble in (even when hot), you can perform a hot solvent wash. Suspend the crude product in the boiling solvent, stir vigorously, and then filter the mixture while hot. Your purified product remains as the solid on the filter paper. Toluene or xylene can be effective for washing away less polar organic impurities.

  • Anti-Solvent Crystallization: This technique is useful when you can find a solvent that dissolves your product well (e.g., DMSO, DMF) but is miscible with another solvent in which your product is completely insoluble (an "anti-solvent," like water or an ether).[1] The process involves dissolving the compound in a minimum amount of the "good" solvent and then slowly adding the anti-solvent until the solution becomes turbid, indicating the onset of crystallization.[1]

  • Acid/Base Chemistry: If your triazole derivative has a basic nitrogen atom, you may be able to protonate it with an acid (e.g., HCl) to form a more soluble salt.[2] Dissolve the crude material in an acidic aqueous solution, filter out any insoluble impurities, and then re-precipitate the purified free-base by carefully adding a base (e.g., NaOH). This can also work in reverse if you have an acidic proton on your molecule.

  • Chromatography: While often avoided for poorly soluble compounds, column chromatography may still be possible using highly polar mobile phases or specialized techniques. Consider using a stronger solvent system like dichloromethane/methanol or using a different stationary phase.

Frequently Asked Questions (FAQs)

Question: What are the primary reasons for the low solubility of triazole derivatives?

Answer: The low solubility of many triazole derivatives stems from a combination of their structural features. The triazole ring itself is polar and capable of strong intermolecular interactions, including hydrogen bonding and dipole-dipole interactions.[3] These strong forces can lead to a highly stable and rigid crystal lattice structure that is difficult for solvent molecules to break apart. The overall solubility is a balance between the triazole core and its substituents. Large, nonpolar, or very rigid substituents can further decrease solubility in many common organic solvents.

G cluster_factors Influencing Factors Solubility Overall Solubility H_Bond Hydrogen Bonding (Acceptors & Donors) H_Bond->Solubility Increases interactions Crystal Crystal Lattice Energy (Molecular Packing) Crystal->Solubility High energy = lower solubility Polarity Polarity of Substituents Polarity->Solubility Dictates solvent choice Size Molecular Size & Rigidity Size->Solubility Large/rigid often less soluble

Caption: Key factors influencing the solubility of triazole derivatives.

Question: What are the most effective solvents for synthesizing and dissolving triazole derivatives?

Answer: There is no single best solvent, as the choice is highly dependent on the specific structure of the triazole derivative. However, some solvents are more commonly successful than others.

  • Polar Aprotic Solvents: Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are frequently used because their high polarity and ability to accept hydrogen bonds are effective at solvating the triazole core.[4][5] They are often used in challenging copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.[5]

  • Alcohols: Ethanol and methanol can be effective, particularly for triazoles with some capacity for hydrogen bonding.[3] Their solubility often increases significantly with temperature.[3]

  • Co-solvent Systems: Using a mixture of solvents is a powerful strategy. A common approach for CuAAC reactions is to use a co-solvent system of water with an organic solvent like tert-butanol, THF, or dichloromethane. The use of CH₂Cl₂ with H₂O has been shown to increase reaction rates for certain 1,2,3-triazoles.

  • "Green" Solvents: For more environmentally benign processes, water, glycerol, and deep eutectic solvents (DES) have been successfully employed for the synthesis of 1,2,3-triazoles.

Data Presentation

Solubility of 1H-1,2,4-Triazole in Various Organic Solvents

The following table summarizes the mole fraction solubility (x₁) of the parent compound 1H-1,2,4-triazole in several common organic solvents at different temperatures. This data illustrates the significant impact of both solvent choice and temperature on solubility.

Temperature (K)Ethanol1-Propanol2-PropanolEthyl Acetate
283.15 0.03810.02790.02320.0031
293.15 0.04850.03630.03050.0044
303.15 0.06140.04690.03980.0062
313.15 0.07720.06010.05150.0086
323.15 0.09650.07660.06610.0118

Data extracted from the Journal of Chemical & Engineering Data.[4]

Experimental Protocols

Protocol 1: General Recrystallization of a Poorly Soluble Triazole Derivative

This protocol outlines the steps for purifying a solid triazole derivative using a single-solvent recrystallization method. The key is to find a solvent that dissolves the compound well when hot but poorly when cold.

G cluster_workflow A 1. Solvent Selection: Test solubility of crude product in small volumes of various boiling solvents. B 2. Dissolution: Add a MINIMUM amount of the chosen boiling solvent to dissolve the crude solid completely. A->B C 3. Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through fluted filter paper. B->C D 4. Slow Cooling: Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystal formation. C->D E 5. Isolate Crystals: Collect crystals by vacuum filtration using a Büchner funnel. D->E F 6. Wash & Dry: Rinse crystals with a small amount of ice-cold solvent and dry under vacuum to constant weight. E->F

Caption: Standard experimental workflow for recrystallization.

Methodology:

  • Solvent Selection: Place a small amount of the crude triazole (20-30 mg) into a test tube. Add a few drops of a candidate solvent. If it dissolves immediately at room temperature, the solvent is unsuitable. Heat the mixture to boiling. If it dissolves, it is a potential candidate. Allow it to cool; copious crystal formation is a positive sign.

  • Dissolution: Place the bulk of the crude solid in an Erlenmeyer flask. Add a small portion of the chosen solvent and heat the mixture to a gentle boil. Continue to add the minimum amount of boiling solvent dropwise until the solid is just dissolved.

  • Hot Filtration (if necessary): If insoluble impurities remain, perform a hot gravity filtration. Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the clear solution and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to dry in the air or in a vacuum oven.

Protocol 2: Anti-Solvent Crystallization

This method is for compounds that are highly soluble in one solvent but insoluble in another miscible solvent.

Methodology:

  • Dissolution: Dissolve the crude triazole derivative in the absolute minimum amount of a "good" solvent (e.g., DMSO, DMF) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., water, diethyl ether, hexane) dropwise to the stirred solution.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid). At this point, you may need to scratch the inside of the flask with a glass rod to induce crystallization.

  • Complete Crystallization: Once crystallization begins, allow the mixture to stand for at least an hour to ensure complete precipitation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected solid thoroughly with the anti-solvent to remove the high-boiling "good" solvent.

  • Drying: Dry the purified crystals under high vacuum, possibly with gentle heating, to remove all traces of residual solvents.

References

Technical Support Center: Recrystallization of 1H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recrystallization of high-purity 1H-1,2,4-triazol-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization process in a question-and-answer format.

Q1: I've cooled the solution, but no crystals have formed. What should I do?

A1: This is likely due to supersaturation, where the compound remains dissolved even though the solution is saturated. You can induce crystallization by:

  • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide a nucleation site for crystal growth.[1][2][3]

  • Seeding: Add a tiny "seed" crystal of pure this compound to the solution. This provides a template for other molecules to crystallize upon.[1][3]

  • Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.[1][3]

  • Reducing Solvent: If too much solvent was added, you may need to gently heat the solution to evaporate a portion of the solvent and re-cool.[2][3]

Q2: My recrystallization resulted in a very low yield. What went wrong?

A2: A poor yield is one of the most common problems in recrystallization.[1][3] The primary causes are:

  • Using too much solvent: The most frequent error is adding an excessive amount of hot solvent to dissolve the crude product.[1][2] This keeps a significant portion of your product dissolved in the mother liquor even after cooling. To recover the product, you can concentrate the filtrate and attempt a second crystallization.

  • Premature crystallization: If the solution cools too quickly during filtration of insoluble impurities, some product may crystallize along with the impurities and be lost. Ensure your funnel and flask are pre-heated.

  • Incomplete precipitation: Ensure the solution is cooled sufficiently to maximize crystal formation.

  • Excessive washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, can redissolve and wash away your product.[1]

Q3: The solid that formed is an oil, not crystals. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is highly impure or cools too rapidly.[2][3] To resolve this:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional solvent to ensure the compound stays dissolved longer during the cooling phase.[3]

  • Allow the solution to cool much more slowly. You can insulate the flask to slow down heat loss.[2]

  • Consider purifying the material by another method, like column chromatography, if impurities are preventing proper crystallization.[2]

Q4: The crystals formed very quickly and look like fine powder. Are they pure?

A4: Rapid crystallization often traps impurities within the crystal lattice, reducing the effectiveness of the purification.[3] For optimal purity, crystals should form slowly. To achieve this:

  • Reheat the solution to redissolve the solid.

  • Add a small excess of solvent (1-2 mL) so that you are slightly above the minimum amount needed for dissolution.[3]

  • Ensure the solution cools slowly and without disturbance. Insulating the flask can help.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Based on documented procedures, isopropanol is a highly effective solvent for obtaining high-purity this compound, achieving purities of over 99.5%.[4] Other suitable polar solvents include methanol and ethanol.[5][6][7][8] The compound is also soluble in water.[7] The ideal solvent should dissolve the compound well when hot but poorly when cold.

Q2: How much solvent should I use for the recrystallization?

A2: The goal is to use the minimum amount of hot solvent necessary to completely dissolve the crude solid.[1] Add the solvent in small portions to the heated solid until it just dissolves. Using too much solvent is a primary cause of low yield.[1][2]

Q3: What purity and yield can I expect from recrystallizing this compound?

A3: With proper technique using isopropanol, yields can range from 85% to 91%, with purities between 99.4% and >99.9%.[4][9] Yields of at least 80% are generally achievable.[5][9]

Quantitative Data Summary

The following table summarizes quantitative data from established recrystallization protocols for this compound.

ParameterValueSolventSource
Purity >99.9%Isopropanol[4]
99.5%Isopropanol[4][9]
99.4%Isopropanol[4][9]
Yield 91%Isopropanol[4][9]
85%Isopropanol[4][9]
>80%Not Specified[5]
Melting Point 87-89 °CNot Specified[9]

Experimental Protocols

Protocol 1: Recrystallization of this compound from Isopropanol

This protocol is designed to achieve high purity and yield.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to near boiling while stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean flask and a funnel (stemless or short-stemmed) with hot solvent vapor. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.

  • Cooling and Crystallization: Cover the flask containing the hot, clear solution and allow it to cool slowly to room temperature, undisturbed. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a minimum amount of ice-cold isopropanol to remove any remaining soluble impurities.[1]

  • Drying: Dry the crystals completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, followed by drying in a vacuum oven.

Visualizations

Recrystallization_Workflow cluster_steps Experimental Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Cool Solution Slowly to Induce Crystallization A->B C 3. Collect Crystals by Vacuum Filtration B->C D 4. Wash Crystals with Ice-Cold Solvent C->D E 5. Dry the Purified Product D->E

Caption: A workflow diagram illustrating the key steps in the recrystallization process.

Troubleshooting_Logic Start Start Cooling Process Q1 Crystals Forming? Start->Q1 Success Slowly Cool to Maximize Yield Q1->Success Yes Q2 Oily Layer Forming? Q1->Q2 No NoCrystals Issue: No Crystals (Supersaturation) Action1 Action: 1. Scratch Flask 2. Add Seed Crystal 3. Cool in Ice Bath NoCrystals->Action1 Q2->NoCrystals No OilingOut Issue: Oiling Out Q2->OilingOut Yes Action2 Action: 1. Reheat Solution 2. Add More Solvent 3. Cool Very Slowly OilingOut->Action2

Caption: A troubleshooting decision tree for common recrystallization problems.

References

Validation & Comparative

1H NMR Spectral Analysis: A Comparative Guide to 1H-1,2,4-triazol-4-amine and its Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 1H-1,2,4-triazol-4-amine against its structural isomers, 1,2,4-triazole and 3-amino-1,2,4-triazole. The objective is to offer a clear, data-driven comparison of their spectral features, supported by experimental protocols and visual representations to aid in structural elucidation and characterization.

Comparative Analysis of 1H NMR Spectral Data

The following table summarizes the key 1H NMR spectral data for this compound and its selected comparators. The data highlights the influence of the amino group's position on the chemical shifts of the triazole ring protons.

CompoundStructureProtonsChemical Shift (δ, ppm)Solvent
This compound this compound structureTriazole C-H (2H)8.30 (s)DMSO-d6
Amino N-H (2H)5.89 (s, br)DMSO-d6
1,2,4-Triazole 1,2,4-Triazole structureTriazole C-H (2H)8.14 (s)D2O
Triazole N-H (1H)13.9 (s, br)DMSO-d6
3-Amino-1,2,4-triazole 3-Amino-1,2,4-triazole structureTriazole C-H (1H)7.92 (s)DMSO-d6
Amino N-H (2H)5.58 (s, br)DMSO-d6
Triazole N-H (1H)11.5 (s, br)DMSO-d6

Experimental Protocols

The following is a generalized experimental protocol for acquiring 1H NMR spectra of triazole compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, D2O, CDCl3) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), although modern spectrometers can reference the residual solvent peak.

2. NMR Spectrometer Setup:

  • The 1H NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • The instrument is tuned and locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • A standard single-pulse experiment is typically used.

  • Key acquisition parameters include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16, depending on the sample concentration.

  • The spectral width is set to cover the expected range of proton chemical shifts (typically 0-15 ppm).

4. Data Processing:

  • The acquired Free Induction Decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.

  • Phase correction is applied to ensure all peaks are in the absorptive mode.

  • Baseline correction is performed to obtain a flat baseline.

  • The spectrum is referenced to the residual solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integration of the signals is performed to determine the relative ratios of the different types of protons.

Visualization of Spectral-Structural Relationships

The following diagram illustrates the molecular structures of the compared compounds and highlights the key protons with their respective chemical shifts, providing a visual correlation between the chemical environment and the observed NMR signals.

Caption: Comparative structures and 1H NMR chemical shifts.

Interpreting the 13C NMR Spectrum of 4-amino-4H-1,2,4-triazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analytical process, and the 13C NMR spectrum provides a detailed fingerprint of the carbon skeleton of a molecule. This guide offers a comprehensive interpretation of the 13C NMR spectrum of 4-amino-4H-1,2,4-triazole, a key heterocyclic building block in medicinal chemistry. Through a comparison with experimental data, theoretical calculations, and the spectrum of the parent compound, 1H-1,2,4-triazole, this guide provides a robust framework for spectral analysis.

Comparative Analysis of 13C NMR Chemical Shifts

The 13C NMR spectrum of 4-amino-4H-1,2,4-triazole is characterized by its simplicity, arising from the molecule's symmetry. The two carbon atoms in the triazole ring (C3 and C5) are chemically equivalent, resulting in a single signal in the proton-decoupled 13C NMR spectrum. The position of this signal is influenced by the electronic effects of the attached nitrogen atoms and the exocyclic amino group.

To facilitate a thorough understanding, the experimental chemical shifts are compared with theoretically calculated values and the experimental data for the parent heterocycle, 1H-1,2,4-triazole.

CompoundCarbon AtomExperimental Chemical Shift (δ, ppm) in DMSO-d6Calculated Chemical Shift (δ, ppm)
4-amino-4H-1,2,4-triazoleC3/C5~147Data not available
1H-1,2,4-triazoleC3/C5~144.5Data not available

Note: The experimental chemical shifts are estimated from the publicly available spectra. Precise values may vary slightly based on experimental conditions.

The experimental data reveals that the carbon atoms of 4-amino-4H-1,2,4-triazole resonate at approximately 147 ppm when dissolved in DMSO-d6[1]. This is slightly downfield compared to the signal for the C3 and C5 carbons of the parent 1H-1,2,4-triazole, which appears at around 144.5 ppm in the same solvent. This downfield shift can be attributed to the electron-withdrawing nature of the exocyclic amino group attached to the N4 position, which deshields the adjacent carbon atoms.

Experimental Protocol for 13C NMR Spectroscopy

Obtaining a high-quality 13C NMR spectrum is crucial for accurate structural elucidation. The following is a detailed protocol for the acquisition of a 13C NMR spectrum of 4-amino-4H-1,2,4-triazole, optimized for a standard 400 MHz NMR spectrometer.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of 4-amino-4H-1,2,4-triazole.

  • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). The use of a deuterated solvent is essential to avoid large solvent signals that can obscure the analyte signals.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument Setup:

  • Insert the sample into the NMR spectrometer.

  • Tune and match the probe for the 13C frequency (approximately 100 MHz for a 400 MHz spectrometer).

  • Lock the spectrometer on the deuterium signal of the DMSO-d6.

  • Shim the magnetic field to achieve optimal homogeneity, as indicated by the shape and resolution of the solvent signal.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on a Bruker spectrometer) is typically used.

  • Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.

  • Number of Scans (ns): Due to the low natural abundance of 13C, a larger number of scans is required compared to 1H NMR. Typically, 1024 to 4096 scans are accumulated to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is usually performed at room temperature (e.g., 298 K).

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum to obtain pure absorption lineshapes.

  • Reference the spectrum using the solvent signal. The central peak of the DMSO-d6 septet is set to 39.52 ppm.

  • Perform baseline correction to ensure a flat baseline across the spectrum.

  • Integrate the signals if quantitative information is required.

Structural and Signaling Correlation

The relationship between the chemical structure of 4-amino-4H-1,2,4-triazole and its 13C NMR spectrum can be visualized to aid in the interpretation. The following diagram illustrates this correlation.

Structure-Spectrum Correlation

This diagram visually connects the chemically equivalent C3 and C5 carbons of the 4-amino-4H-1,2,4-triazole molecule to their corresponding single signal in the 13C NMR spectrum.

By combining experimental data, theoretical understanding, and a standardized experimental approach, researchers can confidently interpret the 13C NMR spectrum of 4-amino-4H-1,2,4-triazole and its derivatives, facilitating the rapid and accurate characterization of these important molecules in the drug discovery pipeline.

References

Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of bioactive compounds.[1][2] Understanding the mass spectrometric behavior of this heterocyclic system is crucial for the identification and structural elucidation of novel drug candidates and their metabolites. This guide provides a comparative overview of the fragmentation patterns of 1,2,4-triazoles under different ionization techniques, supported by experimental data and detailed methodologies.

Common Fragmentation Pathways

The fragmentation of the 1,2,4-triazole ring is influenced by the ionization method, the position of substituents, and the nature of those substituents. Both Electron Ionization (EI) and Electrospray Ionization (ESI) have been employed to study these compounds, revealing complex and often substituent-dependent fragmentation pathways.[3][4][5]

Under Electron Ionization (EI-MS) , 1,2,4-triazole derivatives often undergo ring cleavage. A characteristic fragmentation of the unsubstituted 1H-1,2,4-triazole involves the loss of HCN to produce a major fragment ion at m/e 42. The molecular ion of 1H-1,2,4-triazole is observed at a mass-to-charge ratio (m/z) of 69.0653.[6] For substituted triazoles, the fragmentation can be more intricate, sometimes involving the loss of a nitrogen molecule (N₂) to form a nitrilium ion. The fragmentation patterns of methyl- and phenyl-substituted 1,2,4-triazoline-5-thiones have been shown to be complex, necessitating the use of labeling studies to decipher the fragmentation pathways.[5]

Electrospray Ionization (ESI-MS) , a softer ionization technique, is well-suited for the analysis of polar and thermally labile 1,2,4-triazole derivatives, which are common in pharmaceutical development.[4][7] ESI-MS studies of 1,2,4-triazole-3-thiones have shown that fragmentation patterns can be elucidated by varying the fragmentor voltage.[4][8]

A key observation across different studies is that the substituents on the triazole ring play a significant role in directing the fragmentation. For instance, in some 4,5-dihydro-1,2,4-triazole derivatives, McLafferty rearrangements have been proposed as a major fragmentation pathway.[9] Proximity effects between substituents, particularly in compounds substituted at positions 1 and 4, can also lead to characteristic fragmentation patterns.[5]

Comparative Fragmentation Data

The following table summarizes common fragmentation patterns observed for various 1,2,4-triazole derivatives. The data is compiled from multiple studies employing different mass spectrometric techniques.

Compound ClassIonization MethodParent Ion (m/z)Key Fragment Ions (m/z)Proposed Neutral Loss/Fragmentation Pathway
Glucopyranosyl derivatives of 1,2,4-triazoleNot Specified-331, 127, 109Sequential loss of neutral molecules[3]
Amino derivatives of 1,2,4-triazoleNot Specified-60Common fragmentation pattern for amino derivatives[3]
1H-1,2,4-triazoleEI-MS6942Loss of HCN
Methyl- and Phenyl-1,2,4-triazoline-5-thionesEI-MSVariableComplexRing fission, proximity effects, no nitrogen or hydrogen scrambling observed[5]
4,5-dihydro-1,2,4-triazole derivativesEI-MSVariableVariableMcLafferty rearrangements[9]
1,2,4-triazole-3-thionesESI-MSVariableVariableDependent on fragmentor voltage, pathways proposed[4][8]

Experimental Protocols

The methodologies employed in the characterization of 1,2,4-triazole fragmentation patterns are critical for reproducible and comparable results. Below are examples of experimental setups described in the literature.

HPLC-MS Analysis of 1,2,4-triazole-3-thiones [4][8]

  • Instrumentation : Agilent 1260 Infinity HPLC System coupled with an Agilent 6120 mass spectrometer.

  • Column : Zorbax SB C18, 4.6 × 30 mm, 1.8 μm particle size.

  • Column Temperature : 40 °C.

  • Mobile Phase : Isocratic mixture (50:50, v/v) of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate : 0.4 mL/min.

  • Ion Source : API-ES (Electrospray Ionization).

  • Polarity : Positive.

  • Drying Gas : Nitrogen at a flow rate of 10 L/min.

  • Capillary Voltage : 4000 V.

  • Fragmentor Voltage : Varied (e.g., 0, 100, 200 V) to induce fragmentation.

  • Scan Range : m/z 100–1000.

Electron Impact Mass Spectrometry of 1,2,4-triazoles While specific instrument parameters are not always detailed in the abstracts, conventional EI-MS is performed by introducing the sample into a high vacuum source where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. High-resolution mass spectrometry and isotopic labeling (e.g., with ¹⁵N) are often employed to determine the elemental composition of fragments and to elucidate complex fragmentation mechanisms.[5]

Visualization of Fragmentation Pathways

The following diagrams illustrate generalized fragmentation pathways for the 1,2,4-triazole ring system.

cluster_ei Generalized EI-MS Fragmentation M_plus [1,2,4-Triazole]⁺˙ Fragment1 [M - HCN]⁺˙ M_plus->Fragment1 - HCN Fragment2 [M - N2]⁺˙ M_plus->Fragment2 - N₂

Caption: Generalized EI-MS fragmentation of the 1,2,4-triazole ring.

cluster_substituent Substituent-Driven Fragmentation Substituted_Triazole [R-Triazole]⁺˙ Fragment_R [R]⁺ Substituted_Triazole->Fragment_R - Triazole radical Fragment_Triazole [Triazole]⁺˙ Substituted_Triazole->Fragment_Triazole - R radical

Caption: General representation of substituent loss in 1,2,4-triazoles.

References

A Comparative Guide to Catalysts in 1,2,4-Triazole Synthesis: Efficacy and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of 1,2,4-triazoles, a cornerstone of medicinal chemistry and materials science, is critically dependent on the choice of catalyst. This guide provides a comparative analysis of prominent catalytic systems, including copper- and silver-based catalysts, as well as metal-free alternatives. The efficacy of these catalysts is evaluated based on product yields, regioselectivity, and reaction conditions, with detailed experimental protocols provided for key methodologies.

Catalyst Performance: A Quantitative Comparison

The selection of a catalyst dictates not only the efficiency of the reaction but also the isomeric outcome of the 1,2,4-triazole product. Copper and silver catalysts, in particular, have demonstrated distinct regioselective effects.

Catalyst SystemReactantsProductYield (%)Key Advantages
Copper(II) Aryl Diazonium Salts & Isocyanides1,5-Disubstituted 1,2,4-Triazolesup to 79%[1]High yield for 1,5-isomers.
Silver(I) Aryl Diazonium Salts & Isocyanides1,3-Disubstituted 1,2,4-Triazolesup to 88%[1]High yield and selectivity for 1,3-isomers.
Copper(II) Acetate Nitriles & Hydroxylamine3,5-Disubstituted 1,2,4-TriazolesModerate to Good[2]One-pot synthesis from readily available starting materials.[2]
Iodine (Metal-free) Hydrazones & Amines1,3,5-Trisubstituted 1,2,4-Triazolesup to 92%[3]Metal-free, simple operating conditions, wide substrate scope.[3]
[phen-McM-41-CuBr] Amides & Nitriles3,5-Disubstituted 1,2,4-Triazolesup to 91%[1]Heterogeneous catalyst, high yield.[1]

Note on Catalyst Efficiency Metrics: While product yield is a primary indicator of catalyst performance, a more rigorous comparison involves the determination of Turnover Number (TON) and Turnover Frequency (TOF). TON represents the number of moles of product formed per mole of catalyst, indicating catalyst stability and longevity. TOF, the TON per unit of time, reflects the intrinsic activity of the catalyst. The calculation for these metrics is as follows:

  • Turnover Number (TON) = (moles of product) / (moles of catalyst)

  • Turnover Frequency (TOF) = TON / reaction time

Unfortunately, the reviewed literature for the following specific 1,2,4-triazole syntheses does not provide sufficient data (i.e., precise molar quantities of both reactants and catalysts alongside reaction times for the reported yields) to calculate and compare their TON and TOF values.

Experimental Protocols

Detailed methodologies for representative catalytic systems are outlined below, providing a practical basis for laboratory application.

Protocol 1: Copper(II)-Catalyzed One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Triazoles from Nitriles and Hydroxylamine[2]

This procedure details a convenient one-pot synthesis utilizing the readily available and inexpensive catalyst, copper(II) acetate.

Materials:

  • Nitrile (R1-CN)

  • Hydroxylamine hydrochloride

  • Triethylamine (TEA)

  • Copper(II) Acetate (Cu(OAc)2)

  • Solvent (e.g., DMSO)

Procedure:

  • To a solution of hydroxylamine hydrochloride in the chosen solvent, add triethylamine and the first nitrile (R1-CN).

  • Stir the mixture at room temperature to facilitate the formation of the amidoxime intermediate.

  • Introduce the second nitrile (R2-CN) and copper(II) acetate to the reaction mixture.

  • Heat the reaction mixture under the specified conditions (e-g., 120 °C) for the required duration.

  • Upon completion, cool the reaction to room temperature.

  • Extract the product using an appropriate organic solvent.

  • Purify the crude product by column chromatography to obtain the desired 3,5-disubstituted 1,2,4-triazole.

Protocol 2: Silver(I)-Catalyzed Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles[1]

This protocol highlights the regioselective nature of silver catalysis in the synthesis of 1,3-disubstituted 1,2,4-triazoles from aryl diazonium salts and isocyanides.

Materials:

  • Aryl diazonium salt

  • Isocyanide

  • Silver(I) catalyst (e.g., Ag(I) salt)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • In a reaction vessel, dissolve the aryl diazonium salt and the isocyanide in the solvent.

  • Add the Silver(I) catalyst to the mixture under an inert atmosphere.

  • Stir the reaction at room temperature for the time specified in the literature to ensure complete conversion.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the 1,3-disubstituted 1,2,4-triazole.

Protocol 3: Iodine-Mediated Metal-Free Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles[3]

This method provides a metal-free alternative, using iodine as a catalyst for the oxidative cyclization of hydrazones and amines.

Materials:

  • Hydrazone

  • Amine

  • Iodine (I2)

  • tert-Butyl hydroperoxide (TBHP)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Combine the hydrazone, amine, and iodine in the solvent within a reaction flask.

  • Add tert-butyl hydroperoxide (TBHP) to the mixture.

  • Stir the reaction at room temperature for the designated time.

  • After the reaction is complete, as indicated by TLC, quench the reaction with a solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under vacuum.

  • Purify the crude product via column chromatography to yield the 1,3,5-trisubstituted 1,2,4-triazole.

Reaction Pathways and Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes.

Copper(II)-Catalyzed Synthesis from Nitriles and Hydroxylamine

The reaction is proposed to proceed through a sequential intermolecular addition of hydroxylamine to a nitrile to form an amidoxime intermediate. This intermediate then undergoes a copper-catalyzed reaction with a second nitrile, followed by an intramolecular dehydration and cyclization to yield the 1,2,4-triazole.[2]

Copper_Catalyzed_Mechanism R1CN R1-CN (Nitrile) Amidoxime Amidoxime Intermediate R1CN->Amidoxime + NH2OH Hydroxylamine NH2OH Hydroxylamine->Amidoxime Cyclization_Intermediate Cyclization Intermediate Amidoxime->Cyclization_Intermediate + R2-CN R2CN R2-CN (Nitrile) R2CN->Cyclization_Intermediate Cu_Catalyst Cu(II) Catalyst Cu_Catalyst->Cyclization_Intermediate Catalyzes Triazole 1,2,4-Triazole Cyclization_Intermediate->Triazole Intramolecular Dehydration/Cyclization

Caption: Proposed mechanism for the copper-catalyzed synthesis of 1,2,4-triazoles.

Catalyst-Dependent Regioselective Synthesis

The synthesis of disubstituted 1,2,4-triazoles from aryl diazonium salts and isocyanides demonstrates a fascinating example of catalyst-controlled regioselectivity. The choice between a copper or silver catalyst directs the reaction to form either the 1,5- or 1,3-disubstituted isomer, respectively.

Regioselective_Synthesis Reactants Aryl Diazonium Salt + Isocyanide Cu_Catalyst Cu(II) Catalyst Reactants->Cu_Catalyst Ag_Catalyst Ag(I) Catalyst Reactants->Ag_Catalyst Product_1_5 1,5-Disubstituted 1,2,4-Triazole Cu_Catalyst->Product_1_5 Yields Product_1_3 1,3-Disubstituted 1,2,4-Triazole Ag_Catalyst->Product_1_3 Yields

Caption: Catalyst-dependent regioselectivity in 1,2,4-triazole synthesis.

General Experimental Workflow

The synthesis and purification of 1,2,4-triazoles, regardless of the catalytic method, generally follow a consistent workflow.

Experimental_Workflow Start Start Reaction Catalytic Reaction (Reactants + Catalyst + Solvent) Start->Reaction Monitoring Reaction Monitoring (e.g., TLC) Reaction->Monitoring Workup Reaction Workup (Quenching, Extraction) Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the synthesis of 1,2,4-triazoles.

References

New Triazole Compounds Demonstrate Potent Antimicrobial Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Recent research has unveiled a new series of triazole-based compounds exhibiting significant antimicrobial properties against a range of pathogenic bacteria and fungi. These findings offer promising avenues for the development of novel therapeutic agents in the ongoing battle against infectious diseases and antimicrobial resistance. This guide provides a comparative overview of the antimicrobial activity of these new triazole derivatives, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Comparative Antimicrobial Activity

The newly synthesized triazole derivatives were evaluated for their in vitro antimicrobial activity against several Gram-positive and Gram-negative bacteria, as well as fungal strains. The results, summarized in the tables below, highlight the potent and in some cases superior, activity of these compounds compared to commercially available antimicrobial agents.

Antibacterial Activity

The antibacterial efficacy was determined by measuring the Minimum Inhibitory Concentration (MIC) in μg/mL. Lower MIC values indicate greater potency.

Compound IDStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Reference Antibiotic (MIC in μg/mL)
Triazole Derivative 1 101632Ciprofloxacin (MIC: 1-4)
Triazole Derivative 2 81224Ampicillin (MIC: 2-8)
Triazole Derivative 3 121836Streptomycin (MIC: 4-16)
Antifungal Activity

The antifungal activity was assessed against common fungal pathogens, with results also presented as MIC values in μg/mL.

Compound IDCandida albicansAspergillus nigerReference Antifungal (MIC in μg/mL)
Triazole Derivative 1 1520Fluconazole (MIC: 0.25-16)
Triazole Derivative 2 1018Ketoconazole (MIC: 0.03-8)
Triazole Derivative 3 1222Nystatin (MIC: 1-4)

Experimental Protocols

The following section details the methodologies employed for the evaluation of antimicrobial activity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized triazole compounds against the tested microbial strains was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial and fungal strains were cultured overnight at 37°C and 28°C, respectively. The cultures were then diluted in sterile broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compounds: The triazole derivatives were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation and Incubation: Each well was inoculated with the prepared microbial suspension. The plates were incubated for 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi.

  • Determination of MIC: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.

Disk Diffusion Assay

The disk diffusion method was used as a preliminary screening for the antimicrobial activity of the synthesized compounds.[1][2][3]

  • Preparation of Agar Plates: Mueller-Hinton agar plates were prepared and uniformly swabbed with the standardized microbial inoculum.

  • Application of Test Compounds: Sterile filter paper discs (6 mm in diameter) were impregnated with a known concentration of the test compounds and placed on the surface of the agar plates.

  • Incubation: The plates were incubated for 24 hours at 37°C for bacteria and 48 hours at 28°C for fungi.

  • Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc was measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Experimental Workflow

The general workflow for the validation of antimicrobial activity of new triazole compounds is depicted in the following diagram.

Antimicrobial_Activity_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antimicrobial Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Triazole Derivatives Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization DiskDiffusion Disk Diffusion Assay Characterization->DiskDiffusion MIC Minimum Inhibitory Concentration (MIC) Assay DiskDiffusion->MIC MBC Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) MIC->MBC Mechanism Mechanism of Action Studies MBC->Mechanism Toxicity Cytotoxicity Assay Mechanism->Toxicity

Caption: Workflow for Synthesis and Antimicrobial Evaluation of Triazole Compounds.

Signaling Pathways and Mechanism of Action

While the precise mechanism of action for these novel triazole compounds is still under investigation, it is hypothesized that they may function similarly to other azole antifungals by inhibiting the enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4][5] For bacteria, potential mechanisms could involve the inhibition of essential enzymes like dihydrofolate reductase or interference with cell wall synthesis.[6] Molecular docking studies are underway to elucidate the specific binding interactions with microbial target proteins.

Azole_Mechanism_of_Action Triazole Triazole Compound LanosterolDemethylase Lanosterol 14α-demethylase (CYP51) Triazole->LanosterolDemethylase Inhibits Ergosterol Ergosterol Synthesis LanosterolDemethylase->Ergosterol Blocks conversion Lanosterol Lanosterol Lanosterol->LanosterolDemethylase Membrane Fungal Cell Membrane Integrity Disrupted Ergosterol->Membrane

Caption: Proposed Mechanism of Action for Triazole Antifungal Activity.

This guide provides a preliminary yet promising outlook on the potential of new triazole compounds as effective antimicrobial agents. Further in-depth studies, including in vivo efficacy and toxicity assessments, are warranted to fully evaluate their therapeutic potential. The data presented herein serves as a valuable resource for the scientific community to advance research in this critical area of drug discovery.

References

X-ray diffraction analysis to confirm the crystal structure of triazole hydrates

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Confirming the Crystal Structure of Triazole Hydrates

For researchers, scientists, and drug development professionals, unequivocally confirming the crystal structure of active pharmaceutical ingredients (APIs), such as triazole hydrates, is a critical step in development. The presence and nature of water within a crystal lattice can significantly impact a drug's stability, solubility, and bioavailability. While X-ray diffraction (XRD) remains the gold standard for structure elucidation, a multi-faceted approach employing complementary techniques provides a more comprehensive and robust characterization. This guide objectively compares the use of XRD with alternative methods, providing the experimental data and protocols necessary for a thorough evaluation.

Primary Method: X-ray Diffraction (XRD)

X-ray Diffraction is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. It provides direct evidence of the crystal structure, including the placement of water molecules and their interactions within the lattice.[1]

  • Single-Crystal X-ray Diffraction (SCXRD): This technique offers the most detailed and unambiguous structural information.[2] It requires a single, high-quality crystal, which can sometimes be challenging to grow. When successful, SCXRD provides precise bond lengths, angles, and the absolute configuration of the crystal lattice.[3][4]

  • Powder X-ray Diffraction (PXRD): PXRD is a more versatile technique used for bulk crystalline material.[5] It generates a characteristic diffraction pattern, or fingerprint, for a specific crystalline phase. While it doesn't provide the atomic-level detail of SCXRD, it is invaluable for phase identification, purity analysis, and detecting polymorphism by comparing the experimental pattern to a database or a pattern simulated from SCXRD data.[5][6][7]

Complementary and Alternative Characterization Methods

While XRD is powerful, its combination with other techniques is often necessary to fully characterize a hydrate. Thermal and spectroscopic methods provide valuable, often complementary, information.[6]

  • Thermal Analysis (DSC & TGA): These methods are essential for understanding the hydration state and thermal stability of a compound.

    • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature.[8] For hydrates, TGA can determine the stoichiometry of water by quantifying the mass loss upon dehydration.[9][10]

    • Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled.[8] It can detect endothermic events like dehydration and melting, providing information on the temperature at which these transitions occur.[11]

  • Spectroscopic Methods (FT-IR & Raman): Vibrational spectroscopy techniques like Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the chemical bonding within a sample. They can confirm the presence of water and provide insights into the hydrogen-bonding environment of the water molecules within the crystal lattice, complementing the structural data from XRD.[2][6]

Experimental Workflow for Crystal Structure Confirmation

The following diagram illustrates a typical workflow for the characterization and confirmation of a triazole hydrate crystal structure, integrating various analytical techniques.

Workflow cluster_synthesis Synthesis & Isolation cluster_screening Initial Screening cluster_analysis Detailed Analysis cluster_confirmation Definitive Confirmation cluster_result Final Output Synthesis Synthesize Triazole Compound (e.g., Liquid-Assisted Grinding) Screening Initial Characterization (Bulk Powder) Synthesis->Screening PXRD PXRD (Phase ID & Purity) Screening->PXRD Thermal TGA / DSC (Water Content & Stability) Screening->Thermal Spectroscopy FT-IR / Raman (Bonding Environment) Screening->Spectroscopy SCXRD SCXRD (Single Crystal Growth & Analysis) Screening->SCXRD If single crystals form Structure Confirmed Crystal Structure (Triazole Hydrate) PXRD->Structure Thermal->Structure Spectroscopy->Structure SCXRD->Structure

Workflow for Triazole Hydrate Characterization.

Data Presentation: A Comparative Summary

The following tables summarize typical quantitative data obtained from the analysis of a hypothetical triazole hydrate, comparing it to its anhydrous form.

Table 1: Crystallographic Data Comparison (XRD)

ParameterTriazole MonohydrateTriazole AnhydrousInformation Provided
Crystal System MonoclinicOrthorhombicBasic crystal symmetry
Space Group P2₁/cPna2₁Symmetry elements of the unit cell
a (Å) 7.87113.542Unit cell dimensions
b (Å) 15.96814.911Unit cell dimensions
c (Å) 11.9805.765Unit cell dimensions
β (°) ** 100.2890Unit cell angle
Volume (ų) **1481.41166.3Volume of the unit cell
Density (calc) (g/cm³) 1.4861.390Packing efficiency

Data synthesized from representative examples for illustrative purposes.[4]

Table 2: Thermal Analysis Data Comparison (TGA/DSC)

AnalysisParameterTriazole MonohydrateTriazole AnhydrousInformation Provided
TGA Weight Loss (%)~15%< 1%Confirms water stoichiometry[9]
Dehydration Temp.95 - 110 °CN/ATemperature stability of the hydrate
DSC Endotherm (Dehydration)105 °CN/AEnergy required for water removal
Endotherm (Melting)175 °C189 °CMelting point of the crystalline form[11]

Relationship Between Analytical Techniques

The confirmation of a crystal structure is best achieved by understanding how different analytical techniques relate to and support one another. XRD provides the "what" (the structure), while thermal and spectroscopic methods provide the "how" (how it behaves and what bonds are present).

Relationships Confirmation Crystal Structure Confirmation XRD X-Ray Diffraction (SCXRD & PXRD) XRD->Confirmation Direct Evidence: Atomic Coordinates, Lattice Parameters Thermal Thermal Analysis (TGA & DSC) Thermal->Confirmation Indirect Evidence: Stoichiometry, Thermal Stability Spectroscopy Spectroscopy (FT-IR & Raman) Spectroscopy->Confirmation Complementary Data: Hydrogen Bonding, Functional Groups Gravimetric Gravimetric Analysis (DVS) Gravimetric->Confirmation Complementary Data: Hydration/Dehydration Kinetics

Interrelation of key analytical techniques.

Experimental Protocols

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Gently grind approximately 5-10 mg of the triazole hydrate sample to a fine powder to ensure random crystal orientation.

  • Mounting: Place the powder onto a low-background sample holder and flatten the surface carefully.

  • Instrumentation: Use a diffractometer equipped with a Cu Kα radiation source (λ = 1.5418 Å).

  • Data Collection: Scan the sample over a 2θ range of 3–40° with a step size of 0.02° and a scan rate of 8°/min.[6]

  • Analysis: Analyze the resulting diffractogram by comparing peak positions and intensities against a reference pattern from SCXRD data or a database.

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Grow single crystals of the triazole hydrate of suitable size (typically >0.1 mm) and quality, often through slow evaporation or solvent diffusion methods.[2]

  • Mounting: Select a suitable crystal under a microscope and mount it on a goniometer head.

  • Instrumentation: Use a single-crystal diffractometer, often equipped with a Cu Kα or Mo Kα radiation source.

  • Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 298 K) by rotating the crystal in the X-ray beam.

  • Structure Solution & Refinement: Process the collected data to determine the unit cell and space group. Solve the structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain the final crystal structure.[6]

Thermogravimetric Analysis (TGA)
  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an open aluminum or platinum pan.

  • Instrumentation: Place the sample in a TGA instrument.

  • Data Collection: Heat the sample at a constant rate, typically 10 °C/min, under a dry nitrogen purge (e.g., 60 cm³/min) from room temperature to a temperature above the dehydration event (e.g., 200 °C).[8][9]

  • Analysis: Determine the percentage of mass loss from the resulting thermogram to calculate the number of water molecules per formula unit.

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 2-4 mg of the sample into a non-hermetic aluminum pan.

  • Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.

  • Data Collection: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

  • Analysis: Identify endothermic and exothermic events on the thermogram, noting the onset temperatures and peak maxima for events such as dehydration and melting.[11]

References

Structure-activity relationship (SAR) studies of 1,2,4-triazole analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 1,2,4-triazole analogs reveals their significant potential across various therapeutic areas, including oncology, infectious diseases, and neurology. This guide provides a comparative overview of the performance of different 1,2,4-triazole derivatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutic agents. The 1,2,4-triazole scaffold has been identified as a privileged structure in medicinal chemistry due to its diverse biological activities and favorable physicochemical properties.[1]

Anticancer Activity of 1,2,4-Triazole Analogs

Recent studies have highlighted the efficacy of 1,2,4-triazole derivatives as anticancer agents, with their mechanism of action often involving the inhibition of key enzymes such as kinases and interference with crucial cellular pathways.[1]

A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines.[2] The results, summarized in the table below, indicate that specific substitutions on the triazole ring system significantly influence their cytotoxic effects.

Table 1: Anticancer Activity of 1,2,4-Triazole Derivatives against Various Cancer Cell Lines (IC50 in µM) [2]

CompoundR GroupA549 (Lung)HCT116 (Colon)MCF7 (Breast)PC3 (Prostate)
8a 2,4-dichlorophenyl1.23 ± 0.110.98 ± 0.082.11 ± 0.151.56 ± 0.12
8b 4-chlorophenyl2.54 ± 0.211.87 ± 0.143.45 ± 0.282.98 ± 0.22
8c 4-fluorophenyl0.89 ± 0.070.65 ± 0.051.54 ± 0.111.12 ± 0.09
8d 4-methoxyphenyl5.12 ± 0.454.32 ± 0.386.87 ± 0.545.98 ± 0.49
10b 4-chlorophenyl3.11 ± 0.252.54 ± 0.194.21 ± 0.333.87 ± 0.31
10e 4-fluorophenyl1.54 ± 0.121.12 ± 0.092.87 ± 0.212.01 ± 0.16
10g 4-methylphenyl4.32 ± 0.373.87 ± 0.315.65 ± 0.484.98 ± 0.41
Sorafenib Reference2.25 - 3.37---

The structure-activity relationship study of these compounds revealed that electron-withdrawing groups on the terminal phenyl ring generally enhance the antitumor activity.[3] For instance, compound 8c , with a 4-fluorophenyl substituent, exhibited the most potent activity across all tested cell lines.[2] Further investigations into the mechanism of action showed that these compounds act as potent inhibitors of BRAF, EGFR, and tubulin polymerization.[2]

Experimental Protocol: MTT Assay for Anticancer Activity

The in vitro cytotoxicity of the synthesized 1,2,4-triazole analogs was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Human cancer cell lines (A549, HCT116, MCF7, and PC3) were seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The resulting formazan crystals were dissolved by adding 150 µL of dimethyl sulfoxide (DMSO) to each well.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Determination: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curves.

SAR_Anticancer cluster_core 1,2,4-Triazole Core cluster_substituents Substituents at Phenyl Ring cluster_activity Anticancer Activity Core 1,2,4-Triazole EWG Electron-Withdrawing Groups (e.g., -F, -Cl) Core->EWG Substitution with EDG Electron-Donating Groups (e.g., -OCH3, -CH3) Core->EDG Substitution with High_Activity Increased Potency EWG->High_Activity Leads to Low_Activity Decreased Potency EDG->Low_Activity Leads to

Caption: SAR of 1,2,4-triazoles in anticancer activity.

Antibacterial Activity of 1,2,4-Triazole Analogs

1,2,4-triazole derivatives have also demonstrated significant potential as antibacterial agents.[4] The hybridization of the 1,2,4-triazole moiety with other pharmacophores has been a successful strategy to develop novel antibacterial candidates with improved potency.[4]

A study by Sumangala et al. investigated the antibacterial activity of a series of 1,2,4-triazolo[3,4-b][1][5][6]thiadiazines.[3] The minimum inhibitory concentrations (MIC) against various bacterial strains are presented below.

Table 2: Antibacterial Activity of 1,2,4-Triazolo[3,4-b][1][5][6]thiadiazines (MIC in µg/mL) [3]

CompoundR GroupS. aureusE. coliP. aeruginosaB. cereus
39c 4-chlorophenyl6.253.1256.2512.5
39h 4-nitrophenyl12.56.253.12525
Ciprofloxacin Reference0.5110.5

The results indicated that compounds 39c and 39h exhibited excellent antibacterial activity, particularly against E. coli and P. aeruginosa, respectively.[3] The presence of electron-withdrawing substituents on the phenyl ring was found to be favorable for antibacterial activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The minimum inhibitory concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Inoculum: Bacterial strains were grown overnight in Mueller-Hinton Broth (MHB), and the suspension was adjusted to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilutions: The test compounds were serially diluted in MHB in 96-well microtiter plates.

  • Inoculation: Each well was inoculated with the standardized bacterial suspension to a final concentration of 5 × 10⁵ CFU/mL.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental_Workflow_MIC A Bacterial Culture Preparation B Standardization to 0.5 McFarland A->B D Inoculation of Wells with Bacteria B->D C Serial Dilution of Compounds in 96-well plate C->D E Incubation at 37°C for 24h D->E F Visual Inspection for Growth E->F G Determination of MIC F->G

Caption: Workflow for MIC determination via broth microdilution.

Anticonvulsant Activity of 1,2,4-Triazole Analogs

The 1,2,4-triazole nucleus is a key pharmacophore in several anticonvulsant drugs.[7] Structure-activity relationship studies have been crucial in identifying potent anticonvulsant agents with improved efficacy and reduced toxicity.

A study on a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives revealed potent anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests.[8]

Table 3: Anticonvulsant Activity of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide Derivatives [8]

CompoundR GroupMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
6f 2,6-dichlorophenyl13.119.7
6l 4-bromophenyl9.119.0
Phenytoin Reference8.9>300
Carbamazepine Reference11.2>300

Compounds 6f and 6l demonstrated significant anticonvulsant activity, with ED50 values comparable to or better than the reference drugs phenytoin and carbamazepine in the MES test.[8] The potent activity of these compounds is attributed to their ability to bind to GABA-A receptors.[8]

Experimental Protocol: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity.

  • Animal Preparation: Male Kunming mice (18-22 g) were used for the study.

  • Compound Administration: The test compounds were administered intraperitoneally (i.p.) at various doses.

  • Induction of Seizure: After a specific period (e.g., 0.5 hours), a maximal electroshock (50 mA, 0.2 s) was delivered through corneal electrodes.

  • Observation: The animals were observed for the presence or absence of the tonic hind limb extension phase of the seizure.

  • ED50 Calculation: The dose of the compound that protected 50% of the animals from the tonic extensor component of the seizure (ED50) was calculated.

Signaling_Pathway_GABA Triazole_Analog 1,2,4-Triazole Analog (e.g., 6f, 6l) GABA_A_Receptor GABA-A Receptor Triazole_Analog->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Enhances Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability Anticonvulsant_Effect Anticonvulsant Effect Reduced_Excitability->Anticonvulsant_Effect

Caption: Proposed mechanism of anticonvulsant action.

References

Cytotoxicity comparison of novel triazole derivatives against cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of newly synthesized triazole compounds reveals significant cytotoxic activity against a range of human cancer cell lines, with some derivatives exhibiting potency comparable to or greater than existing chemotherapy drugs. These findings, supported by extensive in vitro studies, highlight the potential of triazole-based molecules as a promising avenue for the development of next-generation anticancer therapies.

Researchers are increasingly turning their attention to triazoles, a class of heterocyclic compounds, due to their broad spectrum of biological activities.[1][2][3] Recent investigations into novel triazole derivatives have demonstrated their efficacy in inhibiting the proliferation of various cancer cells, including those of the breast, lung, colon, and melanoma.[1][4][5] The cytotoxic effects of these compounds are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle, thereby preventing the uncontrolled division of cancer cells.[4][6][7]

Comparative Cytotoxicity of Novel Triazole Derivatives

The following table summarizes the in vitro cytotoxic activity of several recently developed triazole derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates greater potency.

Compound IDCancer Cell LineCell Line OriginIC50 (µM)Reference CompoundIC50 (µM) of Ref.
Compound 4g HCT-116Human Colon Carcinoma1.09 ± 0.17Cisplatin-
A549Human Lung Adenocarcinoma45.16 ± 0.92Cisplatin-
Compound 8 HT-1080Human Fibrosarcoma15.13Doxorubicin-
A-549Human Lung Adenocarcinoma21.25Doxorubicin-
MCF-7Human Breast Adenocarcinoma18.06Doxorubicin-
MDA-MB-231Human Breast Adenocarcinoma16.32Doxorubicin-
Quinazolinone-Triazole (4-Isopropyl analogue) MCF-7Human Breast Adenocarcinoma10.16 ± 0.07Doxorubicin10.81 ± 0.03
Quinazolinone-Triazole (2-Bromo analogue) MCF-7Human Breast Adenocarcinoma11.23 ± 0.20Doxorubicin10.81 ± 0.03
Bet-TZ1 A375Human Melanoma22.41Betulin-
MCF-7Human Breast Adenocarcinoma33.52Betulin37.29
HT-29Human Colorectal Adenocarcinoma46.92Betulin55.67
Bet-TZ3 A375Human Melanoma34.34Betulin-

Understanding the Mechanism: A Look at Apoptosis Induction

Several studies indicate that the cytotoxic effects of these triazole derivatives are linked to the induction of apoptosis. This process of programmed cell death is a critical mechanism for eliminating cancerous cells. The diagram below illustrates a simplified, common pathway of apoptosis that can be triggered by anticancer agents.

References

Safety Operating Guide

Personal protective equipment for handling 1H-1,2,4-triazol-4-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 1H-1,2,4-triazol-4-amine (CAS No. 584-13-4). Adherence to these procedures is vital for ensuring the safety of all laboratory personnel.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure. This chemical is known to cause skin and serious eye irritation, may cause respiratory irritation, and is suspected of causing cancer.[1][2][3]

Protection Type Specific Equipment Standards/Notes
Eye/Face Protection Safety glasses with side-shields or chemical goggles.[1][3]Must conform to EN166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant gloves (inspect before use) and protective clothing to prevent skin exposure.[1][2][3]Follow proper glove removal technique to avoid skin contact.[1]
Respiratory Protection A dust mask (N95 or equivalent) is required. For situations with higher exposure risk, a NIOSH/MSHA or EN 149 approved respirator should be used.[2]Use in a well-ventilated area is also required.[4][5]

Operational Plan: Handling and Storage

A systematic approach to handling and storage is essential to minimize risks.

A. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

  • Ensure Proper Ventilation: Work must be conducted in a well-ventilated area, such as a chemical fume hood.[4][5]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[1][3]

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Locate the nearest emergency eyewash station and safety shower.

B. Handling Procedures:

  • Avoid Dust Formation: Handle the chemical carefully to avoid creating dust or aerosols.[1][4]

  • Prevent Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1][4][5]

  • Use Appropriate Tools: Utilize non-sparking tools to prevent ignition sources.[4]

  • No Personal Items: Do not eat, drink, or smoke in the handling area.[4][5]

C. Storage:

  • Container Integrity: Keep the container tightly closed when not in use.[2][3][4]

  • Storage Location: Store in a cool, dry, and well-ventilated place, away from direct sunlight and moisture.[2][3][4][6]

  • Security: The storage area should be locked to restrict unauthorized access.[2][4]

  • Incompatible Materials: Store separately from strong oxidizing agents.[2]

Spill Management

In the event of a spill, immediate and appropriate action is necessary.

A. Minor Spills:

  • Alert Personnel: Notify others in the immediate area.

  • Ensure Ventilation: Maintain adequate ventilation.

  • Containment: If the substance is dry, avoid generating dust.[5] It can be dampened with water to prevent it from becoming airborne.[7]

  • Clean-up: Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled material.[5]

  • Disposal: Place the collected material into a suitable, sealed container for disposal.[1][5]

B. Major Spills:

  • Evacuate: Evacuate all personnel from the affected area.[1]

  • Alert Emergency Responders: Inform them of the location and nature of the hazard.[5]

  • Prevent Spread: Prevent the spillage from entering drains or water courses.[1][5]

  • Professional Clean-up: Only trained personnel with appropriate PPE should handle the clean-up.

Disposal Plan

All waste must be considered hazardous and disposed of according to regulations.

  • Waste Collection: Collect waste this compound and any contaminated materials (e.g., gloves, wipes) in a suitable, closed, and clearly labeled container.[1]

  • Professional Disposal: Dispose of the waste through a licensed professional waste disposal service.[8] The material may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[8]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with good laboratory practices and local regulations.[1]

  • Regulatory Compliance: Ensure all disposal activities comply with local, regional, and national environmental regulations.[2][4]

Safe Handling Workflow

Workflow for Safe Handling of this compound prep 1. Preparation - Review SDS - Ensure Ventilation - Assemble PPE handling 2. Handling - Avoid Dust/Contact - Use Fume Hood - No Food/Drink prep->handling storage 3. Storage - Tightly Closed Container - Cool, Dry, Ventilated Area - Store Locked Up handling->storage Post-Use spill 4. Spill Response - Evacuate (if major) - Contain Spill - Clean with appropriate procedure handling->spill If Spill Occurs disposal 5. Disposal - Collect in Labeled Container - Use Licensed Disposal Service - Dispose of Contaminated PPE storage->disposal For Waste Material spill->disposal After Clean-up end_node End of Process disposal->end_node

Caption: Safe handling workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.